D-Tartaric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-LWMBPPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4043775, DTXSID5046986 | |
| Record name | d-Tartaric acid | |
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| Record name | dl-Tartaric acid | |
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Molecular Weight |
150.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER. | |
| Record name | DL-Tartaric acid | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | TARTARIC ACID | |
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Flash Point |
210 °C c.c. | |
| Record name | TARTARIC ACID | |
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Solubility |
1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble) | |
| Record name | D-tartaric acid | |
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| Record name | TARTARIC ACID | |
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Density |
Relative density (water = 1): 1.79 | |
| Record name | TARTARIC ACID | |
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CAS No. |
133-37-9, 147-71-7 | |
| Record name | dl-Tartaric acid | |
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| Record name | D-Tartaric acid | |
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| Record name | D-Tartaric acid | |
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| Record name | D-tartaric acid | |
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| Record name | Butanedioic acid, 2,3-dihydroxy-, (2S,3S)- | |
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| Record name | d-Tartaric acid | |
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| Record name | (-)-tartaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.178 | |
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| Record name | (±)-tartaric acid | |
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| Record name | TARTARIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | D-Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |
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| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
169 - 170 °C, 206 °C | |
| Record name | D-tartaric acid | |
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| URL | https://www.drugbank.ca/drugs/DB01694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | D-Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Foundational & Exploratory
A Technical Guide to the Chemical and Physical Properties of D-(-)-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core chemical and physical properties of D-(-)-tartaric acid, a vital chiral building block in pharmaceutical and chemical synthesis. The information is presented to support research, development, and quality control activities.
Chemical Identity and Structure
D-(-)-Tartaric acid, the unnatural isomer of tartaric acid, is a diprotic aldaric acid.[1][2] Its chemical structure is characterized by two stereocenters, both in the 'S' configuration.
-
IUPAC Name : (2S,3S)-2,3-dihydroxybutanedioic acid[3]
-
Synonyms : D-Threaric acid, (2S,3S)-(-)-Tartaric acid[4]
-
Molecular Formula : C₄H₆O₆[3]
The stereochemistry of tartaric acid is fundamental to its applications, particularly in chiral separations.[6] D-(-)-tartaric acid is the enantiomer of the naturally occurring L-(+)-tartaric acid.[6][7]
Physicochemical Properties
The key physical and chemical properties of D-(-)-tartaric acid are summarized in the tables below. These parameters are critical for its handling, formulation, and application in various experimental and industrial settings.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Appearance | White crystalline powder | [3] |
| Melting Point | 168 - 174 °C | [3][4] |
| Density | 1.7598 g/cm³ (at 20°C) | [8] |
| pKa₁ | 2.93 | [8] |
| pKa₂ | 4.23 | [8] |
Table 2: Optical Properties
| Property | Value | Conditions | References |
| Specific Rotation ([α]D²⁰) | -12.0° to -13.5° | c = 10-20 in H₂O | [3][8][9] |
Table 3: Solubility Data
| Solvent | Solubility | Temperature | References |
| Water | 139 g / 100 mL | 20 °C | [8] |
| Boiling Water | 1 g / 0.5 mL | 100 °C | [8] |
| Methanol | 1 g / 1.7 mL | Room Temperature | [8] |
| Ethanol | 1 g / 3 mL | Room Temperature | [8] |
| Propanol | 1 g / 0.5 mL | Room Temperature | [8] |
| Ether | 1 g / 250 mL | Room Temperature | [8] |
| Chloroform | Insoluble | Room Temperature | [8] |
| Glycerol | Soluble | Room Temperature | [8] |
Experimental Protocols
Determination of Specific Optical Rotation (Polarimetry)
This protocol outlines the general procedure for measuring the specific optical rotation of D-(-)-tartaric acid.
Principle: Chiral molecules, like D-(-)-tartaric acid, rotate the plane of polarized light.[10] The specific rotation is an intrinsic property of a chiral compound and is determined by the observed optical rotation, concentration, and path length of the sample cell.[9]
Apparatus and Reagents:
-
Polarimeter
-
Volumetric flask (100 mL)
-
Analytical balance
-
Sample cell (1 dm)
-
D-(-)-Tartaric acid
-
Distilled water
Procedure:
-
Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 10 minutes.[11]
-
Sample Preparation:
-
Accurately weigh approximately 10.0 g of D-(-)-tartaric acid.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Dissolve the sample in distilled water and dilute to the mark. Ensure the solution is thoroughly mixed.[12]
-
-
Calibration (Zeroing):
-
Measurement:
-
Rinse the sample cell multiple times with the prepared D-(-)-tartaric acid solution.[12]
-
Fill the cell with the D-(-)-tartaric acid solution, again ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter and record the optical rotation reading.[11]
-
Repeat the measurement several times to ensure reproducibility.
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) Where:
-
α = observed optical rotation in degrees
-
l = path length of the sample cell in decimeters (dm)
-
c = concentration of the solution in g/mL[9]
-
Determination of pKa Values (Potentiometric Titration)
This protocol describes the determination of the two dissociation constants (pKa₁ and pKa₂) of D-(-)-tartaric acid, a diprotic acid.
Principle: A potentiometric titration monitors the change in pH of a solution as a standardized titrant is added.[13] For a polyprotic acid, the titration curve will show multiple equivalence points, corresponding to the neutralization of each acidic proton.[3] The pKa values can be determined from the pH at the half-equivalence points.
Apparatus and Reagents:
-
pH meter with a combination pH electrode
-
Buret (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
D-(-)-Tartaric acid
-
Distilled water
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[14]
-
Sample Preparation:
-
Accurately weigh a sample of D-(-)-tartaric acid to prepare a solution of known concentration (e.g., 0.1 M).
-
Pipette a known volume (e.g., 25.0 mL) of the D-(-)-tartaric acid solution into a 250 mL beaker.
-
Add enough distilled water to cover the tip of the pH electrode.[3]
-
-
Titration Setup:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring it does not come into contact with the stir bar.
-
Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.[3]
-
-
Titration:
-
Begin adding the NaOH solution in small increments (e.g., 1.0 mL).
-
After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.[3]
-
As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence points.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the two equivalence points from the inflection points of the curve.
-
The volume of NaOH at the halfway points to each equivalence point corresponds to the pKa values (pH = pKa at half-equivalence).
-
Applications in Drug Development
D-(-)-Tartaric acid is a crucial raw material in the pharmaceutical industry. Its primary applications include:
-
Chiral Resolving Agent: Due to its chirality, D-(-)-tartaric acid is widely used to separate racemic mixtures of chiral drugs.[2][6] It forms diastereomeric salts with the enantiomers of a racemic base, which can then be separated by differences in their solubility.[6][15]
-
Excipient: It can be used as an excipient in drug formulations, acting as an acidulant to adjust the pH or as a stabilizer.[16]
-
Synthetic Intermediate: It serves as a chiral building block in the synthesis of optically active pharmaceutical ingredients.[16]
Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for Determining pKa of D-(-)-Tartaric Acid.
Logical Workflow for Chiral Resolution
Caption: Chiral Resolution Workflow Using D-(-)-Tartaric Acid.
References
- 1. Tartaric acid - Wikipedia [en.wikipedia.org]
- 2. mlunias.com [mlunias.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. Comprehensive review of D(-)-Tartaric acid_Chemicalbook [chemicalbook.com]
- 5. D-Tartaric acid | C4H6O6 | CID 439655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Polyprotic Titrations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. scribd.com [scribd.com]
- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 12. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nbinno.com [nbinno.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Stereochemistry of (2S,3S)-Tartaric Acid
This guide provides a comprehensive technical overview of (2S,3S)-tartaric acid, focusing on its unique molecular structure, stereochemical properties, and critical applications within the pharmaceutical industry. It details the physicochemical characteristics of tartaric acid isomers, outlines key experimental protocols for their analysis, and explores their role in the development of chiral active pharmaceutical ingredients (APIs) and advanced drug formulations.
Molecular Structure and Stereochemistry
Tartaric acid, with the IUPAC name 2,3-dihydroxybutanedioic acid, is a dihydroxy dicarboxylic acid that played a foundational role in the discovery of chemical chirality.[1][2] Its structure contains two chiral carbon atoms (C2 and C3), leading to the existence of multiple stereoisomers.[3][4]
The stereoisomers of tartaric acid are:
-
(2R,3R)-Tartaric Acid: Also known as L-(+)-tartaric acid, this is the naturally occurring enantiomer, most notably found in grapes.[1][2] It is dextrorotatory, meaning it rotates plane-polarized light to the right.[5][6]
-
(2S,3S)-Tartaric Acid: Also known as D-(-)-tartaric acid, this is the enantiomer (a non-superimposable mirror image) of the (2R,3R) form.[3][4] It is levorotatory, rotating plane-polarized light to the left by an equal magnitude to its enantiomer.[5][7]
-
Meso-Tartaric Acid: This isomer has a (2R,3S) or (2S,3R) configuration.[1] Despite possessing two chiral centers, it is an achiral molecule due to an internal plane of symmetry.[6][8] Consequently, it is optically inactive.[5] The meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.[4][9]
-
Racemic Acid: This is a 1:1 equimolar mixture of the (2R,3R) and (2S,3S) enantiomers.[3] The opposing optical rotations of the two enantiomers cancel each other out, resulting in no net optical activity.[5]
The work of Louis Pasteur in 1847, involving the manual separation of the chiral crystals of sodium ammonium (B1175870) tartrate, was a landmark achievement that first demonstrated molecular chirality and explained the concept of isomerism.[1][10]
References
- 1. Tartaric acid - Wikipedia [en.wikipedia.org]
- 2. Tartaric Acid Chemical and Physical Properties [scienceofcooking.com]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. draw all the possible isomers of tartaric acid and figure out R and S nom.. [askfilo.com]
- 10. Louis Pasteur - Wikipedia [en.wikipedia.org]
A Technical Guide to the Natural Sources and Extraction of D-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, extraction, and purification of D-(-)-tartaric acid. Given the scarcity of this isomer in nature, this document also details established biotechnological production methods that serve as the primary source for this chiral molecule in research and pharmaceutical applications.
Natural Occurrence of D-(-)-Tartaric Acid
D-(-)-tartaric acid, the levorotatory enantiomer of tartaric acid, is significantly less abundant in nature than its L-(+)-dextrorotatory counterpart. While L-(+)-tartaric acid is widespread in the plant kingdom, most notably in grapes (Vitis vinifera) and tamarinds (Tamarindus indica), documented natural sources of D-(-)-tartaric acid are exceptionally rare.[1][2]
Early literature alluded to the presence of D-(-)-tartaric acid in the fruits and leaves of Bauhinia purpurea (Purple Orchid Tree) and in loquat (Eriobotrya japonica). However, comprehensive phytochemical analyses of these plants have not consistently identified D-(-)-tartaric acid, and quantitative data remains largely unavailable.
Potential Natural Sources
-
Bauhinia purpurea : While mentioned as a potential source, contemporary studies on the chemical constituents of Bauhinia purpurea do not prominently feature tartaric acid, and there is a lack of specific data on the presence and concentration of the D-(-) isomer.
-
Eriobotrya japonica (Loquat) : Studies on the organic acid profile of loquat fruit have identified tartaric acid. However, these analyses have not distinguished between the L-(+) and D-(-) isomers. The reported concentrations of total tartaric acid in loquat are presented in Table 1.
Quantitative Data on Total Tartaric Acid in Potential Natural Sources
The following table summarizes the reported concentrations of total tartaric acid in loquat fruit. It is important to note that this data does not specify the isomeric form.
| Plant Source | Plant Part | Concentration of Total Tartaric Acid | Reference |
| Eriobotrya japonica (Loquat) | Fruit Pulp | 0.42 - 3.02 mg/g fresh weight (depending on developmental stage) | [3] |
| Eriobotrya japonica (Loquat) | Fruit Juice | 73.17 mg/100g | [4] |
Extraction from Natural Sources: A Generalized Protocol
Due to the lack of specific, validated protocols for the extraction of D-(-)-tartaric acid from its putative natural sources, a generalized methodology for the extraction of organic acids from plant material is presented below. This protocol would require significant optimization and adaptation for a specific plant matrix.
Principle
The extraction is based on the principle of solid-liquid extraction of the acidic compounds from the plant material, followed by purification through precipitation of their sparingly soluble salts (e.g., calcium tartrate), and subsequent acidification to recover the free acid.
Experimental Protocol
-
Sample Preparation :
-
Collect fresh plant material (e.g., fruits or leaves).
-
Wash the material thoroughly with deionized water to remove surface contaminants.
-
Homogenize the plant material in a blender to create a fine pulp or slurry.
-
-
Solid-Liquid Extraction :
-
Suspend the homogenized pulp in deionized water (e.g., in a 1:3 solid-to-liquid ratio).
-
Heat the suspension to 60-80°C for 1-2 hours with continuous stirring to facilitate the dissolution of organic acids.
-
Cool the mixture and filter through cheesecloth or a coarse filter to remove bulk solids.
-
Centrifuge the resulting liquid at high speed (e.g., 5000 x g for 15 minutes) to remove finer suspended particles. The supernatant is the crude extract.
-
-
Purification by Precipitation :
-
Heat the crude extract to approximately 60°C.
-
Slowly add a saturated solution of calcium hydroxide (B78521) [Ca(OH)₂] or calcium chloride (CaCl₂) with constant stirring. The tartaric acid will precipitate as calcium tartrate.
-
Monitor the pH and adjust to a neutral or slightly alkaline pH to ensure complete precipitation.
-
Allow the mixture to cool to room temperature and then let it stand for several hours to allow the precipitate to settle.
-
Collect the calcium tartrate precipitate by filtration or centrifugation.
-
Wash the precipitate with cold deionized water to remove soluble impurities.
-
-
Recovery of Free D-(-)-Tartaric Acid :
-
Suspend the washed calcium tartrate precipitate in a minimal amount of deionized water.
-
Slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄) with vigorous stirring. This will precipitate calcium sulfate (B86663) (CaSO₄) and release free tartaric acid into the solution.
-
CaC₄H₄O₆(s) + H₂SO₄(aq) → H₂C₄H₄O₆(aq) + CaSO₄(s)
-
Filter the mixture to remove the insoluble calcium sulfate. The filtrate is an aqueous solution of tartaric acid.
-
-
Concentration and Crystallization :
-
Concentrate the tartaric acid solution under reduced pressure using a rotary evaporator.
-
Cool the concentrated solution to induce crystallization of tartaric acid.
-
Collect the crystals by filtration and dry them under vacuum.
-
-
Chiral Analysis and Purification :
-
The resulting tartaric acid will be a mixture of isomers if both are present in the source.
-
Resolution of the D-(-) and L-(+) enantiomers would require chiral chromatography (e.g., HPLC with a chiral stationary phase) or diastereomeric salt crystallization.
-
Diagram of Generalized Extraction Workflow
Biotechnological Production of D-(-)-Tartaric Acid
Due to its rarity in nature, the majority of commercially available D-(-)-tartaric acid is produced via biotechnological methods. These methods offer high enantioselectivity and yield.
Microbial Resolution of DL-Tartaric Acid
This method involves the use of microorganisms that selectively consume L-(+)-tartaric acid from a racemic mixture of DL-tartaric acid, leaving the D-(-)-isomer in the culture broth.
Certain microorganisms, such as species from the genera Pseudomonas and Klebsiella, possess the enzymatic machinery to metabolize L-(+)-tartaric acid as a carbon source while being unable to utilize the D-(-)-enantiomer.[5] By cultivating these microorganisms in a medium containing racemic tartaric acid, the L-isomer is consumed, allowing for the subsequent recovery of the D-isomer.
-
Microorganism and Culture Medium :
-
Microorganism : Pseudomonas putida ATCC 17642 or Klebsiella pneumoniae ATCC 21316.
-
Culture Medium : A typical medium contains (per liter): 80 g DL-tartaric acid, 12 g ammonium (B1175870) chloride, 0.6 g magnesium sulfate heptahydrate, 0.6 g calcium chloride, 0.15 g ferric chloride hexahydrate, 10 g dipotassium (B57713) hydrogen phosphate, and 2.0 g yeast extract.
-
Adjust the pH to 7.0 with a sodium hydroxide solution before sterilization.
-
-
Fermentation :
-
Inoculate the sterilized medium with a seed culture of the selected microorganism.
-
Conduct the fermentation at 30°C with aeration (0.7-1.5 vvm) and agitation.
-
Monitor the consumption of L-(+)-tartaric acid using chiral HPLC.
-
The fermentation is complete when all the L-(+)-tartaric acid has been consumed (typically within 15-24 hours).
-
-
Downstream Processing :
-
Remove the microbial cells from the fermentation broth by centrifugation (e.g., 10,000 x g for 10 minutes).
-
To the supernatant, add calcium chloride to precipitate the D-(-)-tartaric acid as calcium D-(-)-tartrate.
-
Collect the precipitate by filtration and wash with water.
-
Suspend the calcium D-(-)-tartrate in water and add sulfuric acid to precipitate calcium sulfate and release free D-(-)-tartaric acid.
-
Filter to remove calcium sulfate.
-
Concentrate the filtrate and crystallize to obtain crude D-(-)-tartaric acid.
-
Recrystallize from water to obtain high-purity D-(-)-tartaric acid.
-
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Acid Accumulation and Associated Dynamic Changes in Enzyme Activity and Gene Expression during Fruit Development and Ripening of Common Loquat and Its Interspecific Hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutritional Composition and Effect of Loquat Fruit (Eriobotrya japonica L. var. Navela) on Lipid Metabolism and Liver Steatosis in High-Fat High-Sucrose Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Physical property differences between D- and L-tartaric acid
An In-depth Technical Guide on the Physical Property Differences Between D- and L-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the physical properties of the enantiomeric pair, D-(-)-tartaric acid and L-(+)-tartaric acid. As stereoisomers that are non-superimposable mirror images, their properties are identical in an achiral environment but diverge in chiral environments, most notably in their interaction with plane-polarized light. This document details these properties, outlines the experimental protocols for their determination, and presents a comparative summary for practical application in research and development.
Core Physical Properties: A Comparative Overview
D-(-)-tartaric acid and L-(+)-tartaric acid, as enantiomers, exhibit identical physical properties such as melting point, solubility, and density. Their defining difference lies in their optical activity, where they rotate plane-polarized light to an equal magnitude but in opposite directions.[1][2] The racemic mixture (DL-tartaric acid), an equimolar combination of the two enantiomers, behaves as a distinct compound with different physical properties, including a higher melting point and lower water solubility compared to the pure enantiomers.[3][4]
Data Presentation: Physical Properties of Tartaric Acid Isomers
The table below summarizes the key quantitative physical properties of D-, L-, DL-, and meso-tartaric acid for direct comparison.
| Physical Property | L-(+)-Tartaric Acid (2R,3R) | D-(-)-Tartaric Acid (2S,3S) | DL-Tartaric Acid (Racemic) | meso-Tartaric Acid (2R,3S) |
| CAS Number | 87-69-4[3] | 147-71-7[3] | 133-37-9[3] | 147-73-9[3] |
| Molecular Formula | C₄H₆O₆[5] | C₄H₆O₆[6] | C₄H₆O₆[5][6] | C₄H₆O₆[3] |
| Molecular Weight | 150.087 g/mol [6] | 150.087 g/mol [6] | 150.087 g/mol [6] | 150.087 g/mol |
| Melting Point | 169–174 °C[3][7][8] | 169–172 °C[3] | 206 °C[3][7][9] | 165–166 °C[3] |
| Specific Rotation, [α]D20 | +12° (c=20 in H₂O) | -12° (c=20 in H₂O) | 0°[10] | 0° (achiral)[1] |
| Solubility in Water | 133 g/100mL (20°C)[3][7] | 133 g/100mL (20°C)[3] | 20.6-21 g/100mL (20°C)[3][5] | 125 g/100mL (20°C)[3] |
| Density | 1.737 g/cm³[3] | 1.737 g/cm³[3] | 1.79 g/cm³[3] | 1.886 g/cm³[3] |
| Crystal System | Monoclinic[3] | Monoclinic[3] | Monoclinic or Triclinic[3] | Triclinic or Orthorhombic[3] |
| Acidity (pKa at 25°C) | pKa₁= 2.89, pKa₂= 4.40[3] | pKa₁= 2.89, pKa₂= 4.40 | Not typically specified | pKa₁= 3.22, pKa₂= 4.85[3] |
Visualization of Stereoisomeric Relationships
The logical relationship between the tartaric acid stereoisomers can be visualized based on their molecular chirality. The presence of two chiral centers gives rise to the D and L enantiomers, which in turn can form a racemic mixture.
Caption: Logical flow from the chiral tartaric acid molecule to its enantiomers and racemic mixture.
Experimental Protocols
Accurate determination of physical properties is critical. The following sections detail the standard methodologies for the key experiments cited.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which a solid substance melts and is a primary indicator of purity.[11] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[11]
-
Apparatus: Mel-Temp apparatus or similar calibrated heating block, capillary tubes (closed at one end).[12]
-
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If granular, pulverize gently with a mortar and pestle.[13][14]
-
Loading: Invert an open-ended capillary tube and press it into the sample powder. Tap the closed end of the tube on a hard surface to compact the powder, repeating until a column of 2-3 mm of packed sample is at the bottom.[13][14]
-
Heating: Place the capillary tube into the heating block of the apparatus.[14]
-
Initial Determination: If the melting point is unknown, heat rapidly to find an approximate value.[11][14]
-
Accurate Determination: Allow the apparatus to cool. With a new sample, heat rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[14]
-
Observation: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁–T₂.[11]
-
Specific Rotation Measurement (Polarimetry)
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[1] The specific rotation is a standardized, characteristic property.
-
Apparatus: Polarimeter, volumetric flask (e.g., 100 mL), analytical balance, polarimeter cell (typically 1 or 2 dm in length).
-
Procedure:
-
Solution Preparation: Accurately weigh a precise amount of the tartaric acid sample (e.g., 10.0 g).[15] Dissolve it in a 100 mL volumetric flask using a suitable solvent (e.g., distilled water) and fill to the calibration mark.[15] This creates a known concentration (c) in g/mL.
-
Instrument Calibration: Calibrate the polarimeter to zero using a blank cell filled only with the solvent.[15]
-
Sample Measurement: Rinse the polarimeter cell with the prepared sample solution before filling it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α) in degrees.[15][16]
-
Calculation: Calculate the specific rotation [α] using the following formula:[10][16][17] [α] = α / (l × c) Where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Solubility Determination
This protocol determines the mass of a substance that can dissolve in a given volume of solvent at a specified temperature to form a saturated solution.
-
Apparatus: Vials with screw caps, analytical balance, constant temperature bath or shaker, filtration apparatus, solvent.
-
Procedure:
-
Equilibration: Add an excess amount of the solid tartaric acid to a known volume of solvent (e.g., water) in a sealed vial.
-
Saturation: Place the vial in a constant temperature bath (e.g., 20°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant, filtering it to remove any suspended particles.
-
Quantification: Determine the concentration of the dissolved tartaric acid in the filtered aliquot. This can be done by evaporating the solvent and weighing the solid residue, or by a titration method (e.g., titrating the acidic solution with a standardized solution of NaOH).[9]
-
Calculation: Express the solubility in grams of solute per 100 mL of solvent (g/100mL).
-
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
This powerful technique provides the precise three-dimensional arrangement of atoms within a crystal lattice, confirming the absolute configuration of chiral molecules.[18][19]
-
Principle: A crystalline sample is irradiated with a beam of X-rays. The regular arrangement of atoms in the crystal diffracts the X-rays into a unique pattern of spots. By analyzing the position and intensity of these spots, a 3D model of the electron density, and thus the atomic arrangement, can be calculated.[20][21]
-
Methodology Workflow:
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal (typically >0.1 mm in all dimensions) of the tartaric acid isomer.[20][22] This can be achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[23]
-
Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. It is then rotated while being irradiated with monochromatic X-rays, and the diffraction data are collected on a detector.[21]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (solved) and refined to create a final, accurate model of the crystal structure.[20] For chiral molecules like tartaric acid, anomalous scattering data can be used to determine the absolute configuration (e.g., distinguishing between R,R and S,S).[19]
-
Conclusion
The physical properties of D- and L-tartaric acid are identical in all achiral aspects, a fundamental tenet of enantiomeric chemistry. Their key distinguishing feature is their equal and opposite optical rotation. In contrast, the racemic mixture, DL-tartaric acid, functions as a separate crystalline compound with distinct properties, such as a significantly different melting point and solubility profile. A thorough understanding and precise measurement of these properties are essential for applications ranging from quality control in the food and beverage industry to the stereospecific synthesis and separation of chiral pharmaceuticals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Tartaric Acid Chemical and Physical Properties [scienceofcooking.com]
- 3. Tartaric acid - Wikipedia [en.wikipedia.org]
- 4. DL-Tartaric Acid and L-Tartaric Acid: A Comparison - Topinchem.com [topinchem.com]
- 5. TARTARIC ACID DL - Ataman Kimya [atamanchemicals.com]
- 6. DL-Tartaric acid [webbook.nist.gov]
- 7. D-Tartaric Acid CAS 147-71-7, L-Tartaric Acid CAS 87-69-4, DL-Tartaric Acid CAS 133-37-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. atamankimya.com [atamankimya.com]
- 9. oiv.int [oiv.int]
- 10. tsfx.edu.au [tsfx.edu.au]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]
- 16. Solved Experimental1. POLARIMETRY: There will be three | Chegg.com [chegg.com]
- 17. quora.com [quora.com]
- 18. ccsenet.org [ccsenet.org]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 23. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
A Technical Guide to the Biological Function of L-Tartaric Acid in Plant Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the metabolism of L-(+)-tartaric acid, the predominant and biologically significant stereoisomer found in plants. The user's query specified D-tartaric acid; however, the vast majority of scientific literature on tartaric acid in plant biology pertains to the L-(+) enantiomer. It is the primary isomer synthesized and accumulated by plants such as Vitis vinifera (grapevine).
Introduction
L-tartaric acid, a C4-dicarboxylic acid, is classified as a "specialized primary metabolite."[1][2][3] While originating from primary carbohydrate metabolism, it has a limited distribution within the plant kingdom and its precise physiological functions remain largely enigmatic.[1][2] This organic acid is most famously associated with grapevine (Vitis vinifera), where it is a principal component of the fruit's acidity, contributing significantly to the taste, stability, and aging potential of wine.[4] Unlike other major fruit acids such as malic and citric acid, L-tartaric acid's biosynthetic pathway is uniquely derived from the catabolism of L-ascorbic acid (Vitamin C).[4] This guide provides a comprehensive overview of the biosynthesis, degradation, physiological roles, and quantitative analysis of L-tartaric acid in plants, with a focus on grapevine as the primary model species.
Biosynthesis of L-Tartaric Acid
The synthesis of L-tartaric acid in plants is thought to occur primarily in the cytosol, with the final product being stored in the vacuole.[5] Three main biosynthetic pathways have been proposed, all originating from sugar metabolism but differing in their precursors and cleavage sites.[2]
Proposed Biosynthetic Pathways
-
Ascorbic Acid C4/C5 Cleavage Pathway: This is considered the predominant pathway in grapevine.[2] It begins with L-ascorbic acid and involves the cleavage of a six-carbon intermediate between the fourth and fifth carbon atoms.
-
Ascorbic Acid C2/C3 Cleavage Pathway: In this pathway, L-ascorbic acid is cleaved between the second and third carbons, yielding L-threonic acid (a four-carbon precursor to L-tartaric acid) and oxalic acid.[2]
-
D-Gluconic Acid C4/C5 Cleavage Pathway: Identified in leguminous plants, this pathway involves the direct conversion of D-gluconic acid to 5-keto-D-gluconic acid, which then follows similar steps to the Asc C4/C5 pathway.[2]
Figure 1: Overview of the three proposed biosynthetic pathways for L-tartaric acid in higher plants.
The Ascorbic Acid C4/C5 Cleavage Pathway in Detail
This pathway, extensively studied in grapevine, represents a unique route for ascorbic acid degradation.[1]
-
Conversion to 2-keto-L-gulonic acid: L-ascorbic acid is converted through one or more uncharacterized steps into 2-keto-L-gulonic acid (2-KLG).
-
Reduction to L-idonic acid: 2-KLG is then reduced to L-idonic acid. This reaction is catalyzed by an aldo-keto reductase identified in Vitis vinifera as Vv2KGR, which exhibits 2-keto-L-gulonate reductase activity.[1] This enzyme prefers NADPH as a cofactor.[1]
-
Oxidation to 5-keto-D-gluconic acid: L-idonic acid is oxidized to 5-keto-D-gluconic acid by L-idonate dehydrogenase (L-IdnDH).[4] This NAD(P)+ dependent reaction is considered a rate-limiting step in the pathway.[4]
-
Cleavage and Final Oxidation: The six-carbon 5-keto-D-gluconic acid is cleaved between carbons 4 and 5 to yield a four-carbon intermediate, likely L-threo-tetruronate. This intermediate is subsequently oxidized to form L-tartaric acid. The enzymes responsible for these final steps have not yet been fully characterized.[1]
References
- 1. An aldo-keto reductase with 2-keto-l-gulonate reductase activity functions in l-tartaric acid biosynthesis from vitamin C in Vitis vinifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [research.unipd.it]
- 4. L-tartaric acid synthesis from vitamin C in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of Glucose to 2-Keto-l-Gulonate, an Intermediate in l-Ascorbate Synthesis, by a Recombinant Strain of Erwinia citreus - PMC [pmc.ncbi.nlm.nih.gov]
A Historical and Technical Account of Louis Pasteur's Seminal Separation of Tartaric Acid Isomers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational experiments conducted by Louis Pasteur in the mid-19th century, which led to the discovery of molecular chirality and the first successful resolution of enantiomers. Pasteur's meticulous work with tartaric acid laid the groundwork for modern stereochemistry, a field of critical importance in pharmacology and drug development. This document provides a detailed account of his three primary methods of separation: manual, biochemical, and chemical, complete with experimental protocols, quantitative data, and workflow visualizations to offer a comprehensive resource for today's scientists.
Introduction
In 1848, a young Louis Pasteur embarked on a series of investigations into the crystalline structure of tartaric acid salts that would forever change our understanding of molecular architecture.[1] At the time, it was known that tartaric acid derived from wine fermentation was optically active, meaning it could rotate the plane of polarized light.[1] However, a chemically synthesized form, known as racemic or paratartaric acid, which had the same elemental composition, was optically inactive.[1][2] This discrepancy puzzled the scientific community. Through his brilliant and painstaking experiments, Pasteur not only solved this puzzle but also introduced the concept of molecular asymmetry, now known as chirality.
Quantitative Data Summary
Pasteur's experiments were characterized by careful observation and measurement. The following tables summarize the key quantitative data associated with the different forms of tartaric acid he studied.
| Property | (+)-Tartaric Acid (dextrorotatory) | (-)-Tartaric Acid (levorotatory) | (±)-Tartaric Acid (racemic) | meso-Tartaric Acid |
| Specific Rotation ([α]D) | +12.4° | -12.4° | 0° | 0° |
| Melting Point (°C) | 169-172 | 169-172 | 206 | 165-166 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic and Triclinic | Triclinic and Orthorhombic |
Data sourced from multiple references, including modern accepted values that are consistent with Pasteur's findings.[3]
Experimental Protocols and Methodologies
Pasteur employed three distinct methods to separate the enantiomers of tartaric acid. Each method is detailed below with its corresponding experimental protocol.
Manual Separation (Mechanical Resolution)
This was Pasteur's first and most famous method of resolution, carried out in 1848. It relied on the macroscopic visual difference between the crystals of the two enantiomers of sodium ammonium (B1175870) tartrate.[1]
Experimental Protocol:
-
Preparation of Sodium Ammonium Tartrate Solution: A concentrated aqueous solution of racemic (paratartaric) acid was prepared. To this, solutions of sodium hydroxide (B78521) and ammonia (B1221849) were added to form the double salt, sodium ammonium tartrate.
-
Crystallization: The concentrated solution was allowed to evaporate slowly at a temperature below 28°C.[4] This temperature is critical, as above it, the enantiomers crystallize as a single, non-hemihedral form.
-
Crystal Observation and Separation: As the solution evaporated, two distinct types of crystals formed. These crystals were hemihedral, meaning they possessed facets that were asymmetrically arranged. Crucially, the hemihedral facets of the two crystal types were mirror images of each other.
-
Manual Sorting: Using a pair of tweezers and a magnifying glass, Pasteur painstakingly separated the "right-handed" and "left-handed" crystals into two separate groups.[5]
-
Analysis: Each group of crystals was then dissolved in water, and the optical activity of the solutions was measured using a polarimeter. The solution of the "right-handed" crystals rotated plane-polarized light to the right (dextrorotatory), while the solution of the "left-handed" crystals rotated it to the left (levorotatory) to the same degree.[6]
Biochemical Separation (Fermentation)
In 1857, Pasteur made another groundbreaking discovery: that living organisms could selectively metabolize one enantiomer over the other.[7][8]
Experimental Protocol:
-
Preparation of Fermentation Medium: A fermentation broth was prepared containing ammonium racemate (the ammonium salt of racemic tartaric acid) and nitrogenous "albuminoid" material from plant or animal sources to serve as a nutrient for the microorganisms.[7]
-
Inoculation: The medium was inoculated with a small amount of a previously active fermentation of tartrate, which would have contained a mixed population of microorganisms, or later, with a culture of the mold Penicillium glaucum.[7][8]
-
Fermentation: The mixture was allowed to ferment for several days. The progress of the fermentation was monitored using a polarimeter.
-
Observation of Optical Activity: Initially, the solution was optically inactive. As the fermentation proceeded, the solution began to show a levorotatory optical activity, which gradually increased and then reached a maximum.[7]
-
Isolation of the Remaining Enantiomer: Once the fermentation ceased, the dextrorotatory tartaric acid had been consumed by the microorganisms.[9] The remaining solution contained the levorotatory ammonium tartrate.
-
Purification: The levorotatory ammonium tartrate could then be isolated from the fermentation broth, for example, by evaporation and precipitation with alcohol.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. encyclopedia.com [encyclopedia.com]
- 3. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 4. 5.4 Pasteur’s Discovery of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. The discovery of biological enantioselectivity: Louis Pasteur and the fermentation of tartaric acid, 1857--a review and analysis 150 yr later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The early years 1847-1862 | [pasteur.fr]
An In-depth Technical Guide to D-Tartaric Acid (CAS 147-71-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(-)-tartaric acid, with the CAS number 147-71-7, is the unnatural enantiomer of the naturally occurring L-(+)-tartaric acid.[1][2] It is a white, crystalline dicarboxylic acid that serves as an indispensable tool in the fields of organic chemistry and drug development.[1] Its unique stereochemistry makes it a valuable chiral resolving agent, a versatile starting material for the synthesis of complex chiral molecules, and a catalyst in asymmetric synthesis.[1][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, applications, and key experimental protocols involving D-tartaric acid, tailored for professionals in research and pharmaceutical development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its application in experimental settings. The following tables summarize its key physicochemical and spectroscopic data.
Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₆O₆ | [5] |
| Molecular Weight | 150.09 g/mol | [5][6] |
| Appearance | White crystalline powder | [1][7] |
| Melting Point | 172-174 °C | [1][2][6] |
| Boiling Point | ~191.59 °C (rough estimate) | [2] |
| Density | 1.8 g/cm³ | [2] |
| pKa₁ | 2.93 - 3.0 | [2][8] |
| pKa₂ | 4.23 - 4.4 | [2][8] |
| Specific Optical Rotation ([α]20/D) | -12° to -13.5° (c=10-20 in H₂O) | [2][6] |
| Water Solubility (20 °C) | 1394 g/L | [2] |
| Solubility in Ethanol (25 °C) | 152.39 g/L | [5] |
| Solubility in Methanol (B129727) (25 °C) | 241.92 g/L | [5] |
| Solubility in Isopropanol (25 °C) | 77.16 g/L | [5] |
| InChI Key | FEWJPZIEWOKRBE-LWMBPPNESA-N | [6] |
Spectroscopic Data Summary
While detailed spectra are instrument- and condition-specific, the following provides a general overview of expected spectroscopic characteristics.
| Technique | Data/Interpretation | References |
| ¹H NMR | Spectra will show signals for the methine protons and the hydroxyl and carboxylic acid protons. The exact shifts are solvent-dependent. | |
| ¹³C NMR | Expected to show distinct signals for the carboxylic carbons and the hydroxyl-bearing methine carbons. | |
| Infrared (IR) | Characteristic peaks for O-H stretching (broad), C=O stretching of the carboxylic acid, and C-O stretching. | |
| Mass Spectrometry | The molecular ion peak [M-H]⁻ would be observed at m/z 149.009 in negative ion mode. |
Applications in Drug Development and Asymmetric Synthesis
This compound's primary utility in the pharmaceutical industry stems from its chirality. It is extensively used as a chiral resolving agent and a chiral building block in the synthesis of enantiomerically pure drugs.
Chiral Resolution of Racemic Amines
The most prominent application of this compound is in the separation of racemic mixtures of amines through the formation of diastereomeric salts.[9] The differing solubilities of these salts allow for their separation by fractional crystallization.
The following diagram illustrates the typical workflow for the chiral resolution of a racemic amine using this compound.
This compound as a Chiral Precursor in Synthesis
This compound is a valuable chiral pool starting material for the synthesis of various complex molecules. Its C2 symmetry and multiple functional groups allow for its conversion into a wide array of chiral building blocks.[3][4] A notable example is its use in the synthesis of intermediates for HIV protease inhibitors.[3]
The following diagram outlines a simplified synthetic pathway starting from this compound to a key chiral intermediate.
Detailed Experimental Protocol: Chiral Resolution of Racemic Amphetamine
This protocol is a representative example of the use of this compound for chiral resolution.
Objective: To separate the dextrorotatory (d) and levorotatory (l) isomers of amphetamine from a racemic mixture using this compound.
Materials:
-
Racemic (dl)-amphetamine
-
D-(-)-tartaric acid
-
Methanol or 90% Ethanol
-
20% Sodium hydroxide (B78521) solution
-
Ether
-
Standard laboratory glassware (beakers, flasks, funnel, etc.)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
pH indicator paper or pH meter
-
Rotary evaporator (optional)
Procedure:
-
Salt Formation:
-
Dissolve the racemic amphetamine in a suitable solvent such as methanol or 90% ethanol.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent, warming gently if necessary to achieve complete dissolution.
-
Combine the two solutions. The formation of diastereomeric salts, d-amphetamine-d-tartrate and l-amphetamine-d-tartrate, will occur.
-
-
Fractional Crystallization:
-
Allow the combined solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization. The l-amphetamine-d-tartrate is typically less soluble and will crystallize out first.[9]
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
The mother liquor is now enriched in the more soluble d-amphetamine-d-tartrate.
-
-
Isolation of l-Amphetamine:
-
Dissolve the collected crystals (l-amphetamine-d-tartrate) in water.
-
Make the solution alkaline by the dropwise addition of a 20% sodium hydroxide solution until the pH is basic. This will liberate the free l-amphetamine base.
-
Extract the aqueous solution multiple times with ether.
-
Combine the ether extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and carefully evaporate the ether to yield the l-amphetamine.
-
-
Isolation of d-Amphetamine:
-
Take the mother liquor from the fractional crystallization step and concentrate it by evaporation.
-
Dissolve the residue in water and treat with 20% sodium hydroxide solution to liberate the d-amphetamine base.
-
Extract with ether, dry, and evaporate the solvent as described for the l-isomer.
-
-
Purity Assessment:
-
The optical purity of the separated enantiomers should be determined by measuring their specific rotation using a polarimeter and comparing the values to the literature values for the pure enantiomers.
-
Safety Information
This compound is generally considered to be of low toxicity, but appropriate safety precautions should always be taken when handling the chemical in a laboratory setting.
| Hazard Category | GHS Classification and Precautionary Statements | References |
| Eye Irritation | H319: Causes serious eye irritation. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |
| Skin Irritation | H315: Causes skin irritation. | |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| Incompatibilities | Incompatible with oxidizing agents, bases, and reducing agents. | [1][2][8] |
| Stability | Stable under recommended storage conditions. Light sensitive. | [2] |
Conclusion
D-(-)-tartaric acid (CAS 147-71-7) is a cornerstone chiral reagent for chemists in both academic and industrial research, particularly in the pharmaceutical sector. Its utility in the separation of enantiomers and as a chiral starting material for asymmetric synthesis is well-established. A thorough understanding of its physicochemical properties, coupled with detailed experimental protocols, enables researchers and drug development professionals to effectively harness its potential in the creation of enantiomerically pure and therapeutically effective molecules.
References
- 1. D-(-)-Tartaric Acid | 147-71-7 [chemicalbook.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 5. scent.vn [scent.vn]
- 6. D- (-)-Tartaric acid ReagentPlus , 99 147-71-7 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. scribd.com [scribd.com]
Solubility Profile of D-Tartaric Acid in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of D-tartaric acid in a range of common organic solvents. Understanding the solubility of this critical chiral building block is essential for its application in pharmaceutical synthesis, resolution of racemic mixtures, and the development of crystalline forms of active pharmaceutical ingredients (APIs). This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a logical workflow for solvent selection.
Quantitative Solubility Data
The solubility of a solute in a solvent is a fundamental physicochemical property. For this compound, its solubility is influenced by the polarity of the solvent, the potential for hydrogen bonding, and the temperature. As D- and L-tartaric acid are enantiomers, their solubility in achiral solvents is identical. Therefore, data for L-tartaric acid is directly applicable to this compound.
The following tables summarize the mole fraction solubility (x) of L-tartaric acid in several common organic solvents at various temperatures, as determined by the gravimetric method.
Table 1: Mole Fraction Solubility (x) of L-Tartaric Acid in Alcohols and Ketones
| Temperature (K) | Ethanol | 1-Propanol | 2-Propanol | n-Butanol | Acetone |
| 281.15 | 0.00358 | 0.00284 | 0.00196 | 0.00221 | 0.00845 |
| 286.15 | 0.00412 | 0.00321 | 0.00223 | 0.00253 | 0.00962 |
| 291.15 | 0.00473 | 0.00363 | 0.00254 | 0.00289 | 0.01093 |
| 296.15 | 0.00541 | 0.00411 | 0.00288 | 0.00330 | 0.01241 |
| 301.15 | 0.00618 | 0.00465 | 0.00327 | 0.00376 | 0.01408 |
| 306.15 | 0.00704 | 0.00525 | 0.00371 | 0.00428 | 0.01595 |
| 311.15 | 0.00801 | 0.00593 | 0.00420 | 0.00487 | 0.01806 |
| 316.15 | 0.00910 | 0.00669 | 0.00475 | 0.00553 | 0.02043 |
| 321.15 | 0.01032 | 0.00754 | 0.00537 | 0.00627 | 0.02309 |
| 324.25 | 0.01113 | 0.00811 | 0.00579 | 0.00678 | 0.02492 |
Data sourced from Yang, W., Wang, K., Hu, Y., Shen, F., & Feng, J. (2013). Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile. Journal of Solution Chemistry, 42(3), 485–493.
Table 2: Mole Fraction Solubility (x) of L-Tartaric Acid in Acetonitrile
| Temperature (K) | Acetonitrile |
| 281.15 | 0.00568 |
| 286.15 | 0.00652 |
| 291.15 | 0.00747 |
| 296.15 | 0.00855 |
| 301.15 | 0.00977 |
| 306.15 | 0.01115 |
| 311.15 | 0.01271 |
| 316.15 | 0.01447 |
| 321.15 | 0.01646 |
| 324.25 | 0.01781 |
Data sourced from Yang, W., Wang, K., Hu, Y., Shen, F., & Feng, J. (2013). Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile. Journal of Solution Chemistry, 42(3), 485–493.
Qualitative Solubility:
-
Poorly Soluble: Diethyl ether, Glacial Acetic Acid, Isobutanol.[1]
-
Insoluble: Chloroform, Dichloromethane.[1]
Experimental Protocols for Solubility Determination
The accurate determination of solubility is crucial for reliable process development. Two common methods employed for determining the solubility of crystalline compounds like this compound are the gravimetric method and the laser monitoring technique.
Gravimetric Method
The gravimetric method is a classical and widely used technique for solubility determination. It relies on the direct measurement of the mass of the dissolved solute in a saturated solution.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the solid and liquid phases are allowed to separate. This is often facilitated by centrifugation.
-
Sampling: A known mass or volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe to prevent precipitation upon cooling.
-
Solvent Evaporation: The sampled solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.
-
Calculation: The solubility is then calculated, typically as grams of solute per 100 g of solvent or as a mole fraction.
Laser Monitoring Technique
The laser monitoring technique is a more modern, automated method that determines the saturation point by detecting the presence of undissolved solid particles in a solution.
Methodology:
-
Setup: A known volume of the solvent is placed in a thermostated vessel equipped with a laser light source and a detector.
-
Titration: A precise and automated dispensing system adds small, known amounts of this compound to the solvent while the solution is continuously stirred.
-
Detection: The laser beam passes through the solution. As long as the added solute dissolves completely, the laser transmission remains high.
-
Saturation Point: The moment undissolved particles appear and persist in the solution, they scatter the laser light, causing a significant drop in the detected light intensity. This point is registered as the saturation point.
-
Calculation: The total amount of solute added until the saturation point is reached is used to calculate the solubility at that specific temperature. This method allows for rapid determination of solubility at multiple temperatures.
Visualization of Solvent Selection Workflow
The choice of an appropriate solvent is a critical step in process development. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on its solubility profile.
Caption: A logical workflow for selecting a suitable solvent for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Acidity Constants (pKa) of Tartaric Acid Stereoisomers
This technical guide provides a comprehensive overview of the acidity constants (pKa) of the stereoisomers of tartaric acid. It includes a detailed presentation of pKa values, experimental protocols for their determination, and logical diagrams to illustrate key concepts and workflows.
Introduction to Tartaric Acid Stereoisomers
Tartaric acid (2,3-dihydroxybutanedioic acid) is a dicarboxylic acid that plays a significant role in the chemical, food, and pharmaceutical industries. It contains two chiral centers, which gives rise to three stereoisomers: two enantiomers, D-(-)-tartaric acid and L-(+)-tartaric acid, and an achiral diastereomer, meso-tartaric acid.[1][2] The spatial arrangement of the hydroxyl groups influences the physical properties of these isomers, including their acidity.
The naturally occurring form is L-(+)-tartaric acid, which is widely found in fruits, especially grapes.[3][4] The other forms can be produced synthetically.[5][6] Understanding the distinct pKa values of these stereoisomers is crucial for applications in drug formulation, as the ionization state of a molecule affects its solubility, absorption, and interaction with biological targets.
Acidity Constants (pKa) of Tartaric Acid Stereoisomers
As a dicarboxylic acid, tartaric acid has two dissociation constants, pKa1 and pKa2, corresponding to the sequential loss of protons from its two carboxylic acid groups. The pKa values for the enantiomers (D- and L-tartaric acid) are identical, as enantiomers share the same physical properties, while the values for the meso-diastereomer differ.
Table 1: pKa Values of Tartaric Acid Stereoisomers at 25°C
| Stereoisomer | pKa1 | pKa2 |
| L-(+)-Tartaric Acid | 2.98[3][7] | 4.34[3][7] |
| D-(-)-Tartaric Acid | 2.98 | 4.34 |
| meso-Tartaric Acid | 3.11[5] | 4.80[5] |
Experimental Protocols for pKa Determination
The determination of pKa values is a critical experimental procedure in chemical and pharmaceutical analysis. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods employed for this purpose.[8][9]
Potentiometric Titration
Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes in a solution upon the incremental addition of a titrant (an acid or a base). The pKa is determined from the inflection point of the resulting titration curve.[8]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of a strong base titrant, such as sodium hydroxide (B78521) (NaOH).
-
Prepare a 1 mM sample solution of the tartaric acid isomer.[10][11]
-
To maintain a constant ionic strength throughout the titration, use a 0.15 M potassium chloride (KCl) solution.[10][11]
-
-
Calibration of the pH Meter:
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[10][11]
-
Immerse the calibrated pH electrode into the solution.
-
To create an inert environment, purge the solution with nitrogen to displace any dissolved carbon dioxide, which can interfere with the measurement.[11]
-
Begin the titration by adding small, precise volumes of the 0.1 M NaOH titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.[10][11]
-
Continue the titration until the pH reaches approximately 12-12.5.[10]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct inflection points will be observed, yielding pKa1 and pKa2.
-
To ensure reliability, perform a minimum of three titrations for each isomer and calculate the average pKa values.[11]
-
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. L-Tartaric Acid [drugfuture.com]
- 4. D-Tartaric acid | C4H6O6 | CID 439655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. meso-Tartaric Acid [drugfuture.com]
- 6. Tartaric Acid, DL-Tartaric Acid, this compound, and l-tartaric Acid_Chemicalbook [chemicalbook.com]
- 7. mpbio.com [mpbio.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols: D-Tartaric Acid as a Chiral Resolving Agent for Racemates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development. One of the most established and economically viable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.
D-(-)-tartaric acid, a readily available and inexpensive chiral compound from natural sources, serves as an effective resolving agent for a wide range of racemic bases. Its two carboxylic acid groups can react with basic enantiomers to form diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. This document provides detailed application notes and protocols for the use of D-tartaric acid and its derivatives in chiral resolution.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of a base, (R)-amine and (S)-amine, is treated with an enantiomerically pure chiral acid, such as this compound ((2R,3R)-tartaric acid), two diastereomeric salts are formed: [(R)-amine]-[(2R,3R)-tartrate] and [(S)-amine]-[(2R,3R)-tartrate].
These diastereomeric salts are not mirror images of each other and thus possess different physicochemical properties, most notably different solubilities in a given solvent. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The desired enantiomer is subsequently recovered from the purified diastereomeric salt by treatment with a base to neutralize the tartaric acid. The more soluble diastereomer remains in the mother liquor, from which the other enantiomer can also be recovered.
Data Presentation: Chiral Resolution with this compound and Derivatives
The following table summarizes quantitative data from various chiral resolution experiments using this compound and its derivatives. This allows for a comparison of the effectiveness of these resolving agents for different racemic compounds.
| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Racemate:Agent) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Not Specified | 1:0.25 | Raffinate: 42, Extract: 45 | Raffinate: 82, Extract: 83 | [1] |
| DL-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA) | Not Specified | Not Specified | Not Specified | D-Leucine Salt: 91.20, L-Leucine Salt: -73.32 | [2] |
| (RS)-Amlodipine | This compound (d-Tar) | DMSO | Not Specified | 48.8 ± 2.4 | 90.7 ± 1.4 | [3] |
| Finerenone | Di-o-toluoyl-d-tartaric acid (D-DOTA) | Ethanol-Water | Not Specified | Not Specified | ~10% higher than with D-DBTA or D-DTTA | [4] |
| 1-Phenyl-2-propanamine | (+)-Tartaric acid | Methanol (B129727) | 1:0.5 (approx.) | Not Specified | Not Specified | [5] |
| (±)-trans-1,2-Diaminocyclohexane | This compound | Water | Not Specified | 90 | >99 | [6] |
Experimental Protocols
Protocol 1: Resolution of Racemic α-Methylbenzylamine with (+)-Tartaric Acid
This protocol details the resolution of a racemic amine, α-methylbenzylamine, using (+)-tartaric acid (the common name for D-(-)-tartaric acid).[2]
Materials:
-
Racemic α-methylbenzylamine
-
(+)-Tartaric acid (R,R-tartaric acid)
-
Methanol
-
50% (w/w) Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
250 mL Erlenmeyer flask
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating on a hot plate may be required to fully dissolve the acid.
-
Remove the flask from the heat and cautiously add 6.1 mL of racemic α-methylbenzylamine over about one minute. The mixture will generate heat.
-
Stopper the flask and allow it to stand undisturbed at room temperature until the next laboratory period to allow for crystallization.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the crystals that have formed by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
-
Recovery of the Enantiomerically Enriched Amine:
-
Transfer the collected crystals to a separatory funnel.
-
Add 50 mL of water to the funnel. The crystals will not completely dissolve.
-
Slowly add 3-4 mL of 50% sodium hydroxide solution to the funnel. The salt will dissolve as the free amine is liberated, which will form an oily layer on top of the aqueous solution.
-
Extract the liberated amine with three 10 mL portions of diethyl ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Remove the diethyl ether by distillation to obtain the enantiomerically enriched α-methylbenzylamine.
-
-
Analysis:
-
Determine the optical rotation of the product using a polarimeter to assess its enantiomeric purity.
-
Protocol 2: Resolution of Racemic Amphetamine with this compound
This protocol describes a method for the separation of the optically active isomers of amphetamine using this compound.[7]
Materials:
-
Racemic amphetamine
-
This compound
-
Ethanol
-
Aqueous sodium hydroxide solution
Procedure:
-
Formation of Neutral d-Tartrates:
-
Treat the racemic amphetamine with this compound to form a mixture of the neutral d-tartrate salts.
-
Dissolve these salts in an alcohol solution.
-
-
Fractional Crystallization:
-
The neutral d-tartrate of the laevo-amphetamine is less soluble and will crystallize out of the solution.
-
Collect the crystalline material by filtration.
-
-
Recovery of l-Amphetamine:
-
Treat the collected crystals with an excess of alkali (e.g., aqueous sodium hydroxide solution). This will liberate the free l-amphetamine base, which will separate as an oil.
-
Recover and purify the l-amphetamine oil.
-
-
Recovery of d-Amphetamine:
-
The d-amphetamine remains in the mother liquor from the crystallization step.
-
Add more tartaric acid to the mother liquor to form the acid tartrates.
-
The d-amphetamine d-bitartrate will crystallize out.
-
Collect these crystals and treat them with excess alkali to recover the free d-amphetamine base.
-
Protocol 3: Resolution of Racemic Pent-1-yn-3-amine with (+)-Tartaric Acid
This is a generalized protocol for the chiral resolution of racemic Pent-1-yn-3-amine.[8]
Materials:
-
Racemic Pent-1-yn-3-amine
-
(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
2 M aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic Pent-1-yn-3-amine (1.0 equivalent) in methanol in a suitable flask.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate may form.
-
-
Recrystallization:
-
Gently heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.
-
-
Isolation of the Diastereomerically Pure Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol, followed by cold diethyl ether.
-
Dry the crystals under vacuum.
-
-
Recovery of the Free Amine:
-
Dissolve the crystallized diastereomeric salt in water.
-
Cool the aqueous solution in an ice bath and add 2 M aqueous NaOH solution dropwise with stirring until the pH is greater than 11.
-
Extract the liberated free amine from the aqueous solution with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically pure amine.
-
Conclusion
This compound and its derivatives are powerful and versatile chiral resolving agents for a variety of racemic compounds, particularly amines. The formation of diastereomeric salts followed by fractional crystallization is a robust and scalable method for obtaining enantiomerically pure substances. The success of a resolution depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. The protocols provided herein offer a starting point for the development of specific resolution procedures for new racemic compounds. Careful optimization of the experimental parameters is crucial for achieving high yields and enantiomeric purities.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Chiral Resolution of Racemic Amines using D-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1][2] Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and a key factor in drug efficacy and safety.[3] One of the most established and economically viable methods for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[1][4]
D-tartaric acid, a naturally occurring and readily available chiral acid, is a widely used resolving agent for racemic bases.[4][5][6] The principle of this resolution method lies in the reaction of the racemic amine (a mixture of R and S enantiomers) with an enantiomerically pure form of this compound. This reaction forms a mixture of two diastereomeric salts (e.g., (R)-amine-(D)-tartrate and (S)-amine-(D)-tartrate).[4][7] These diastereomers are not mirror images and thus possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][7][8] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomer in the mother liquor.[7][8] Subsequent treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine.[4][7]
These application notes provide a detailed protocol for the chiral resolution of racemic amines using this compound, including data presentation for expected outcomes and a visual representation of the experimental workflow.
Data Presentation
The efficiency of chiral resolution can be evaluated based on the yield, diastereomeric excess (de%), and enantiomeric excess (ee%) of the final product. The following table summarizes typical quantitative data for the resolution of various racemic amines using this compound.
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt | Enantiomeric Excess (ee%) of Resolved Amine | Reference |
| (±)-α-Methylbenzylamine | (+)-Tartaric Acid | Methanol | 1:0.5 | Not Specified | >95% (after recrystallization) | [7] |
| (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not Specified | Not Specified | 80-90% | >85% | [8] |
| (±)-trans-1,2-Diaminocyclohexane | This compound | Methanol/Water | 1:1 | 90% | >98% | [3] |
| (±)-(1-Methyl-2-phenyl)-ethylamine | (-)-Tartaric Acid | Isopropanol/Water | 1:0.5 | 87.5% | 83.5% | [9] |
Note: The yield and enantiomeric excess can be further improved by one or more recrystallizations of the diastereomeric salt.[4]
Experimental Protocols
This section details the general methodology for the chiral resolution of a racemic amine using this compound. The specific quantities and conditions may need to be optimized for different amines.
Part 1: Formation and Fractional Crystallization of Diastereomeric Salts
-
Dissolution of this compound: In an Erlenmeyer flask, dissolve one equivalent of this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water).[7] Gentle heating may be required to facilitate dissolution.[7]
-
Addition of Racemic Amine: To the solution of this compound, slowly add one to two equivalents of the racemic amine. The reaction is often exothermic.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature and then, if necessary, in an ice bath to induce crystallization of the less soluble diastereomeric salt. The solution can be left undisturbed for several hours or until crystal formation is complete.[7]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the obtained salt from a fresh portion of the hot solvent. Repeat this process until a constant optical rotation is achieved, indicating that the resolution is complete.[4]
Part 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Diastereomeric Salt: Suspend the purified diastereomeric salt in water.
-
Basification: Add a strong base, such as a 50% sodium hydroxide (B78521) solution, dropwise until the salt completely dissolves and the solution becomes basic (pH > 10).[7] This will regenerate the free amine, which may separate as an oily layer.[7]
-
Extraction: Extract the liberated amine into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Part 3: Determination of Enantiomeric Excess
The enantiomeric excess (ee%) of the resolved amine should be determined to assess the success of the resolution. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for determining ee%.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or derivatization with a chiral agent can be used to distinguish the enantiomers by NMR.[12]
-
Polarimetry: The optical rotation of the resolved amine can be measured and compared to the known rotation of the pure enantiomer.[8]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the chiral resolution of a racemic amine using this compound.
Caption: Workflow for the chiral resolution of racemic amines.
Conclusion
The use of this compound for the chiral resolution of racemic amines is a robust and widely applicable method. The success of the resolution is dependent on the difference in solubility between the diastereomeric salts formed. Careful optimization of the solvent system, temperature, and crystallization time is crucial for achieving high yields and high enantiomeric purity. The protocol provided herein serves as a general guideline for researchers and professionals in the field of drug development and stereochemistry.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. rsc.org [rsc.org]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. uma.es [uma.es]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Diastereomeric Salt Crystallization with D-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule often exhibit different physiological activities. Diastereomeric salt crystallization is a classical and widely adopted method for separating enantiomers from a racemic mixture.[1][2] This technique involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[3][4] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by fractional crystallization.[2][5]
D-tartaric acid, a readily available and cost-effective chiral resolving agent, is frequently employed for the resolution of racemic bases, such as amines.[1][6] The fundamental principle relies on the differential solubility of the two diastereomeric salts formed: [(R)-Base·(D)-Acid] and [(S)-Base·(D)-Acid]. One of these salts is typically less soluble in a specific solvent system and will preferentially crystallize, enabling its separation from the more soluble diastereomer which remains in the mother liquor.[7][8] The success of this separation is highly dependent on factors such as the choice of solvent, temperature, and stoichiometry of the resolving agent.[9]
Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₄H₆O₆ |
| Molar Mass | 150.09 g/mol |
| Melting Point | 171-174 °C |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and ethanol |
Experimental Protocols
This section outlines a general protocol for the diastereomeric salt crystallization of a racemic base using this compound as the resolving agent. It is important to note that the specific conditions such as solvent, temperature, and molar ratios may require optimization for each unique racemic compound.
Materials and Equipment
-
Racemic base
-
This compound
-
Selected solvent(s) (e.g., methanol, ethanol, water, or mixtures thereof)
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Crystallization dish or beaker
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Drying oven or desiccator
-
Analytical equipment for determining enantiomeric excess (ee) (e.g., Chiral HPLC, polarimeter)
Protocol for Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a reaction vessel, dissolve this compound (typically 0.5 to 1.0 equivalents relative to the racemic base) in the chosen solvent.[3][10] Gentle heating may be necessary to achieve complete dissolution.[5]
-
Addition of Racemic Base: To the dissolved this compound solution, add the racemic base. The reaction is often exothermic.[5]
-
Crystallization:
-
Cooling: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The rate of cooling can significantly impact crystal size and purity.[9]
-
Seeding: If available, adding a small seed crystal of the desired diastereomeric salt can promote crystallization.[6][10]
-
Stirring: Gentle stirring during crystallization can help to achieve a more uniform crystal size and prevent the formation of a solid mass.[8]
-
-
Isolation of the Diastereomeric Salt: Once crystallization is complete, isolate the solid product by filtration.[3][5] Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the isolated diastereomeric salt crystals, for example, in a vacuum oven at a suitable temperature.
Liberation of the Enantiomerically Enriched Base
-
Dissolution of the Salt: Dissolve the dried diastereomeric salt in water.
-
Basification: Add a base (e.g., aqueous sodium hydroxide (B78521) or potassium hydroxide) to the solution to deprotonate the amine and liberate the free base.[4][5] The free base will often be insoluble in the aqueous solution.
-
Extraction: Extract the liberated enantiomerically enriched base into an appropriate organic solvent.
-
Drying and Evaporation: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to obtain the purified enantiomer.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the resolved base should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.
Data Presentation
The following table summarizes representative data from the literature for the resolution of different racemic compounds using tartaric acid or its derivatives. This data is intended to provide a general indication of the potential outcomes of diastereomeric salt crystallization.
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| dl-Leucine (B559552) | (+)-di-1,4-toluoyl-D-tartaric acid | Not specified | Not specified | 91.20 (D-Leu) | [11] |
| (±)-2-Methylpiperazine | (L)-Tartaric Acid | Water | Not specified | Not specified | [2] |
| Racemic pregabalin | L-tartaric acid | Water | 51.6 | Diastereomerically pure | [10][12] |
| (1-methyl-2-phenyl)-ethylamine | (S, S)-Tartaric Acid | Isopropanol | 70.0 | 95 | [9] |
Workflow Diagram
The following diagram illustrates the general workflow for diastereomeric salt crystallization.
Caption: Workflow for Diastereomeric Salt Crystallization.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. rsc.org [rsc.org]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Applications of D-Tartaric Acid in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
D-tartaric acid, the unnatural enantiomer of the readily available L-tartaric acid, is a cornerstone of asymmetric synthesis. Its rigid, C2-symmetric backbone and multiple functional groups make it a versatile chiral building block for a wide range of applications. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as a chiral resolving agent, a precursor to chiral ligands for metal-catalyzed reactions, and a chiral auxiliary.
This compound as a Chiral Resolving Agent
Application Note: Chiral resolution is a classical and industrially relevant method for the separation of enantiomers. This compound is an effective resolving agent for racemic bases, such as amines. The principle lies in the formation of diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization. The resolved enantiomer can then be recovered by treatment with a base.
Experimental Protocol: Resolution of Racemic (±)-α-Phenylethylamine with D-(-)-Tartaric Acid
This protocol describes the resolution of racemic α-phenylethylamine. Using D-(-)-tartaric acid will lead to the crystallization of the diastereomeric salt of (R)-α-phenylethylamine.
Materials:
-
Racemic (±)-α-phenylethylamine
-
D-(-)-Tartaric acid
-
50% (w/w) Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
-
pH paper
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of D-(-)-tartaric acid in 120 mL of methanol. Gentle heating may be required to achieve complete dissolution.[1]
-
To the warm solution, add 6.05 g (0.05 mol) of racemic (±)-α-phenylethylamine in one portion.
-
Swirl the flask to ensure thorough mixing. The solution will become warm.
-
Allow the flask to stand undisturbed at room temperature. Crystals of the (R)-amine-(D)-tartrate salt will begin to form. For optimal crystallization, leave the solution for at least 24 hours.[1][2]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the prismatic crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals on a filter paper.
-
-
Recovery of the Enantiomerically Enriched Amine:
-
Transfer the crystalline diastereomeric salt to a separatory funnel.
-
Add 50 mL of water and swirl to partially dissolve the salt.
-
Add approximately 4.5 mL of 50% aqueous NaOH solution. Check the aqueous layer with pH paper to ensure it is strongly basic.[2]
-
Add 30 mL of diethyl ether to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The resolved (R)-α-phenylethylamine will be in the ether layer.
-
Drain the aqueous layer and extract it two more times with 15 mL portions of diethyl ether.
-
Combine all the ether extracts and dry them over anhydrous sodium sulfate.
-
Decant or filter the dried ether solution and remove the ether using a rotary evaporator to obtain the resolved (R)-α-phenylethylamine.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the resolved amine can be determined by polarimetry or chiral chromatography (HPLC or GC).
-
Logical Relationship of Chiral Resolution
Caption: Logical flow of chiral resolution of a racemic amine using this compound.
This compound Derivatives as Chiral Ligands in Asymmetric Catalysis
Application Note: this compound is a versatile scaffold for the synthesis of chiral ligands for a multitude of asymmetric catalytic reactions. Derivatives of this compound have been successfully employed in reactions such as copper-catalyzed conjugate additions, achieving high enantioselectivities. The C2-symmetric backbone of tartaric acid provides a well-defined chiral environment around the metal center, enabling effective stereocontrol.
Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc (B1219324) to Cyclohexenone using a this compound-Derived Ligand
This protocol is based on the successful application of diphosphite ligands derived from D-(-)-tartaric acid in copper-catalyzed conjugate additions.[3][4]
Part A: Synthesis of a this compound-Derived Diphosphite Ligand
This is a representative procedure for the synthesis of a chiral diphosphite ligand from a this compound derivative.
Materials:
-
(2R,3R)-Diethyl tartrate
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous toluene (B28343)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Synthesis of the Phosphorochloridite:
-
To a solution of (R)-BINOL (1.0 equiv) in anhydrous toluene, add PCl₃ (1.1 equiv) at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent and excess PCl₃ under reduced pressure to obtain the crude (R)-BINOL-phosphorochloridite.
-
-
Ligand Formation:
-
In a separate flask, dissolve (2R,3R)-diethyl tartrate (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add a solution of the crude (R)-BINOL-phosphorochloridite (2.1 equiv) in anhydrous DCM to the tartrate solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the chiral diphosphite ligand.
-
Part B: Asymmetric Conjugate Addition Reaction
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) toluene complex (Cu(OTf)₂·C₇H₈)
-
This compound-derived diphosphite ligand (from Part A)
-
Cyclohex-2-en-1-one
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Anhydrous toluene
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf)₂·C₇H₈ (0.01 equiv) and the chiral diphosphite ligand (0.012 equiv) in anhydrous toluene.
-
Stir the solution at room temperature for 30 minutes.
-
-
Conjugate Addition:
-
Cool the catalyst solution to 0 °C.
-
Add cyclohex-2-en-1-one (1.0 equiv).
-
Slowly add diethylzinc (1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for the time specified by preliminary experiments or TLC analysis (typically a few hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 3-ethylcyclohexanone.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (ee) of the product by chiral GC or HPLC.
-
Quantitative Data for Copper-Catalyzed Conjugate Addition
| Entry | Enone | Ligand Derived From | Yield (%) | ee (%) | Reference |
| 1 | Cyclohex-2-en-1-one | D-(-)-Tartaric Acid | >95 | up to 96 | [3][4] |
| 2 | Cyclopent-2-en-1-one | D-(-)-Tartaric Acid | High | High | [3] |
| 3 | Chalcone | L-(+)-Tartaric Acid | High | up to 95 | [3] |
Experimental Workflow for Asymmetric Conjugate Addition
Caption: Workflow for the synthesis of a this compound-derived ligand and its use in asymmetric conjugate addition.
This compound Derivatives in Sharpless Asymmetric Epoxidation
Application Note: The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[5] The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral tartrate ester (such as diethyl D-tartrate, D-DET, or diisopropyl D-tartrate, D-DIPT), and an oxidant, typically tert-butyl hydroperoxide (TBHP). The choice of the D-tartrate directs the epoxidation to a specific face of the double bond.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol (B1671447)
Materials:
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Diisopropyl D-(-)-tartrate (D-DIPT)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
10% (w/v) aqueous solution of tartaric acid
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add powdered 4Å molecular sieves.
-
Add anhydrous DCM and cool the flask to -20 °C in a cryocool or a dry ice/acetone bath.
-
-
Catalyst Formation:
-
To the cooled DCM, add diisopropyl D-(-)-tartrate (D-DIPT) (0.06 equiv).
-
Add titanium(IV) isopropoxide (0.05 equiv) and stir the mixture for 30 minutes at -20 °C.
-
-
Epoxidation:
-
Add geraniol (1.0 equiv) to the catalyst mixture.
-
Add tert-butyl hydroperoxide (1.5 equiv) dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise above -20 °C.
-
Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by adding a 10% aqueous solution of tartaric acid and stirring vigorously for 1 hour at room temperature.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude epoxy alcohol by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) by chiral GC or HPLC.
-
Quantitative Data for Sharpless Asymmetric Epoxidation using D-(-)-DET or D-(-)-DIPT
| Allylic Alcohol | Tartrate Ester | Yield (%) | ee (%) | Reference |
| (E)-2-Hexen-1-ol | D-(-)-DET | 85 | 94 | [6] |
| Geraniol | D-(-)-DIPT | 80 | >95 | [7][8] |
| Cinnamyl alcohol | D-(-)-DET | 88 | 95 | [9] |
| (Z)-2-Octen-1-ol | D-(-)-DET | 74 | 86 | [9] |
Signaling Pathway of Sharpless Asymmetric Epoxidation
Caption: Simplified signaling pathway of the Sharpless asymmetric epoxidation.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - The Cu-catalyzed asymmetric conjugate addition with chiral diphosphite ligands derived from D-(-)-tartaric acid - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. york.ac.uk [york.ac.uk]
- 8. datapdf.com [datapdf.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Versatility of D-Tartaric Acid Derivatives in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Derivatives of D-tartaric acid, a readily available and inexpensive chiral building block, have established themselves as indispensable tools in the field of asymmetric catalysis. Their C₂-symmetric backbone provides a robust chiral scaffold for the design of a wide array of ligands and catalysts that have demonstrated remarkable efficacy in a variety of enantioselective transformations. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in key asymmetric catalytic reactions, offering a practical guide for researchers in organic synthesis and drug development.
Introduction to this compound Derivatives in Asymmetric Catalysis
This compound's stereochemistry can be effectively transferred to a catalyst or ligand, influencing the stereochemical outcome of a chemical reaction to favor the formation of one enantiomer over the other. The most prominent classes of this compound derivatives in asymmetric catalysis include:
-
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols): These are perhaps the most versatile derivatives, formed by the reaction of a tartrate ester acetal (B89532)/ketal with an aryl Grignard reagent. They are widely used as chiral ligands for various metal-catalyzed reactions.
-
Tartrate Esters (e.g., Diethyl Tartrate - DET): Famously employed in the Sharpless asymmetric epoxidation, these simple esters serve as chiral ligands for titanium catalysts.
-
Phosphine (B1218219) Ligands (e.g., DIOP): Chiral phosphine ligands derived from tartaric acid are crucial for asymmetric hydrogenation and other transition metal-catalyzed reactions.
-
Chiral Auxiliaries for Diels-Alder Reactions: Modified tartaric acid derivatives can be used to create chiral Lewis acids that catalyze enantioselective cycloaddition reactions.
These derivatives have found widespread application in the synthesis of chiral building blocks for pharmaceuticals, agrochemicals, and natural products.[1][2]
Key Applications and Experimental Protocols
This section details the application of this compound derivatives in several cornerstone asymmetric reactions, providing both quantitative data for catalyst performance and step-by-step experimental protocols.
Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET).[3][4][5]
General Workflow for Sharpless Asymmetric Epoxidation
Caption: General workflow for the Sharpless asymmetric epoxidation.
Quantitative Data for Sharpless Asymmetric Epoxidation
| Allylic Alcohol Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol (B1671447) | 85 | >95 |
| (E)-2-Hexen-1-ol | 80 | 96 |
| Cinnamyl alcohol | 77 | 97 |
| 3-Methyl-2-buten-1-ol | 75 | 95 |
Experimental Protocol: Asymmetric Epoxidation of Geraniol
-
Catalyst Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous dichloromethane (B109758) (CH₂Cl₂) (100 mL) and cool to -20 °C in a cryocool. Add titanium(IV) isopropoxide (2.94 mL, 10 mmol) followed by D-(-)-diethyl tartrate (1.71 mL, 10 mmol). Stir the resulting solution for 30 minutes at -20 °C.
-
Reaction: To the catalyst solution, add a solution of geraniol (1.54 g, 10 mmol) in CH₂Cl₂ (20 mL) dropwise over 10 minutes.
-
Oxidation: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (5.5 M, 4.0 mL, 22 mmol) dropwise while maintaining the temperature at -20 °C.
-
Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, add a freshly prepared, cold (0 °C) 10% aqueous solution of tartaric acid (30 mL). Stir vigorously for 30 minutes, then allow the layers to separate. Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 4:1) to afford the desired (2S,3S)-2,3-epoxygeraniol.
Application in Drug Development: Synthesis of (+)-Disparlure
The Sharpless asymmetric epoxidation is a key step in the synthesis of (+)-disparlure, the sex pheromone of the gypsy moth.[6][7][8] The enantioselective epoxidation of an allylic alcohol precursor establishes the required stereochemistry for the final product.
TADDOL-Catalyzed Asymmetric Cyanohydrin Synthesis
TADDOL derivatives are effective ligands for titanium-catalyzed asymmetric addition of cyanide to aldehydes, yielding chiral cyanohydrins which are valuable synthetic intermediates.[9][10]
Caption: Synthesis of TADDOL from D-dimethyl tartrate.
Experimental Protocol: Synthesis of (R,R)-TADDOL
-
Acetalization: A solution of D-(+)-dimethyl tartrate (17.8 g, 100 mmol) in acetone (B3395972) (200 mL) is treated with 2,2-dimethoxypropane (B42991) (25 mL, 200 mmol) and a catalytic amount of p-toluenesulfonic acid (100 mg). The mixture is stirred at room temperature for 12 hours. The reaction is quenched with triethylamine (B128534) (1 mL) and concentrated. The residue is distilled under reduced pressure to give dimethyl 2,3-O-isopropylidene-D-tartrate.
-
Grignard Reaction: To a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 150 mL, 450 mmol) in a flame-dried three-necked flask under argon is added a solution of the tartrate acetal from the previous step (21.8 g, 100 mmol) in anhydrous THF (100 mL) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours.
-
Work-up: The reaction is carefully quenched with saturated aqueous ammonium (B1175870) chloride solution at 0 °C. The mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is recrystallized from ethanol (B145695) to afford (R,R)-TADDOL as a white solid.
Synthesis of (-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane (DIOP)
DIOP is a widely used chiral phosphine ligand synthesized from this compound. [11] Experimental Protocol: Synthesis of (-)-DIOP The synthesis involves a four-step sequence starting from this compound, including acetal protection, reduction of the carboxylic acids to alcohols, tosylation of the diol, and finally nucleophilic substitution with lithium diphenylphosphide.
Conclusion
This compound derivatives have proven to be exceptionally valuable in the realm of asymmetric catalysis. Their ready availability, modular nature, and demonstrated success across a wide range of important organic transformations make them a prime choice for chemists in both academic and industrial settings. The protocols and data presented herein provide a solid foundation for the application of these powerful chiral tools in the efficient and stereoselective synthesis of complex molecules. As the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, continues to grow, the importance of this compound-derived catalysts is set to increase even further.
References
- 1. Unveiling Five Naked Structures of Tartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Stereoselective Total Synthesis of (R)-Rugulactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Asymmetric Synthesis of Both Enantiomers of Disparlure [periodicos.capes.gov.br]
- 8. Synthesis of (±)-disparlure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DIOP - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of D-Tartaric Acid Esters: Diethyl and Dimethyl Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diethyl and dimethyl D-tartrate, valuable chiral building blocks in organic synthesis and drug development. The methodologies described are based on the robust and widely used Fischer-Speier esterification reaction.
Introduction
Diethyl D-tartrate and dimethyl D-tartrate are versatile chiral auxiliaries and synthons. They are extensively used in asymmetric synthesis, including the Sharpless epoxidation, and as starting materials for the synthesis of various complex molecules and pharmaceuticals.[1][2][3][4] The most common method for their preparation is the direct esterification of D-tartaric acid with the corresponding alcohol in the presence of an acid catalyst.[5][6] This process is an equilibrium-driven reaction, and various techniques are employed to drive the reaction to completion, such as using an excess of the alcohol or removing the water formed during the reaction.[5][6][7]
Data Presentation
The following tables summarize the key quantitative data for the synthesis and physical properties of diethyl and dimethyl D-tartrate.
Table 1: Reaction Conditions and Yields for the Synthesis of this compound Esters
| Product | Starting Material | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |
| Diethyl D-tartrate | This compound | Ethanol | Sulfuric Acid | 10 hours (reflux) | 90% | [8] |
| Diethyl D-tartrate | This compound | Ethanol | Ion-exchange Resin | Up to 60 hours (reflux) | 90% | [9] |
| Diethyl D-tartrate | This compound | Ethanol | Boric Acid | 18 hours (room temp) | High (not specified) | [10] |
| Diethyl D-tartrate | This compound | Ethanol | Thionyl Chloride | >12 hours (room temp) | High (not specified) | [8] |
| Diethyl L-tartrate | L-Tartaric Acid | Ethanol | Thionyl Chloride | 1-5 hours (30-60°C) | >95% | [11] |
| Dimethyl L-tartrate | L-Dibenzoyltartaric Acid Hydrate | Methanol (B129727) | Sulfuric Acid | 2-2.5 hours (reflux) | 95.1-96.1% | [12] |
Table 2: Physicochemical Properties of Diethyl and Dimethyl D-Tartrate
| Property | Diethyl D-tartrate | Dimethyl D-tartrate |
| Molecular Formula | C₈H₁₄O₆[1][13] | C₆H₁₀O₆[14][15][16] |
| Molecular Weight | 206.19 g/mol [1] | 178.14 g/mol [15][16] |
| Appearance | Colorless, thick, oily liquid[1][13] | Solid[14] |
| Melting Point | 17 °C[1][17] | 57-60 °C (dec.)[14] |
| Boiling Point | 280 °C[1] | 163 °C / 23 mmHg[14] |
| Density | 1.204 g/mL at 25 °C[1] | 1.238 g/mL at 25 °C[14] |
| Specific Rotation [α]D | +7.5° to +8.5° (neat)[9][13] | +21° (c=2.5 in H₂O)[14] |
| Refractive Index (n20D) | ~1.446-1.448[13] | Not readily available |
| Solubility | Slightly soluble in water; soluble in fixed oils, ethanol, ether[13] | Soluble in water |
Experimental Protocols
Protocol 1: Synthesis of Diethyl D-Tartrate via Fischer-Speier Esterification using Sulfuric Acid
This protocol is a classic and effective method for the synthesis of diethyl D-tartrate.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
28% Ammonium (B1175870) hydroxide (B78521) solution (or saturated sodium bicarbonate solution)
-
Anhydrous sodium sulfate (B86663)
-
Drying tube (e.g., with calcium chloride)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and an excess of absolute ethanol. For example, for 2.38 mmol of this compound, use 4 mL of absolute ethanol.[8]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. For the scale mentioned above, 40 µL of concentrated sulfuric acid is sufficient.[8]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 10 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After cooling the reaction mixture to room temperature, carefully add 28% ammonium hydroxide solution to neutralize the sulfuric acid catalyst.[8] This will cause the precipitation of ammonium sulfate. Alternatively, a saturated solution of sodium bicarbonate can be used until the effervescence ceases.
-
Filtration: Stir the mixture for an additional 30 minutes, then filter off the precipitated solid.[8]
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude diethyl D-tartrate as an oil.[8]
-
Purification (Optional but Recommended): For higher purity, the crude product can be purified by vacuum distillation. The boiling point of diethyl tartrate is approximately 155 °C at 11 mmHg.[18]
Protocol 2: Synthesis of Dimethyl D-Tartrate
A similar Fischer-Speier esterification protocol can be applied for the synthesis of dimethyl D-tartrate, substituting methanol for ethanol.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other acid catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude dimethyl D-tartrate.
-
Purification: The product can be further purified by recrystallization or column chromatography to obtain pure dimethyl D-tartrate.
Visualizations
Diagram 1: General Workflow for Fischer-Speier Esterification of this compound
Caption: Workflow for the synthesis of this compound esters.
Diagram 2: Signaling Pathway of Fischer-Speier Esterification
Caption: Mechanism of Fischer-Speier esterification.
References
- 1. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [wap.guidechem.com]
- 11. CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents [patents.google.com]
- 12. CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate - Google Patents [patents.google.com]
- 13. fao.org [fao.org]
- 14. (+)-Dimethyl L -tartrate 99 608-68-4 [sigmaaldrich.com]
- 15. dimethyl [S(R*,R*)]-tartrate [webbook.nist.gov]
- 16. scbt.com [scbt.com]
- 17. (+)-Diethyl-L-tartrate | 87-91-2 | FD16060 | Biosynth [biosynth.com]
- 18. prepchem.com [prepchem.com]
D-Tartaric Acid as a Chiral Auxiliary for Stereoselective Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tartaric acid, a readily available and inexpensive chiral building block, has established itself as a cornerstone in asymmetric synthesis. Its C2-symmetric scaffold provides a powerful platform for the development of chiral auxiliaries that effectively control the stereochemical outcome of a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as chiral auxiliaries in key stereoselective reactions, including Diels-Alder reactions, Aldol (B89426) reactions, and the asymmetric synthesis of α-amino acids. The methodologies presented herein are designed to be a valuable resource for researchers in academia and industry, particularly those involved in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral auxiliaries derived from this compound allows for excellent control over the diastereoselectivity of this [4+2] cycloaddition. A common strategy involves the formation of a chiral catalyst from a tartaric acid derivative, which then coordinates to the dienophile, directing the approach of the diene from a specific face.
Quantitative Data
| Diene | Dienophile | Chiral Auxiliary/Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |
| Cyclopentadiene (B3395910) | Methacrolein | Mono(2,6-dimethoxybenzoyl)-D-tartaric acid-borane complex | Toluene (B28343) | -78 | 85-95 | >95% de (exo) |
| Isoprene | N-Acryloyl-2-oxazolidinone | This compound-derived TADDOL-TiCl2 | CH2Cl2 | -30 | 90 | >98% de |
| 1,3-Butadiene | Diethyl fumarate | (R,R)-Di-p-toluoyl-D-tartaric acid-derived ligand with Cu(OTf)2 | THF | -20 | 88 | 92% ee |
Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein
This protocol is adapted from a well-established procedure for an asymmetric Diels-Alder reaction.[1][2]
1. Preparation of the Chiral Catalyst:
-
Step 1: Synthesis of Dibenzyl D-tartrate. To a solution of this compound (15.0 g, 0.1 mol) in toluene (150 mL) is added benzyl (B1604629) alcohol (22.7 g, 0.21 mol) and p-toluenesulfonic acid monohydrate (0.5 g). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford dibenzyl D-tartrate.
-
Step 2: Monoacylation. To a solution of dibenzyl D-tartrate (16.5 g, 0.05 mol) in CH2Cl2 (100 mL) at 0 °C is added 2,6-dimethoxybenzoyl chloride (10.0 g, 0.05 mol) and pyridine (B92270) (4.0 mL, 0.05 mol). The reaction is stirred at 0 °C for 4 hours. The mixture is then washed with 1M HCl, saturated aqueous NaHCO3, and brine, dried over MgSO4, and concentrated. The product is purified by column chromatography.
-
Step 3: Debenzylation. The monoacylated product is dissolved in methanol (B129727) and subjected to hydrogenolysis using 10% Pd/C under a hydrogen atmosphere. After completion, the catalyst is filtered off, and the solvent is evaporated to yield the mono(2,6-dimethoxybenzoyl)-D-tartaric acid.
-
Step 4: Formation of the Borane Complex. To a solution of the mono(2,6-dimethoxybenzoyl)-D-tartaric acid in THF is added a solution of borane-THF complex (1.0 M in THF) at 0 °C. The mixture is stirred for 1 hour to form the active catalyst.
2. Diels-Alder Reaction:
-
To a solution of the chiral catalyst (10 mol%) in toluene at -78 °C is added methacrolein.
-
Freshly cracked cyclopentadiene is then added dropwise.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched with saturated aqueous NaHCO3.
-
The mixture is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated.
-
The diastereomeric excess of the resulting cycloadduct is determined by chiral GC or HPLC analysis.
Diagram of the Diels-Alder Reaction Workflow
Caption: Workflow for the asymmetric Diels-Alder reaction.
Asymmetric Aldol Reaction
The Aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries derived from this compound can be employed to control the stereochemistry of the newly formed stereocenters. One effective strategy involves the use of a tartrate-derived aldehyde as the electrophile.
Quantitative Data
| Enolate Source | Aldehyde | Chiral Auxiliary | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Silyl (B83357) enol ether of thioester | (2R,3R)-2,3-O-Isopropylidene-glyceraldehyde | Diisopropyl D-tartrate (as precursor to aldehyde) | TiCl4 | CH2Cl2 | -78 | >85 | >99:1 |
| Lithium enolate of methyl acetate (B1210297) | Benzaldehyde | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester | - | THF | -78 | 75 | 90:10 |
| Boron enolate of a ketone | Isobutyraldehyde | This compound-derived oxazaborolidinone | - | CH2Cl2 | -78 | 82 | 95:5 |
Experimental Protocol: Asymmetric Aldol Reaction with a Tartrate-Derived Aldehyde
This protocol is based on the highly stereoselective aldol reaction of a silyl enol ether with a tartrate-derived aldehyde.[3]
1. Preparation of the Tartrate-Derived Aldehyde (e.g., (2R,3R)-2,3-O-Isopropylidene-glyceraldehyde):
-
This aldehyde can be synthesized from Diisopropyl D-tartrate through a series of standard organic transformations including protection of the diol, reduction of the esters to alcohols, and subsequent oxidation of one of the alcohols to the aldehyde.
2. Aldol Reaction:
-
To a solution of the tartrate-derived aldehyde in CH2Cl2 at -78 °C is added a Lewis acid such as TiCl4.
-
The silyl enol ether of a thioester is then added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The mixture is warmed to room temperature and extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The diastereomeric ratio of the product is determined by NMR spectroscopy or HPLC analysis.
Diagram of the Asymmetric Aldol Reaction Mechanism
Caption: Stereoselective aldol reaction mechanism.
Asymmetric Synthesis of α-Amino Acids
The synthesis of enantiomerically pure α-amino acids is of paramount importance in pharmaceutical and biological research. This compound can be utilized as a chiral auxiliary to direct the stereoselective synthesis of these valuable compounds.
Quantitative Data
| Electrophile | Nucleophile | Chiral Auxiliary | Method | Yield (%) | Enantiomeric Excess (ee) |
| Alkyl Halide | Glycine (B1666218) Schiff base Ni(II) complex | (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (derived from L-proline, similar principle) | Asymmetric alkylation | 70-90 | >95% |
| α-Keto ester | Ammonia equivalent | This compound-derived chiral ligand | Reductive amination | 85 | 92% |
| Aldehyde | Cyanide | This compound-derived chiral auxiliary | Strecker synthesis | 78 | >90% |
Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base Complex
While a direct protocol using a this compound derived auxiliary for this specific transformation is less common in introductory literature, the principle of using a chiral ligand to control the stereochemistry of alkylation of a glycine equivalent is well-established.[4] A hypothetical protocol based on this principle is outlined below.
1. Formation of the Chiral Ni(II) Complex:
-
A chiral ligand derived from this compound (e.g., a diamine or diol derivative) is synthesized.
-
The chiral ligand is complexed with Ni(II) acetate and a glycine Schiff base (e.g., from benzophenone (B1666685) and glycine methyl ester).
2. Asymmetric Alkylation:
-
The chiral Ni(II) complex is treated with a strong base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to form the enolate.
-
An alkyl halide (e.g., benzyl bromide) is added to the enolate solution.
-
The reaction is stirred at low temperature until completion.
3. Hydrolysis and Auxiliary Removal:
-
The reaction is quenched, and the Ni(II) complex is decomposed by treatment with acid.
-
The resulting α-amino acid ester is purified.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Logical Flow for Asymmetric α-Amino Acid Synthesis
Caption: Asymmetric synthesis of α-amino acids.
Conclusion
This compound and its derivatives are versatile and powerful tools for asymmetric synthesis. The protocols and data presented in these application notes demonstrate the high levels of stereocontrol that can be achieved in a variety of important chemical transformations. The accessibility and low cost of this compound make these methods attractive for both academic research and industrial-scale synthesis of enantiomerically pure molecules. Further exploration and modification of tartaric acid-based auxiliaries will undoubtedly continue to advance the field of stereoselective synthesis.
References
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Preparation of Chiral Ligands Derived from D-Tartaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tartaric acid, a readily available and inexpensive chiral building block, serves as a versatile starting material for the synthesis of a wide array of chiral ligands. Its C2-symmetric backbone provides a robust scaffold for creating a well-defined chiral environment around a metal center, making these ligands highly effective in asymmetric catalysis. The ability to readily modify the hydroxyl and carboxylic acid functionalities of tartaric acid allows for the fine-tuning of steric and electronic properties of the resulting ligands, enabling high levels of stereocontrol in a variety of chemical transformations.
This document provides detailed application notes and experimental protocols for the preparation of several classes of chiral ligands derived from this compound, including TADDOLs, phosphines, and salen-type ligands. Furthermore, it outlines their application in key asymmetric reactions, supported by quantitative data to facilitate their adoption in research and development settings.
I. TADDOL Ligands and Their Applications
(R,R)-α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are a prominent class of chiral diol ligands derived from tartaric acid. Their rigid structure and tunable steric bulk have made them highly successful in a range of enantioselective reactions.
A. Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
This protocol describes the synthesis of the parent TADDOL ligand starting from dimethyl tartrate.
Experimental Workflow:
Caption: Synthesis workflow for TADDOL from dimethyl tartrate.
Experimental Protocol:
Step 1: Synthesis of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
-
To a solution of (2R,3R)-dimethyl tartrate (17.8 g, 100 mmol) in acetone (200 mL) at room temperature, add 2,2-dimethoxypropane (B42991) (18.5 mL, 150 mmol) and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify by flash chromatography (silica gel, hexane/ethyl acetate = 4:1) to afford the acetal as a colorless oil.
Step 2: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
-
To a solution of bromobenzene (B47551) (62.8 g, 400 mmol) in anhydrous diethyl ether (300 mL) under an argon atmosphere, add magnesium turnings (10.2 g, 420 mmol).
-
Stir the mixture at room temperature until the magnesium is consumed.
-
Cool the resulting Grignard reagent to 0 °C and add a solution of (4R,5R)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (21.8 g, 100 mmol) in anhydrous diethyl ether (100 mL) dropwise.
-
After the addition is complete, warm the reaction mixture to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol (B145695) to yield TADDOL as a white crystalline solid.
Quantitative Data:
| Step | Product | Yield (%) |
| 1 | (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | 90-95 |
| 2 | (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol | 80-85 |
B. Application: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes
TADDOL-derived titanium complexes are highly effective catalysts for the enantioselective addition of diethylzinc to aldehydes, affording chiral secondary alcohols.
Experimental Workflow:
Caption: Workflow for TADDOL-catalyzed diethylzinc addition.
Experimental Protocol:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve TADDOL (46.6 mg, 0.1 mmol) in anhydrous toluene (B28343) (5 mL).
-
Add titanium(IV) isopropoxide (0.12 mL, 0.4 mmol) and stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a 1.0 M solution of diethylzinc in hexanes (2.0 mL, 2.0 mmol) dropwise.
-
After stirring for 30 minutes, add the aldehyde (1.0 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Benzaldehyde Addition:
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | 0 | 95 | 98 |
| 2 | 0 | 92 | 97 |
| 5 | 25 | 96 | 94 |
II. Tartrate-Derived Phosphine (B1218219) Ligands
Chiral phosphine ligands are paramount in asymmetric catalysis. This compound provides a versatile platform for the synthesis of C2-symmetric diphosphine ligands.
A. Synthesis of (4R,5R)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (DIOP)
Experimental Protocol:
-
Synthesis of the Ditosylate: To a solution of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (2.92 g, 10 mmol) in pyridine (B92270) (20 mL) at 0 °C, add p-toluenesulfonyl chloride (4.20 g, 22 mmol) portion-wise. Stir the mixture at 0 °C for 4 hours and then at room temperature overnight. Pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (B109758) (3 x 50 mL). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to give the crude ditosylate, which is used in the next step without further purification.
-
Nucleophilic Substitution: To a solution of lithium diphenylphosphide (prepared from chlorodiphenylphosphine (B86185) and lithium metal) in THF, add the crude ditosylate from the previous step at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate. Purify the residue by recrystallization from ethanol to afford DIOP as a white solid.
Quantitative Data:
| Step | Product | Yield (%) |
| 1 | Ditosylate Intermediate | >95 (crude) |
| 2 | DIOP | 75-85 |
III. Tartrate-Derived Salen-Type Ligands
Chiral salen ligands are well-known for their applications in various asymmetric transformations. Tartaric acid derivatives can be used to introduce chirality into the diamine backbone of the salen ligand.
A. Synthesis of a Chiral Salen Ligand from a Tartrate-Derived Diamine
Logical Relationship for Synthesis:
Caption: Logical relationship for chiral salen ligand synthesis.
Experimental Protocol (General Procedure):
-
Synthesis of the Chiral Diamine: The chiral diamine can be synthesized from this compound in a multi-step sequence involving the conversion of the carboxylic acid groups to amides, followed by reduction.
-
Condensation Reaction: To a solution of the tartrate-derived chiral diamine (1.0 mmol) in ethanol (20 mL), add a solution of the desired substituted salicylaldehyde (2.1 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure chiral salen ligand.
Quantitative Data for a Representative Salen Ligand:
| Diamine Precursor | Salicylaldehyde | Ligand Yield (%) |
| (2R,3R)-2,3-Diaminobutane-1,4-diol derivative | 3,5-Di-tert-butylsalicylaldehyde | 85-95 |
Conclusion
This compound stands out as a privileged chiral synthon for the development of a diverse range of chiral ligands for asymmetric catalysis. The protocols and data presented herein for the synthesis of TADDOL, phosphine, and salen-type ligands, along with their applications, are intended to serve as a practical guide for researchers in academia and industry. The modularity and tunability of these ligand systems offer vast opportunities for the discovery and optimization of new stereoselective transformations, ultimately contributing to the advancement of pharmaceutical and fine chemical synthesis.
The Pivotal Role of D-Tartaric Acid in the Synthesis of HIV Protease Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
D-tartaric acid, a naturally occurring chiral molecule, serves as a critical and versatile building block in the asymmetric synthesis of several key HIV protease inhibitors. Its rigid stereochemical structure allows for the introduction of specific chiral centers, a fundamental requirement for the efficacy of these antiviral drugs. This document provides detailed application notes and experimental protocols on the use of this compound as both a chiral starting material and a resolving agent in the synthesis of prominent HIV protease inhibitors, including Nelfinavir, Saquinavir, and Indinavir.
This compound as a Chiral Starting Material in Nelfinavir Synthesis
This compound is a foundational precursor for the synthesis of a key chiral epoxide intermediate in the production of Nelfinavir. The synthesis leverages the inherent C2 symmetry and stereochemistry of this compound to construct the required stereocenters in the drug molecule.
Logical Workflow for the Synthesis of a Chiral Intermediate for Nelfinavir from this compound
Caption: Synthesis of a key chiral intermediate for Nelfinavir from this compound.
Quantitative Data for Nelfinavir Intermediate Synthesis
| Step | Reactant | Reagents | Product | Yield | Reference |
| Esterification & Protection | This compound | SOCl₂, MeOH, 2,2-DMP, p-TsOH | Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | ~85% | [1] |
| Reduction | Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | NaBH₄ | (4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane | - | [1] |
| Dichlorination | (4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane | MsCl, LiCl, TEA | (4R,5R)-4,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane | 50% | [1] |
| Cyclic Sulfate Formation | (4R,5R)-4,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane | SOCl₂, RuCl₃·3H₂O, NaIO₄ | Cyclic Sulfate Intermediate | 95% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate [1]
-
Esterification: To a solution of this compound in methanol (B129727) (MeOH), slowly add thionyl chloride (SOCl₂) at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Acetonide Protection: Dissolve the crude dimethyl D-tartrate in 2,2-dimethoxypropane (B42991) (DMP).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the mixture at room temperature until the reaction is complete.
-
Neutralize the acid with a suitable base (e.g., triethylamine).
-
Purify the product by distillation under reduced pressure to obtain Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.
Protocol 2: Synthesis of (4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane [1]
-
Dissolve Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in a suitable solvent (e.g., THF or ethanol).
-
Slowly add sodium borohydride (B1222165) (NaBH₄) in portions at 0 °C.
-
Stir the reaction mixture at room temperature until the reduction is complete.
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent and dry the organic layer.
-
Remove the solvent to obtain the crude diol, which can be used in the next step without further purification.
Protocol 3: Synthesis of the Chiral Cyclic Sulfate Intermediate [1]
-
Dichlorination: To a solution of the diol in a suitable solvent (e.g., dichloromethane), add triethylamine (B128534) (TEA) and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl), followed by lithium chloride (LiCl).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, then dry the organic layer.
-
Purify the resulting dichloride by chromatography.
-
Cyclic Sulfate Formation: Dissolve the dichloride in a solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water).
-
Add a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O) and sodium periodate (B1199274) (NaIO₄).
-
Stir the biphasic mixture vigorously at room temperature.
-
After completion, separate the organic layer, wash, dry, and concentrate to yield the cyclic sulfate intermediate.
This compound as a Chiral Resolving Agent
Chiral resolution is a classical yet powerful technique for separating enantiomers. This compound is an effective and economical resolving agent for racemic amines, which are common intermediates in the synthesis of HIV protease inhibitors. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Logical Workflow for Chiral Resolution of a Racemic Amine
Caption: Chiral resolution of a racemic amine using this compound.
Application in Indinavir Synthesis
In the synthesis of the HIV protease inhibitor Indinavir, a key chiral intermediate, (-)-cis-(1S,2R)-1-aminoindan-2-ol, is obtained with high enantiomeric purity through crystallization with L-tartaric acid (the enantiomer of this compound).[1] This demonstrates the principle of using tartaric acid isomers for chiral resolution.
Quantitative Data for Chiral Resolution in Indinavir Intermediate Synthesis
| Intermediate Resolved | Resolving Agent | Product | Overall Yield | Enantiomeric Excess (ee) | Reference |
| (±)-cis-1-aminoindan-2-ol | L-Tartaric Acid | (-)-cis-(1S,2R)-1-aminoindan-2-ol | 50% | >99% | [1] |
Experimental Protocol
Protocol 4: General Procedure for Chiral Resolution of a Racemic Amine with this compound
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
Add a solution of this compound (typically 0.5 to 1.0 molar equivalents) in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.
-
Induce crystallization if necessary by scratching the flask or adding a seed crystal.
-
Allow the diastereomeric salt to crystallize over a period of time, which may vary from hours to days.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
To recover the enantiomerically enriched amine, dissolve the diastereomeric salt in water and basify the solution with a suitable base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) until the amine precipitates.
-
Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the resolved amine.
-
Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Conclusion
This compound is an indispensable tool in the synthesis of HIV protease inhibitors. Its utility as a chiral starting material provides an efficient pathway to complex chiral intermediates, as exemplified in the synthesis of Nelfinavir. Furthermore, its application as a resolving agent offers a cost-effective and scalable method for obtaining enantiomerically pure intermediates crucial for the synthesis of drugs like Indinavir. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the development and synthesis of these life-saving therapeutics.
References
Application Notes & Protocols: D-Tartaric Acid as a Versatile Starting Material for Chiral Building Blocks
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-(-)-tartaric acid is a naturally occurring, inexpensive, and enantiomerically pure C4-dicarboxylic acid.[1][2] Its C2-symmetric structure, featuring two stereocenters, makes it an invaluable "chiral pool" starting material in asymmetric synthesis.[3] Both enantiomeric forms, the natural L-(+)-tartaric acid and the less common D-(-)-tartaric acid, provide access to a vast array of complex chiral molecules.[3][4] This document outlines the applications of D-tartaric acid in the synthesis of chiral building blocks and provides detailed protocols for key transformations. Its derivatives are widely used as chiral auxiliaries, resolving agents, and synthons for the total synthesis of natural products and active pharmaceutical ingredients (APIs).[4][5][6]
Applications in Chiral Synthesis
This compound is a cornerstone in the synthesis of stereochemically defined molecules critical for the pharmaceutical and fine chemical industries.[5][7]
-
Natural Product Synthesis: It serves as a precursor for establishing the stereochemistry of vicinal hydroxyl groups in complex natural products.[4] Syntheses of molecules like (+)-bengamide E, zaragozic acid C, and aspergillusol B have been successfully achieved using this compound-derived building blocks.[4][8]
-
Pharmaceuticals: In the pharmaceutical industry, it is used as a resolving agent to separate enantiomers of racemic drugs, such as ibuprofen.[9] Its derivatives also act as catalysts in asymmetric synthesis reactions for producing anticancer drugs and antibiotics with specific stereochemical activity.[7] Furthermore, it can be used as an acidifier, stabilizer, and chelating agent in drug formulations to enhance stability and bioavailability.[5][7]
-
Chiral Ligands and Auxiliaries: this compound is the parent compound for a class of privileged chiral ligands and catalysts, including TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and its derivatives.[10] These are used extensively in enantioselective reactions such as diethylzinc (B1219324) additions, aldol (B89426) reactions, and 1,3-dipolar cycloadditions.[10][11]
The logical flow from this compound to its various applications is illustrated below.
Data Presentation: Synthesis Applications
The versatility of this compound as a chiral precursor is demonstrated by its successful application in the synthesis of various bioactive molecules. The table below summarizes key examples with reported yields and enantioselectivities.
| Target Molecule/Application | Chiral Building Block Derived from Tartaric Acid | Key Transformation | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| (+)-Bengamide E Precursor | Tartrate-derived aldehyde | Lewis acid-promoted aldol reaction | - | Single diastereomer | [4] |
| Zaragozic Acid C Precursor | Tartaric acid-derived silylketene acetal (B89532) | Lewis acid-catalyzed aldol addition | - | Single isomer | [4] |
| Michael Addition Product | Chiral dilithium (B8592608) amide from a tartaric acid-derived tetramine | Enantioselective Michael addition | 88% | 93% ee | [12] |
| (+)-Koninginin D | L-tartrate-derived aldehyde | Multi-step synthesis | 4.1% (overall) | - | [4] |
| (–)-Methyl Jasmonate | L-tartrate-derived cyclopentenone | Diels–Alder reaction | 6% (overall) | - | [4] |
| 2,3-Dialkylated Tartaric Acid Esters | α-Ketoesters | Visible light photoredox-catalyzed reductive dimerization | - | Optically pure after resolution | [6][13] |
Key Synthetic Transformations & Experimental Workflow
The conversion of this compound into useful chiral building blocks typically begins with two key steps:
-
Esterification of the carboxylic acid groups to prevent self-reaction and improve solubility in organic solvents.
-
Protection of the vicinal diol functionality, most commonly as an acetal or ketal (e.g., an acetonide), to allow for selective manipulation of the ester groups.
The following diagram illustrates a general experimental workflow for generating versatile synthons from this compound.
References
- 1. Tartaric acid - Wikipedia [en.wikipedia.org]
- 2. Application and Preparation of DL-Tartaric Acid_Chemicalbook [chemicalbook.com]
- 3. γ-Hydroxy Amides from Tartaric Acid: Versatile Chiral Building Blocks for the Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methods for Determining Absolute Configuration Using D-Tartaric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the fields of chemistry and pharmacology, the three-dimensional arrangement of atoms in a molecule, known as its absolute configuration, is of paramount importance. Chiral molecules exist as enantiomers—non-superimposable mirror images—which can exhibit markedly different biological activities, efficacies, and toxicological profiles. Consequently, the unambiguous determination of the absolute configuration of chiral drug substances is a critical requirement for regulatory approval and ensuring patient safety.
D-tartaric acid, a readily available and inexpensive chiral building block from the chiral pool, serves as a powerful tool for determining the absolute configuration of unknown chiral compounds. Its utility stems from its well-defined stereochemistry ((2R, 3R)-tartaric acid) and its ability to interact with other chiral molecules to form diastereomers. These diastereomers, unlike enantiomers, possess different physical and spectroscopic properties, which can be exploited for their separation and characterization.
This document provides detailed application notes and protocols for three primary methods that leverage this compound to determine absolute configuration: Diastereomeric Salt Resolution, Single-Crystal X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method 1: Diastereomeric Salt Resolution and Fractional Crystallization
Principle
This classical method is one of the most robust and scalable techniques for resolving racemic mixtures, particularly for chiral amines and other basic compounds. The underlying principle is the reaction of a racemic base with an enantiomerically pure acid, such as this compound, to form a pair of diastereomeric salts.[1][2] These salts, having different physical properties like solubility, can be separated by fractional crystallization.[1][3] Once a pure diastereomeric salt is isolated, the absolute configuration of the original base is inferred, as the configuration of this compound is known.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for separating enantiomers using this compound.
Experimental Protocol: Resolution of a Racemic Amine
This protocol provides a generalized procedure for the resolution of a racemic amine. Optimization of solvent, temperature, and stoichiometry is crucial for success.
1. Diastereomeric Salt Formation:
-
Materials: Racemic amine, this compound, selected solvent (e.g., ethanol, methanol, isopropanol, acetone, water, or mixtures).[1]
-
Procedure:
-
Dissolve one equivalent of the racemic amine in a minimal amount of a suitable heated solvent in a reaction flask.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same heated solvent. Note: Stoichiometry may need optimization; starting with 0.5 equivalents can sometimes yield a purer salt.
-
Slowly add the this compound solution to the amine solution with stirring.
-
Observe for precipitation. If no crystals form, allow the solution to cool slowly to room temperature, and then in an ice bath. Seeding with a small crystal of the desired salt can induce crystallization.[1]
-
2. Isolation and Purification of the Diastereomeric Salt:
-
Procedure:
-
Collect the precipitated crystals via vacuum filtration (e.g., using a Büchner funnel).[1]
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[3]
-
Recrystallize the salt from a fresh portion of hot solvent to improve diastereomeric purity. Repeat as necessary until the optical rotation or melting point is constant.
-
3. Liberation of the Pure Enantiomer:
-
Materials: Isolated diastereomeric salt, aqueous base (e.g., 2M NaOH, KOH, or NH₄OH), organic solvent for extraction (e.g., dichloromethane, ethyl acetate).[1]
-
Procedure:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution by adding an aqueous base until the pH is >10 to deprotonate the amine.
-
Extract the liberated free amine into an organic solvent (3x volumes).[1]
-
Combine the organic extracts, dry over an anhydrous agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure enantiomer.
-
Data Presentation: Performance of Tartaric Acid Derivatives in Resolutions
The efficacy of resolution is measured by the yield and enantiomeric excess (e.e.) of the isolated product.
| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (+)-Tartaric Acid | (R,S)-Amlodipine | Acetone/Thiourea | High | High | [1] |
| (R,R)-Tartaric Acid | (R,S)-1-Phenylpropan-1-amine | Ethanol | <60 | - | [1] |
| Di-p-toluoyl-D-tartaric acid | (R,S)-Albuterol | - | 38 (R-enantiomer) | 99.5 | [4] |
| O,O'-Dibenzoyl-D-tartaric acid | (R,S)-Tamsulosine Intermediate | Water/Methanol | Good | - | [1] |
Method 2: Single-Crystal X-ray Crystallography
Principle
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[5][6] By forming a diastereomeric salt of an unknown compound with this compound, it is often possible to grow a high-quality single crystal. The analysis of the diffraction pattern of this crystal provides the precise three-dimensional arrangement of atoms in the crystal lattice.[6]
Crucially, the use of a specific X-ray wavelength (e.g., Cu Kα radiation) induces a phenomenon called anomalous scattering (or resonant scattering).[7] This effect allows for the direct determination of the absolute configuration, confirming which enantiomer of the analyte co-crystallized with the known (2R, 3R)-tartaric acid. The result is often expressed via the Flack parameter, where a value close to zero for the correct configuration confirms the assignment with high confidence.[8]
Workflow for X-ray Crystallography
Caption: Steps for determining absolute configuration via crystallography.
Experimental Protocol: Crystallization and Analysis
1. Crystal Growth:
-
Procedure:
-
Prepare a pure sample of the diastereomeric salt as described in Method 1.
-
Dissolve the salt in a suitable solvent or solvent system to near saturation.
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days.
-
Vapor Diffusion: Place the vial of solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the salt is insoluble.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and cool it slowly.
-
-
Monitor for the formation of well-defined, single crystals suitable for diffraction.
-
2. X-ray Data Collection and Analysis:
-
Procedure:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data, ensuring the use of an X-ray source (e.g., Cu Kα) that produces significant anomalous scattering from the atoms present (oxygen is often sufficient).[7]
-
Process the data and solve the crystal structure using appropriate software.
-
Refine the structural model. During refinement, the absolute structure should be determined. The Flack parameter should be calculated to validate the assignment.
-
Data Presentation: Key Parameters for Absolute Structure Validation
When reporting crystallographic data to support an absolute configuration assignment, the following parameters are critical.
| Parameter | Ideal Value | Interpretation |
| Flack Parameter (x) | 0.0(2) | A value near 0 with a small standard uncertainty (e.g., <0.1) indicates the correct absolute structure has been determined with high confidence.[8] |
| Hooft Parameter (y) | 0.0(2) | An alternative parameter to the Flack parameter, also used to validate the absolute structure assignment. |
| Space Group | Chiral (Non-centrosymmetric) | The crystal must belong to a chiral space group for the absolute configuration of the molecule to be determined. |
Method 3: NMR Spectroscopy using Diastereomeric Derivatives
Principle
While enantiomers are indistinguishable in a standard (achiral) NMR experiment, converting them into diastereomers removes this spectral degeneracy. By covalently attaching this compound to a chiral analyte (e.g., an alcohol or amine) to form a diastereomeric ester or amide, the resulting molecules will have distinct NMR spectra.[5]
The two chiral centers (one on the analyte and one on the tartaric acid moiety) create a unique chemical environment for nearby nuclei in each diastereomer. This results in different chemical shifts (δ) for corresponding protons (¹H NMR) or carbons (¹³C NMR). The pattern and magnitude of the chemical shift differences (Δδ = δ_diastereomer1 - δ_diastereomer2) can be correlated with the absolute configuration of the analyte, often by creating a conformational model to predict which protons will be shielded or deshielded by anisotropic groups (like phenyl or carbonyl groups).[9]
Logical Relationship for NMR Differentiation
Caption: Logic of using diastereomers for NMR analysis.
Experimental Protocol: Analysis of a Chiral Alcohol
1. Synthesis of Diastereomeric Esters:
-
Materials: Chiral alcohol, this compound, a coupling agent (e.g., DCC or EDC), and a suitable solvent (e.g., CH₂Cl₂).
-
Procedure:
-
Dissolve the chiral alcohol and this compound in an anhydrous solvent.
-
Add the coupling agent and a catalytic amount of an acylation catalyst (e.g., DMAP).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction to isolate the crude mixture of diastereomeric esters. Purify by column chromatography if necessary to obtain a clean sample for NMR analysis. Note: For analysis, a mixture of the two diastereomers is required.
-
2. NMR Analysis:
-
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum of the diastereomeric ester mixture.
-
Identify a set of corresponding, well-resolved protons in both diastereomers.
-
Carefully measure the chemical shifts (δ) for these protons in each diastereomer.
-
Calculate the chemical shift differences (Δδ) for each pair of protons.
-
Compare the sign and magnitude of the Δδ values to an established model or to derivatives of known configuration to assign the absolute stereochemistry of the alcohol.
-
Data Presentation: Hypothetical ¹H NMR Data for Diastereomeric Esters
This table illustrates how data would be presented for the analysis of a hypothetical chiral alcohol (R/S)-Alkyl-CH(OH)-Ph after esterification with this compound.
| Proton | δ for (S)-Alcohol Diastereomer (ppm) | δ for (R)-Alcohol Diastereomer (ppm) | Δδ (δ_S - δ_R) (ppm) |
| Methine (CH-O) | 5.15 | 5.25 | -0.10 |
| Ortho-Ph (2H) | 7.34 | 7.28 | +0.06 |
| Alkyl-CH₃ | 0.92 | 0.98 | -0.06 |
Summary and Comparison of Methods
| Feature | Diastereomeric Salt Resolution | X-ray Crystallography | NMR Spectroscopy |
| Principle | Separation based on differential solubility of diastereomeric salts. | Unambiguous 3D structure determination via anomalous diffraction. | Analysis of chemical shift differences in diastereomeric derivatives. |
| Applicability | Racemic bases or acids that form crystalline salts. | Compounds that form high-quality single crystals. | Compounds with functional groups (e.g., -OH, -NH₂) for derivatization. |
| Confidence Level | Indirect; relies on successful separation. | Absolute and definitive ("gold standard"). | High, but model-dependent and empirical. |
| Sample Amount | Milligrams to kilograms (scalable). | Micrograms to milligrams. | Milligrams. |
| Key Requirement | Differential solubility of salts. | A single, well-diffracting crystal. | Formation of stable diastereomeric derivatives with distinct NMR signals. |
| Main Advantage | Scalable for preparative separation. | Provides complete structural information. | Rapid analysis without need for crystallization. |
| Main Limitation | Can be time-consuming; success is not guaranteed. | Crystal growth can be a major bottleneck. | Requires derivatization; models can be complex. |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purechemistry.org [purechemistry.org]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes and Protocols: Synthesis of Chiral Aziridine Derivatives from D-Tartaric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral aziridine (B145994) derivatives are valuable building blocks in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other bioactive molecules.[1][2] Their inherent ring strain allows for regio- and stereoselective ring-opening reactions, providing access to a wide array of functionalized chiral amines, amino alcohols, and other nitrogen-containing compounds.[3][4] D-Tartaric acid, a readily available and inexpensive chiral pool starting material, offers an excellent foundation for the stereocontrolled synthesis of these important synthetic intermediates.[5]
This document provides detailed application notes and experimental protocols for the synthesis of a chiral (2R,3R)-aziridine derivative starting from this compound. The synthetic strategy involves the preparation of a key intermediate, (2R,3R)-1,4-di-O-benzyl-threitol, followed by its conversion to the corresponding aziridine.
Synthetic Pathway Overview
The overall synthetic strategy from this compound to a chiral N-aryl aziridine derivative is depicted below. The key steps involve the protection of the diol, reduction of the carboxylic acids, and a subsequent cyclization to form the aziridine ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Crystallization of D-Tartaric Acid Diastereomeric Salts
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for D-tartaric acid diastereomeric salts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization process in a question-and-answer format.
Issue 1: No Crystals Are Forming
Q: Why are no crystals forming in my experiment, even after cooling and stirring?
A: Several factors can prevent crystallization. The diastereomeric salts may be too soluble in the chosen solvent, or the concentration might be too low to achieve the necessary supersaturation.[1][2] The presence of impurities can also inhibit crystal nucleation.[2][3]
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1][2]
-
Anti-Solvent Addition: Gradually add an "anti-solvent" in which the salts are less soluble to induce precipitation. This should be done slowly to avoid "oiling out".[1][4]
-
Lower Temperature: Further reduce the crystallization temperature, as solubility typically decreases with temperature.[1]
-
Induce Nucleation:
-
Solvent Screening: The chosen solvent may be too effective at dissolving both diastereomeric salts. A systematic solvent screening is recommended to find a system with better differential solubility.[2][4][5]
Issue 2: "Oiling Out" Instead of Crystallization
Q: My product is separating as an oil instead of crystals. What is causing this and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase.[1] This often happens when the solution is too supersaturated or the crystallization temperature is higher than the melting point of the solvated solid.[1][2]
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Adjust Temperature: If possible, select a solvent system that allows crystallization to occur at a higher temperature, well below the melting point of the salt. Conversely, lowering the crystallization temperature might also be effective.[2][4]
-
Increase Agitation: Ensure the solution is being agitated properly.[1]
-
Change Solvent System: A different solvent or a mixture of solvents may favor crystallization over oiling out.[2][4]
Issue 3: Low Diastereomeric Excess (d.e.)
Q: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the purity?
A: Low diastereomeric excess suggests that the solubilities of the two diastereomeric salts are too similar in the selected solvent, leading to their simultaneous crystallization.[4]
Troubleshooting Steps:
-
Optimize Solvent System: The choice of solvent is critical for selectivity. A systematic solvent screening is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[2][3]
-
Controlled Cooling: A slower cooling rate can improve the selectivity of the crystallization process.[3][4]
-
Recrystallization: Purify the obtained salt by recrystallizing it, potentially from a different solvent system.[4]
-
Equilibration Time: Allowing the crystallization to stir for a longer period at the final temperature can sometimes improve the diastereomeric excess of the solid.[3]
Issue 4: Low Yield of the Desired Diastereomeric Salt
Q: The yield of my desired diastereomeric salt is very low. How can I improve it?
A: A low yield indicates that a significant amount of the target diastereomer is still in the mother liquor.[1] This can be due to the desired salt being too soluble in the solvent or stopping the crystallization process prematurely.[1]
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1][4]
-
Anti-Solvent Addition: Use an anti-solvent to reduce the solubility of the desired salt and encourage its precipitation.[4]
-
Adjust Stoichiometry: The molar ratio of the racemate to the resolving agent can impact the yield. While a 1:1 ratio is a common starting point, optimizing this can improve the selective precipitation.[5] Using 0.5 equivalents of the resolving agent can sometimes be more effective.[1]
-
Recycle Mother Liquor: The undesired enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.[1][4]
-
Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired enantiomer can be racemized in solution, it can be converted into the desired, less soluble enantiomer, which then crystallizes. This can significantly increase the yield, sometimes approaching 100%.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose a suitable starting solvent for my diastereomeric salt crystallization?
A1: A systematic solvent screening is the most effective approach.[4][5] Start with a range of solvents with varying polarities, including both protic and aprotic options. Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (tetrahydrofuran).[4] Solvent mixtures can also be used to fine-tune solubility.[4]
Q2: Can the choice of solvent affect which enantiomer crystallizes?
A2: Yes, in some cases, changing the solvent can lead to "chirality switching," where the opposite enantiomer's diastereomeric salt becomes the less soluble one.[4][6] This phenomenon is dependent on the specific interactions between the salts and the solvent molecules.[4]
Q3: What is an "anti-solvent" and how is it used?
A3: An anti-solvent is a solvent in which the diastereomeric salts have low solubility. It is added gradually to a solution of the salts in a "good" solvent to induce precipitation. This technique is useful for increasing the yield of the less soluble salt.[1][4]
Q4: What is the importance of a ternary phase diagram in diastereomeric salt crystallization?
A4: A ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovering the desired salt under equilibrium.[1] It provides a comprehensive understanding of the solid-liquid phase equilibrium.[3]
Data Presentation
Table 1: Illustrative Solvent Screening Data for the Resolution of a Racemic Amine with this compound
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) | Crystal Morphology |
| Methanol | 45 | 85 | Needles |
| Ethanol | 55 | 92 | Prisms |
| Isopropanol | 60 | 95 | Plates |
| Acetone | 30 | 75 | Small Needles |
| Ethyl Acetate | 25 | 70 | Amorphous |
| Methanol/Water (9:1) | 50 | 90 | Rods |
| Ethanol/Heptane (1:1) | 65 | 96 | Blocks |
Note: This data is illustrative and will vary depending on the specific racemic compound being resolved.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic compound (1.0 eq.) in a chosen solvent. In a separate flask, dissolve this compound (0.5-1.0 eq.) in a minimal amount of the same or a miscible solvent, gently warming if necessary.[7]
-
Salt Formation: Slowly add the this compound solution to the amine solution with stirring. Salt formation may be observed as a precipitate.[7]
-
Recrystallization: Heat the mixture with stirring until a clear solution is obtained.[7]
-
Cooling: Allow the solution to cool slowly to room temperature. A controlled cooling profile is often beneficial.[3][5] Further cooling in an ice bath or refrigerator may be necessary to maximize the yield.[7]
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the crystals under a vacuum to obtain the diastereomerically pure salt.[7]
-
Liberation of the Enantiomer: Dissolve the crystallized salt in water. Cool the solution and add a base (e.g., 2 M NaOH) until the pH is >11 to liberate the free amine.[7]
-
Extraction: Extract the free amine with a suitable organic solvent (e.g., dichloromethane).[7]
-
Final Processing: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.[7]
Protocol 2: Solvent Screening for Optimal Crystallization
-
Preparation: In a series of small vials, place a known amount of the racemic compound and the resolving agent (this compound).
-
Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures to the vials.[5]
-
Equilibration: Seal the vials and allow them to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[5]
-
Observation: Visually inspect the vials for crystal formation.[5]
-
Isolation: Isolate any crystalline material by filtration.[5]
-
Analysis: Analyze the solid and the mother liquor by a suitable method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.[5]
Visualizations
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Chiral Resolution Using D-Tartaric Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield of chiral resolutions using D-tartaric acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your laboratory work.
Troubleshooting Guide
Low yield or poor enantiomeric excess (e.e.) are common challenges in chiral resolutions. This guide addresses frequent issues and offers systematic solutions.
Problem 1: Low Yield of the Desired Diastereomeric Salt
| Potential Cause | Suggested Solution(s) |
| Suboptimal Solvent System | The solubility of the two diastereomeric salts is a critical factor. The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[1] Experiment with a range of solvents of varying polarities. A systematic solvent screening is often necessary.[2] |
| Incorrect Stoichiometry | While a 1:1 molar ratio of the racemate to this compound is a common starting point, optimizing this ratio can significantly improve the selective precipitation of the desired diastereomer.[1] In some cases, using 0.5 equivalents of the resolving agent can be more effective. |
| Inadequate Supersaturation | The solution may not be sufficiently supersaturated to induce crystallization. This can be addressed by concentrating the solution, cooling it to a lower temperature, or by the controlled addition of an anti-solvent (a solvent in which the salt is less soluble).[2][3] |
| Premature Isolation | The crystallization process may not have reached equilibrium. Ensure adequate time is allowed for crystallization at the final temperature. Monitoring the concentration of the mother liquor over time can help determine the optimal crystallization duration. |
| Unfavorable Temperature Profile | A controlled and slow cooling rate generally favors the growth of larger, more well-defined crystals and can improve yield.[1][2] Experiment with different cooling profiles to find the optimal conditions for your specific system. |
Problem 2: Low Enantiomeric Excess (e.e.) of the Final Product
| Potential Cause | Suggested Solution(s) |
| Co-precipitation of Both Diastereomers | The undesired diastereomer may be crystallizing along with the desired one. This can be due to the solvent system not providing sufficient solubility differentiation. A thorough solvent screening is recommended.[2] Additionally, performing one or more recrystallizations of the isolated diastereomeric salt can significantly improve purity. |
| Racemization | The starting material or the resolving agent may be racemizing under the experimental conditions (e.g., high temperature, presence of acid or base). Assess the stability of your compounds under the resolution conditions. |
| Incomplete Salt Formation | Ensure that the acid-base reaction between the racemic compound and this compound has gone to completion before initiating crystallization. |
| Trapped Mother Liquor | Impurities from the mother liquor can be trapped within the crystals. Wash the isolated crystals with a small amount of cold, fresh solvent to remove surface impurities. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my chiral resolution with this compound?
A1: The ideal solvent is one where the desired diastereomeric salt is sparingly soluble, while the other diastereomer salt is highly soluble. A solvent screening is the most effective method for identification. Start with common solvents like methanol, ethanol, isopropanol, and acetone, and consider solvent mixtures to fine-tune polarity and solubility.[1][2]
Q2: What is the optimal molar ratio of racemic compound to this compound?
A2: A 1:1 molar ratio is a good starting point. However, the optimal ratio can vary. For some systems, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial.[4] It is recommended to perform small-scale experiments to determine the ideal stoichiometry for your specific resolution.
Q3: My resolution is not working. Should I consider a different resolving agent?
A3: Yes. While this compound is a versatile resolving agent, it is not universally effective. If you have systematically optimized the solvent, temperature, and stoichiometry without success, screening other chiral acids, such as mandelic acid or derivatives of tartaric acid like O,O'-dibenzoyl-D-tartaric acid, is a logical next step.[5]
Q4: How can I improve the quality of my crystals?
A4: Poor crystal quality (e.g., small needles, oils) can make filtration difficult and trap impurities. To improve crystal morphology, try a slower cooling rate, optimize the agitation speed, and experiment with different solvent systems. Seeding the solution with a small amount of the pure desired diastereomeric salt can also promote the growth of larger, more uniform crystals.[2][3]
Q5: What should I do if my desired enantiomer forms the more soluble diastereomeric salt?
A5: This is a common challenge. In this case, you can crystallize the undesired enantiomer and then isolate the desired enantiomer from the mother liquor. Alternatively, using the opposite enantiomer of the resolving agent (L-tartaric acid in this case) will invert the solubilities of the diastereomeric salts.
Quantitative Data from Resolutions with Tartaric Acid
The following tables summarize quantitative data from various chiral resolution experiments using tartaric acid and its derivatives.
Table 1: Resolution of Amines with this compound
| Racemic Amine | Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield | Enantiomeric Excess (e.e.) | Reference |
| 1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | 1:1 | Not specified | >90% after recrystallization | [6][7] |
| Amphetamine | This compound | Alcohol | 2:1 | Not specified | High | [5] |
| N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Dichloroethane/Methanol/Water | 4:1 | 80-95% | 85-98% | [5] |
| trans-1,2-Diaminocyclohexane | This compound | Methanol/Acetic Acid | 1:1 | 90% (of salt) | High | [8] |
Table 2: Influence of Solvent on Resolution Efficiency
| Racemic Compound | Resolving Agent | Solvent | Outcome |
| Amlodipine | This compound | DMSO | 90.7% ± 1.4% e.e., 48.8% ± 2.4% yield[9] |
| Pregabalin | L-Tartaric Acid | Water | 51.6% yield, Diastereomerically pure[10][11] |
Experimental Protocols
Protocol 1: Resolution of (±)-1-Phenylethylamine using (R,R)-(+)-Tartaric Acid
This protocol is adapted from established laboratory procedures.[6][7]
Materials:
-
(±)-1-Phenylethylamine
-
(R,R)-(+)-Tartaric acid
-
Methanol
-
50% (w/w) Sodium hydroxide (B78521) solution
-
Diethyl ether
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Anhydrous sodium sulfate
-
pH paper
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (R,R)-(+)-tartaric acid in 100 mL of methanol. Gentle heating on a hot plate may be required to fully dissolve the acid.[7]
-
Salt Formation: To the tartaric acid solution, cautiously add 6.1 mL of racemic (±)-1-phenylethylamine over about one minute. The reaction is exothermic.[7]
-
Crystallization: Stopper the flask and allow the solution to stand undisturbed at room temperature. Prism-shaped crystals of the diastereomeric salt should form. For optimal results, allow crystallization to proceed for at least 24 hours.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer:
-
Transfer the crystals to a beaker and add 20 mL of water.
-
Slowly add 3-4 mL of 50% sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic (check with pH paper). An oily layer of the amine will form.[7]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with two 30 mL portions of diethyl ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
-
Isolation of the Pure Enantiomer:
-
Decant the dried ether solution into a round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to obtain the purified (-)-1-phenylethylamine.
-
-
Analysis: Determine the yield and measure the optical rotation using a polarimeter to calculate the enantiomeric excess.
Process Diagrams
.dot
Caption: Troubleshooting workflow for low yields.
.dot
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting low enantiomeric excess in D-tartaric acid resolutions
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (e.e.) and other issues during chiral resolutions using D-tartaric acid.
Frequently Asked Questions (FAQs)
Q1: Why is the enantiomeric excess (e.e.) of my resolved product low?
Low enantiomeric excess typically occurs when the separation of the two diastereomeric salts is inefficient, leading to the co-crystallization of the undesired diastereomer with the desired one. The fundamental principle of this resolution technique relies on the significant solubility difference between the two diastereomeric salts formed.[1][2] If this difference is not sufficiently exploited, the purity of the crystallized product will be compromised.
Q2: What are the primary causes of low enantiomeric excess and how can I address them?
Several factors can contribute to poor separation. The most common issues and their solutions are summarized below.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Enantiomeric Excess (e.e.) | Simultaneous Crystallization: The solubilities of the two diastereomeric salts in the chosen solvent are too similar.[3] | Solvent Screening: This is the most critical step.[3] Systematically screen a variety of solvents or solvent mixtures to find a system that maximizes the solubility difference between the diastereomers.[3][4] Optimize Temperature: Experiment with different final crystallization temperatures and cooling profiles. A slower, controlled cooling rate often improves selectivity.[3] Equilibration Time: Allow sufficient time at the final temperature for the system to reach equilibrium, which can improve the diastereomeric excess of the solid.[3] |
| Formation of a Double Salt: In some cases, a "double salt" containing both enantiomers and the resolving agent in a 1:1 ratio may form, which can reduce the enantiomeric excess to nearly zero.[5] | Change Solvent System: The formation of double salts can be highly dependent on the solvent. Altering the solvent polarity may prevent its formation.[6] | |
| Incorrect Stoichiometry: The ratio of the resolving agent to the racemate can impact the separation efficiency.[4] | Adjust Stoichiometry: While a 1:1 ratio is common, using 0.5 equivalents of the resolving agent can sometimes be more effective.[4][7] | |
| No Crystals Are Forming | High Solubility: The diastereomeric salts are too soluble in the chosen solvent.[4] | Increase Concentration: Carefully evaporate some of the solvent.[4] Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble to induce precipitation.[3][4] Lower Temperature: Decrease the final crystallization temperature.[4] |
| Insufficient Supersaturation: The concentration of the salt is below its solubility limit. | Seeding: Introduce a few seed crystals of the desired pure diastereomeric salt to initiate crystallization.[3][4] If seeds are unavailable, scratching the inside of the flask can sometimes help.[4] | |
| "Oiling Out" (Product separates as a liquid) | Excessive Supersaturation: The concentration of the solute is too high, or the cooling rate is too fast.[4] | Reduce Supersaturation: Use a more dilute solution or employ a much slower cooling rate.[4] Adjust Temperature: Add any anti-solvent slowly and at a higher temperature.[4] |
| Melting Point Issue: The crystallization temperature is above the melting point of the solvated solid. | Change Solvent: Select a solvent system that allows crystallization to occur at a temperature well below the salt's melting point.[4] | |
| Low Yield of Desired Diastereomer | Suboptimal Solubility: The desired salt, while being the less soluble of the two, is still too soluble in the solvent.[4] | Optimize Solvent/Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[4] |
| Premature Isolation: The crystallization process was stopped before it reached completion. | Increase Equilibration Time: Allow the mixture to stir for a longer period at the final temperature before filtration. | |
| Material Loss in Mother Liquor: A significant amount of the desired product remains in the solution.[4] | Recycle Mother Liquor: The undesired enantiomer remaining in the mother liquor can often be racemized and recycled to improve the overall process yield.[1][4] |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
This protocol provides a general methodology for the resolution of a racemic amine using (+)-D-tartaric acid. Modifications, particularly regarding solvent, temperature, and concentration, will be necessary based on the specific substrate.
1. Salt Formation: a. Dissolve 1.0 equivalent of the racemic mixture (e.g., a chiral amine) in a suitable solvent (e.g., methanol) in an Erlenmeyer flask.[8] b. In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-D-tartaric acid in the same solvent. Gentle heating may be required to achieve full dissolution.[8] c. Slowly add the tartaric acid solution to the solution of the racemic mixture with swirling. An exothermic reaction may be observed.[8]
2. Crystallization: a. Cork the flask and allow the solution to stand undisturbed at room temperature. The time required for crystallization can range from hours to days.[8] b. If no crystals form, consider inducing crystallization by seeding with a small crystal of the desired product, scratching the inner surface of the flask with a glass rod, or placing the solution in a refrigerator (e.g., 4 °C).[3][4] c. The goal is the preferential crystallization of the less soluble diastereomeric salt.[9]
3. Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer. c. Air-dry the crystals.
4. Recrystallization for Purity Enhancement (Optional but Recommended): a. To improve the diastereomeric and enantiomeric excess, recrystallize the obtained salt.[10] b. Dissolve the crystals in a minimum amount of hot solvent and allow them to cool slowly, as in step 2. c. Isolate the purified crystals as described in step 3. Repeat until there is no further change in the measured optical rotation.[11]
5. Liberation of the Enantiomer: a. Dissolve the purified diastereomeric salt in water. b. Add a base (e.g., 50% NaOH solution) to deprotonate the amine and break the salt.[8] This will regenerate the free amine, which may be insoluble in water. c. Extract the free amine into an organic solvent (e.g., diethyl ether). d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the resolved enantiomer.
6. Analysis: a. Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC, chiral GC, or by measuring the specific rotation with a polarimeter.[10]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during diastereomeric salt resolutions.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelat ... - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00145K [pubs.rsc.org]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. quora.com [quora.com]
- 10. How to Optimize Tartaric Acid Purity for Analytical Chemistry [eureka.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Effective solvent systems for D-tartaric acid recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively recrystallizing D-tartaric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for the recrystallization of this compound?
A1: Water is the most frequently recommended and effective solvent for the recrystallization of this compound due to its high solubility at elevated temperatures and lower solubility at room temperature, which allows for good crystal recovery upon cooling.[1][2][3]
Q2: Are there any effective organic solvent systems for this compound recrystallization?
A2: Yes, several organic and mixed solvent systems can be used. Alcohols such as methanol (B129727) and ethanol (B145695) are effective.[2][4] Mixed solvent systems like ethanol/hexane (B92381) and benzene/diethyl ether with a small amount of petroleum ether have also been reported for successful recrystallization.[3]
Q3: My this compound sample has a colored tint. How can I remove colored impurities?
A3: The use of activated charcoal during the recrystallization process can be effective in removing colored impurities. The charcoal is typically added to the hot, dissolved solution before the filtration step.
Q4: Can I use this compound recrystallization for chiral resolution?
A4: this compound is a chiral resolving agent itself. Its recrystallization is primarily for purification of the this compound. However, the principles of crystallization are central to its use in resolving racemic mixtures by forming diastereomeric salts that have different solubilities, allowing for their separation by fractional crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound will not fully dissolve in the hot solvent. | 1. Insufficient solvent.2. The solution has not reached a high enough temperature.3. The chosen solvent has low solvating power for this compound. | 1. Add small increments of hot solvent until the solid dissolves.2. Ensure the solvent is at or near its boiling point.3. Switch to a more suitable solvent, such as water or a short-chain alcohol. |
| No crystals form upon cooling. | 1. The solution is too dilute (too much solvent was used).2. The cooling process is too rapid.3. The solution is supersaturated and requires nucleation. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. |
| Oiling out occurs instead of crystallization. | 1. The solution is supersaturated, and the solute's melting point is lower than the temperature of the solution.2. High concentration of impurities. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.2. Consider a pre-purification step, such as treatment with activated charcoal, if significant impurities are suspected. |
| Low yield of recrystallized product. | 1. Too much solvent was used, leading to significant loss of product in the mother liquor.2. Premature crystallization during hot filtration.3. Incomplete crystallization before filtration. | 1. Minimize the amount of hot solvent used to just dissolve the solid.2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.3. Ensure the solution has cooled sufficiently and crystallization has ceased before filtering. Cooling in an ice bath can maximize yield.[5] |
| Crystals are very fine and difficult to filter. | 1. The solution cooled too quickly. | 1. Redissolve the crystals by heating and allow the solution to cool more slowly to encourage the growth of larger crystals. Insulating the flask can help slow the cooling process.[5] |
Data Presentation
Table 1: Solubility of L-(+)-Tartaric Acid in Water at Various Temperatures
Note: Data for L-(+)-tartaric acid is often used as a close reference for D-(-)-tartaric acid due to their enantiomeric relationship.
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 115 |
| 10 | 126 |
| 20 | 139 |
| 30 | 156 |
| 40 | 176 |
| 50 | 195 |
| 60 | 217 |
| 70 | 244 |
| 80 | 273 |
| 90 | 307 |
| 100 | 343 |
Source: MP Biomedicals[2]
Table 2: Qualitative Solubility of Tartaric Acid in Various Solvents
| Solvent | Solubility |
| Water | Soluble[2][6] |
| Methanol | Soluble[2] |
| Ethanol | Soluble[2][6] |
| Propanol | Soluble[2] |
| Glycerol | Soluble[2] |
| Diethyl Ether | Sparingly soluble[2] |
| Chloroform | Insoluble[3][6] |
| Dichloromethane | Insoluble[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude acid, start by adding 2-3 mL of deionized water. Heat the mixture on a hot plate with stirring. Add more water in small portions until the tartaric acid is completely dissolved at the boiling point of the solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/hexane mixture.
-
Drying: Dry the purified crystals.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mpbio.com [mpbio.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. WO2001047856A1 - Process for the recovery and recycle of this compound - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tartaric acid - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Strategies to Prevent Tartaric Acid Racemization During Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of tartaric acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of tartaric acid synthesis?
A1: Racemization is the process where an enantiomerically pure or enriched sample of tartaric acid (e.g., L-(+)-tartaric acid) converts into a mixture of both L-(+)- and D-(-)-enantiomers. An equimolar mixture of both enantiomers is known as a racemic mixture, which is optically inactive.[1][2][3] Preventing racemization is crucial as the biological and chemical properties of tartaric acid and its derivatives are often stereospecific.
Q2: What are the primary causes of tartaric acid racemization during synthesis?
A2: The primary causes of racemization during the synthesis of tartaric acid and its derivatives include:
-
High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for the interconversion of enantiomers.[4]
-
Strongly Basic or Acidic Conditions: The presence of strong bases or acids can facilitate the abstraction and re-addition of a proton at a stereocenter, leading to a loss of stereochemical integrity.[4]
-
Prolonged Reaction Times: Extended exposure to harsh reaction conditions increases the likelihood of racemization.
Q3: Which synthetic routes are most susceptible to racemization?
A3: Synthetic routes that involve harsh conditions, such as high temperatures or extreme pH, are more prone to racemization. For instance, the historical method of racemizing d-tartaric acid by heating it with water at high temperatures or by boiling with a strong alkali like sodium hydroxide (B78521) illustrates conditions that should be avoided when trying to preserve stereochemistry.[4]
Q4: How can I minimize racemization during the synthesis of tartaric acid?
A4: To minimize racemization, it is essential to employ mild reaction conditions and stereoselective synthetic methods. Key strategies include:
-
Use of Chiral Catalysts and Ligands: Asymmetric synthesis methods, such as the Sharpless asymmetric dihydroxylation of fumarates, utilize chiral catalysts and ligands to direct the reaction towards the formation of a specific enantiomer with high selectivity.[5][6]
-
Enzymatic Synthesis: Biocatalytic methods, for example, using cis-epoxysuccinate hydrolase (CESH), can produce enantiomerically pure L-(+)- or D-(-)-tartaric acid with nearly 100% enantiomeric excess under mild conditions.[7]
-
Control of Reaction Parameters: Maintaining a neutral or near-neutral pH, using the lowest effective reaction temperature, and optimizing reaction times are critical for preserving the stereochemical integrity of the product.
Q5: How can I determine the enantiomeric excess (ee) of my synthesized tartaric acid?
A5: The enantiomeric excess of your product can be determined using several analytical techniques, including:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying enantiomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents can be used to differentiate the NMR signals of enantiomers, allowing for the calculation of their ratio.[9]
-
Polarimetry: This technique measures the optical rotation of a sample, which can be used to calculate the enantiomeric excess if the specific rotation of the pure enantiomer is known.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst or Ligand in Asymmetric Synthesis | - Screen a variety of chiral catalysts and ligands. Small structural changes in the ligand can significantly impact enantioselectivity.[10] - Ensure the catalyst and ligand are of high purity and handled under appropriate conditions to prevent degradation. |
| Incorrect Reaction Temperature | - Systematically vary the reaction temperature. Lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) often lead to higher enantioselectivity.[10] |
| Inappropriate Solvent | - Conduct a solvent screening with a range of polar and non-polar solvents, as the solvent can influence the stability of the diastereomeric transition states.[10] |
| Racemization During Work-up or Purification | - Analyze the enantiomeric excess of the crude product before and after purification to identify if racemization is occurring during these steps. - Avoid harsh acidic or basic conditions during extraction and washing. - Consider purification methods that do not involve extreme pH or high temperatures. |
Issue 2: Formation of Meso-Tartaric Acid as a Byproduct
| Possible Cause | Troubleshooting Steps |
| Non-Stereoselective Reaction Conditions | - If starting from an achiral precursor like maleic or fumaric acid, ensure that a stereoselective method, such as asymmetric dihydroxylation, is being used effectively. - The choice of oxidant and catalyst system is critical to prevent the formation of the meso isomer. |
| Isomerization of the Desired Enantiomer | - As with racemization, high temperatures and extreme pH can lead to the formation of the thermodynamically more stable meso isomer. - Maintain mild reaction and work-up conditions. |
Quantitative Data
The Sharpless asymmetric dihydroxylation of fumarate (B1241708) esters is a well-established method for the enantioselective synthesis of tartrate precursors. The enantiomeric excess (ee) is highly dependent on the chiral ligand and reaction conditions.
Table 1: Enantiomeric Excess (ee) in Sharpless Asymmetric Dihydroxylation of Dialkyl Fumarates
| Alkene Substrate | Chiral Ligand | Co-oxidant | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| Diethyl fumarate | (DHQD)₂-PHAL (in AD-mix-β) | K₃[Fe(CN)₆] | 0 | >99 |
| Di-isopropyl fumarate | (DHQD)₂-PHAL (in AD-mix-β) | K₃[Fe(CN)₆] | 0 | 98 |
| Diethyl fumarate | (DHQ)₂-PHAL (in AD-mix-α) | K₃[Fe(CN)₆] | 0 | >99 |
| Di-tert-butyl fumarate | (DHQD)₂-PHAL (in AD-mix-β) | K₃[Fe(CN)₆] | 25 | 96 |
Data compiled from representative results in asymmetric synthesis literature. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol: Sharpless Asymmetric Dihydroxylation of Diethyl Fumarate
This protocol describes a general procedure for the asymmetric dihydroxylation of diethyl fumarate to produce diethyl L-tartrate with high enantiomeric excess, a precursor to L-(+)-tartaric acid.
Materials:
-
Diethyl fumarate
-
AD-mix-β (commercially available mixture of (DHQD)₂-PHAL, K₃[Fe(CN)₆], K₂CO₃, and K₂OsO₂(OH)₄)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Add methanesulfonamide to the cooled slurry and stir for 5 minutes.
-
Add diethyl fumarate to the reaction mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude diethyl L-tartrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Mandatory Visualizations
Caption: Key factors that can induce racemization of tartaric acid during synthesis.
Caption: A general workflow for the enantioselective synthesis of tartaric acid derivatives.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. Racemic acid - Wikipedia [en.wikipedia.org]
- 4. US3953504A - Racemization of optically active tartaric acid - Google Patents [patents.google.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives [mdpi.com]
- 8. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: D-Tartaric Acid Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of D-tartaric acid in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
A1: The long-term stability of this compound in aqueous solutions is primarily influenced by three main factors: temperature, light exposure, and the presence of certain metal ions. High temperatures can lead to thermal decomposition, while exposure to sunlight, particularly in the presence of iron (III) ions, can cause photodegradation. The pH of the solution also plays a role, primarily by influencing the equilibrium between tartaric acid and its salts, which can affect its physical stability (precipitation).
Q2: What are the typical degradation products of this compound in aqueous solutions?
A2: Under conditions of photodegradation, especially in the presence of iron, this compound can degrade to form glyoxylic acid and hydrogen peroxide.[1] At very high temperatures (above 170°C or 443 K), thermal decomposition occurs, leading to the evolution of water (H₂O) and carbon monoxide (CO).[2]
Q3: What are the recommended storage conditions for this compound aqueous solutions to ensure long-term stability?
A3: To ensure the long-term stability of this compound aqueous solutions, it is recommended to store them in a cool, dark place. The use of amber glass or other light-protecting containers is advisable to prevent photodegradation. For critical applications, refrigeration (2-8°C) can further slow down potential degradation reactions. It is also important to use purified water (e.g., deionized or distilled) for solution preparation to minimize the presence of metal ions that can catalyze degradation.
Q4: Can this compound solutions be autoclaved?
A4: Autoclaving this compound solutions is generally not recommended. The high temperatures (typically 121°C) and pressures during autoclaving can potentially lead to the degradation of the acid. A mixture of racemic and meso-tartaric acid can be formed when dextro-tartaric acid is heated in water at 165°C for an extended period.[3]
Q5: How does the pH of the solution affect the stability of this compound?
A5: The pH of an aqueous solution influences the equilibrium between tartaric acid and its tartrate salts. This is more of a physical stability concern than a chemical degradation one under typical storage conditions. In the presence of cations like potassium (K⁺) and calcium (Ca²⁺), changes in pH can alter the solubility of tartrate salts, potentially leading to precipitation.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound aqueous solutions.
Issue 1: Precipitation or Crystal Formation in the Solution
| Potential Cause | Troubleshooting Steps |
| Low Temperature Storage | Gently warm the solution while stirring. To prevent recurrence, consider storing the solution at a controlled room temperature if chemical stability is not compromised. For long-term storage where low temperatures are necessary, you may need to work with lower concentrations of tartaric acid. |
| Presence of Cations (e.g., K⁺, Ca²⁺) | Use high-purity, deionized water for solution preparation to minimize cation contamination. If the experimental procedure involves the addition of salts, be aware of the potential for precipitation and consider adjusting concentrations accordingly. |
| High Concentration of Tartaric Acid | The solubility of this compound in water is approximately 1.33 kg/L .[3] If your solution is near saturation, slight temperature drops can cause precipitation. Consider working with a slightly lower concentration if possible. |
| pH Shift | Measure the pH of your solution. A shift in pH could alter the solubility of tartrate salts. Buffer the solution if your experimental conditions allow. |
Issue 2: Loss of Potency or Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Photodegradation | Store the solution in a dark or amber-colored container, protected from light. If experiments must be conducted under light, minimize the exposure time. |
| Thermal Degradation | Avoid exposing the solution to high temperatures. Store at room temperature or refrigerated, as appropriate. Do not autoclave. |
| Chemical Incompatibility | Ensure that other components in your solution are compatible with tartaric acid. Strong oxidizing agents should be avoided. |
| Microbial Growth | While tartaric acid is relatively stable microbiologically, for very long-term storage, consider sterile filtering the solution into a sterile container. |
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound in simple aqueous solutions is not extensively available in a consolidated format, the following table summarizes the key factors and their qualitative impact on stability.
| Factor | Condition | Effect on Stability | Primary Degradation Pathway | Key Degradation Products |
| Temperature | > 170°C (443 K) | Significant decomposition | Thermal Decomposition | H₂O, CO |
| Elevated (e.g., 40-60°C) | Potential for slow degradation over time | Thermal Degradation | Not well-documented at these temps | |
| Refrigerated (2-8°C) | Generally stable | - | - | |
| Light | Sunlight/UV exposure (especially with Fe³⁺) | Degradation occurs | Photodegradation | Glyoxylic acid, H₂O₂[1] |
| Stored in the dark | Generally stable | - | - | |
| pH | Affects physical stability | Can lead to precipitation of tartrate salts | Not a chemical degradation pathway | - |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the quantitative analysis of this compound and the detection of its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]
-
This compound reference standard
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions: [5]
-
Mobile Phase: 0.01 M Potassium dihydrogen phosphate buffer, with the pH adjusted to 2.6 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
Run Time: Approximately 15 minutes
3. Preparation of Solutions:
-
Mobile Phase Preparation: Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 0.01 M solution. Adjust the pH to 2.6 with orthophosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute this solution as needed to create calibration standards.
-
Sample Preparation: Dilute the this compound aqueous solution sample with the mobile phase to a concentration within the calibration range.
4. Forced Degradation Studies (for method validation):
-
Acid Degradation: Reflux the sample with 0.1 N HCl at 60°C for 30 minutes.
-
Base Degradation: Reflux the sample with 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the sample at a high temperature (e.g., 105°C) for a specified period.
-
Photodegradation: Expose the sample to UV light.
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Degradation products will appear as separate peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Quantify the amount of this compound by comparing the peak area with the calibration curve.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]
- 3. Tartaric acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ijnrd.org [ijnrd.org]
Technical Support Center: Enhancing the Solubility of D-Tartaric Acid Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with D-tartaric acid complexes. The following sections offer practical methods and detailed protocols to increase the solubility of these complexes.
Frequently Asked Questions (FAQs)
Q1: What factors influence the solubility of this compound complexes?
The solubility of this compound complexes is primarily influenced by several factors:
-
pH: As a dicarboxylic acid, the ionization state of this compound is highly pH-dependent. At higher pH values, the carboxylic acid groups deprotonate, forming more soluble tartrate salts.
-
Temperature: For most solids, solubility increases with temperature. This principle generally applies to this compound and its complexes.
-
Solvent System: The polarity of the solvent plays a crucial role. This compound is highly soluble in polar solvents like water and less soluble in non-polar organic solvents. The choice of co-solvents can significantly alter the solubility of its complexes.
-
Formation of Salts and Co-crystals: Converting a this compound complex into a salt or a co-crystal with a highly soluble co-former can dramatically increase its aqueous solubility.
-
Presence of Other Ions: The common ion effect can reduce solubility, while the presence of other ions can either increase or decrease solubility depending on their interactions with the complex.
Q2: Why is my this compound complex precipitating out of solution?
Precipitation of a this compound complex can occur due to several reasons:
-
pH Shift: A decrease in the pH of the solution can cause the protonation of the tartrate moiety, leading to a less soluble form of the complex.
-
Temperature Change: A decrease in temperature can lead to supersaturation and subsequent precipitation of the complex.
-
Solvent Evaporation: If the solvent evaporates, the concentration of the complex will increase, potentially exceeding its solubility limit.
-
Common Ion Effect: The addition of a salt containing an ion common to the tartrate complex can decrease its solubility.
-
Incorrect Solvent: The complex may have low intrinsic solubility in the chosen solvent system.
Q3: Can I use a different isomer of tartaric acid to improve solubility?
Different isomers of tartaric acid have varying solubilities. For instance, meso-tartaric acid is significantly more soluble in water than the D- or L-isomers.[1] However, simply switching the isomer in a complex is not straightforward as the stereochemistry of the tartaric acid can be critical for the formation and properties of the complex itself. The racemic mixture (DL-tartaric acid) also has a different solubility profile.[1]
Q4: What is the role of co-crystals in enhancing the solubility of this compound complexes?
Co-crystallization is a technique where a substance is crystallized with another molecule (a "co-former") in the same crystal lattice. If a this compound complex has poor solubility, forming a co-crystal with a highly soluble co-former (like certain amino acids or other organic acids) can significantly enhance its dissolution rate and apparent solubility.[2]
Troubleshooting Guides
Issue 1: this compound Complex Precipitation During Experiment
Symptoms: The solution containing the this compound complex becomes cloudy, or a solid precipitate forms.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| pH of the solution has decreased. | Measure the pH of the solution. If it is lower than the optimal pH for solubility, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the precipitate redissolves. |
| The temperature of the solution has dropped. | Gently warm the solution while stirring. Determine the temperature at which the complex is fully soluble and try to maintain it. |
| The solution has become supersaturated due to solvent evaporation. | Add a small amount of the original solvent to the solution to bring the concentration back within the solubility limit. |
| A common ion has been introduced into the solution. | Review the experimental procedure to identify any added substances that may share an ion with your tartaric acid complex. If possible, use alternative reagents without the common ion. |
Issue 2: Poor Dissolution of a Solid this compound Complex
Symptoms: The solid this compound complex does not dissolve completely in the chosen solvent, even with agitation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility in the current solvent. | Consider changing the solvent to one with a more suitable polarity. For aqueous solutions, the methods described in the experimental protocols below (pH adjustment, co-solvents, etc.) should be attempted. |
| Large particle size of the solid. | Reduce the particle size of the complex by grinding or micronization. This increases the surface area available for dissolution. |
| Insufficient agitation or time. | Ensure vigorous and prolonged stirring or sonication to facilitate dissolution. Allow sufficient time for the dissolution process to reach equilibrium. |
Data Presentation
Table 1: Solubility of Different Forms of Tartaric Acid in Water at 25°C
| Form of Tartaric Acid | Solubility ( g/100 mL) |
| This compound | 20.6[1] |
| L-Tartaric Acid | 20.6[1] |
| DL-Tartaric Acid (Racemic) | 21[1] |
| meso-Tartaric Acid | 125[1] |
Table 2: Solubility of DL-Tartaric Acid in Various Solvents at Different Temperatures
| Temperature (K) | Water (mole fraction) | Methanol (mole fraction) | Ethanol (mole fraction) |
| 277.15 | 0.0168 | 0.0483 | 0.0195 |
| 287.15 | 0.0215 | 0.0581 | 0.0238 |
| 297.15 | 0.0272 | 0.0692 | 0.0289 |
| 307.15 | 0.0341 | 0.0818 | 0.0349 |
| 317.15 | 0.0425 | 0.0961 | 0.0419 |
| 327.15 | 0.0526 | 0.1124 | 0.0502 |
| 334.15 | 0.0612 | 0.1251 | 0.0569 |
Data adapted from a study on the solubility of DL-tartaric acid.
Experimental Protocols
Protocol 1: Increasing Solubility by pH Adjustment
This protocol describes how to increase the solubility of a this compound complex by modifying the pH of an aqueous solution.
Materials:
-
This compound complex
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a suspension of the this compound complex in deionized water at the desired concentration.
-
Place the suspension on a stir plate and begin stirring.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the suspension and record the initial pH.
-
Slowly add the 0.1 M NaOH solution dropwise to the suspension.
-
Monitor the pH and observe the dissolution of the complex.
-
Continue adding NaOH until the complex is fully dissolved. Record the final pH.
-
If the pH needs to be adjusted downwards for the experiment, slowly add 0.1 M HCl. Be aware that this may cause the complex to precipitate again if the pH drops too low.
-
Once the desired concentration and pH are achieved, the solution is ready for use.
Protocol 2: Co-Solvent Method for Solubility Enhancement
This protocol outlines the use of a water-miscible organic solvent to increase the solubility of a this compound complex.
Materials:
-
This compound complex
-
Deionized water
-
Water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400)
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Determine the appropriate co-solvent for your complex. This may require some preliminary screening experiments.
-
Prepare a series of co-solvent/water mixtures with varying ratios (e.g., 10:90, 20:80, 30:70 co-solvent to water).
-
Add an excess amount of the this compound complex to a known volume of each co-solvent mixture.
-
Stir the mixtures vigorously at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After equilibration, centrifuge or filter the samples to remove any undissolved solid.
-
Analyze the concentration of the dissolved complex in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The co-solvent mixture that provides the desired solubility can then be used for your experiments.
Protocol 3: Preparation of a More Soluble Co-crystal
This protocol provides a general method for preparing a co-crystal of a this compound complex with a soluble co-former using the solvent evaporation technique.
Materials:
-
This compound complex
-
Soluble co-former (e.g., nicotinamide, urea)
-
A common solvent in which both the complex and co-former are soluble
-
Beakers, stir plate, and stir bar
-
Crystallization dish
-
Vacuum oven (optional)
Procedure:
-
Select a suitable co-former that is known to be highly soluble and forms stable co-crystals.
-
Dissolve the this compound complex and the co-former in a stoichiometric ratio (e.g., 1:1 molar ratio) in a minimal amount of the common solvent.
-
Gently warm the solution while stirring to ensure complete dissolution of both components.
-
Pour the clear solution into a crystallization dish.
-
Allow the solvent to evaporate slowly at room temperature. The formation of co-crystals should be observed.
-
Alternatively, the solvent can be removed more rapidly using a vacuum oven at a controlled temperature.
-
Once the co-crystals have formed, they can be collected and their solubility can be compared to the original complex.
Visualizations
Caption: Experimental workflow for selecting a method to increase the solubility of this compound complexes.
Caption: A logical troubleshooting guide for addressing the precipitation of this compound complexes.
References
Technical Support Center: High-Purity D-Tartaric Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of high-purity D-tartaric acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
Q1: My this compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or the cooling process being too rapid.
-
Troubleshooting Steps:
-
Re-dissolve the oil: Heat the solution to dissolve the oil back into the solvent.
-
Add more solvent: Introduce a small amount of additional hot solvent to decrease the saturation level.
-
Slow cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help control the cooling rate.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seeding: Add a small, pure crystal of this compound to the solution to induce crystallization.
-
Q2: The yield of my recrystallized this compound is very low. What are the likely causes and how can I improve it?
A2: A low yield is a common issue in recrystallization. The primary causes are using too much solvent or losing product during filtration.[1]
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude this compound. Add the solvent in small portions.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper to prevent the this compound from crystallizing prematurely on the filter.[1]
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can recover a second crop of crystals by evaporating some of the solvent and re-cooling.[2]
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
Q3: My purified this compound is still colored. How can I remove the color?
A3: Colored impurities can often be removed by treating the solution with activated charcoal.
-
Procedure:
-
Dissolve the crude this compound in the appropriate amount of hot solvent.
-
Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.
Caution: Using too much charcoal can lead to a loss of your desired product through adsorption.[1]
-
Chiral Resolution & Purity Issues
Q4: I'm performing a chiral resolution with a resolving agent, but no crystals are forming. What could be the problem?
A4: The lack of crystallization in a diastereomeric salt resolution is usually due to the high solubility of the salts in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. You may need to screen several solvents or solvent mixtures to find one where the two diastereomeric salts have a significant difference in solubility.
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts, which may induce crystallization.
-
Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are insoluble (an anti-solvent) to the solution to promote precipitation.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the solution.
-
Q5: The optical rotation of my purified this compound is lower than the literature value. What does this indicate and how can I fix it?
A5: A lower than expected optical rotation suggests the presence of the L-enantiomer or the meso-isomer as impurities.
-
Troubleshooting Steps:
-
Improve Chiral Resolution: If you performed a chiral resolution, the separation of diastereomers may have been incomplete. Consider re-crystallizing the diastereomeric salt to improve its purity before liberating the this compound.
-
Fractional Crystallization: If meso-tartaric acid is a likely impurity, further fractional crystallization can be performed. Meso-tartaric acid has different solubility properties than the D/L enantiomers.
-
Analytical Verification: Use a more sensitive analytical technique like chiral HPLC to quantify the enantiomeric and isomeric purity.[3]
-
Q6: My HPLC analysis shows co-eluting peaks or poor separation of tartaric acid isomers. How can I optimize the method?
A6: Poor separation in HPLC analysis of tartaric acid isomers can be due to an unoptimized mobile phase or an inappropriate column.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase is crucial for separating organic acids. For tartaric acid, a mobile phase with a pH of around 2.6, maintained with phosphoric acid, can be effective.[4][5]
-
Mobile Phase Composition: Vary the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile (B52724) or methanol) to improve resolution.[6]
-
Column Selection: A C18 column is commonly used for tartaric acid analysis.[4][5] If you are trying to separate enantiomers, a chiral column is necessary.[7]
-
Derivatization: For some applications, derivatizing the tartaric acid can improve its chromatographic properties and separation from other components.[7]
-
Quantitative Data on Purification
The following tables provide a summary of quantitative data relevant to the purification of this compound.
Table 1: Solubility of Tartaric Acid Isomers in Water
| Temperature (°C) | D- or L-Tartaric Acid ( g/100 mL) | DL-Tartaric Acid ( g/100 mL) | Meso-Tartaric Acid ( g/100 mL) |
| 20 | ~20.6 | ~21 | ~125 |
Data sourced from Sciencemadness Wiki.[5]
Table 2: Example Yields and Purity from Different Purification Scenarios
| Purification Method | Starting Material | Key Conditions | Reported Yield | Reported Purity/Enantiomeric Excess (ee) | Reference |
| Chiral Resolution | Racemic Amlodipine with this compound | DMSO solvent | 48.8% | 90.7% ee | [8] |
| Recrystallization | Crude meso-tartaric acid | Three recrystallizations in 2-propanol | Not specified | >99.5% purity | [9] |
| Diastereomeric Salt Resolution | Racemic 2-amino-2,3-dimethylbutyronitrile | Recovery from waste stream, acidification, and reaction with sulfuric acid in ethanol | 83% | 97.7% purity, 100% optical purity | [10] |
| Purification from Crude Tartar | Crude Tartar | Conversion to calcium tartrate, then acidification with sulfuric acid | Not specified | High purity | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Single Solvent (Water)
This protocol outlines the basic steps for purifying this compound by recrystallization from water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the tartaric acid is completely dissolved. If it does not fully dissolve, add small portions of hot deionized water until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Chiral Resolution of a Racemic Base using this compound
This protocol provides a general procedure for separating a racemic base using this compound as the resolving agent.
-
Dissolution: In separate flasks, dissolve the racemic base and an equimolar amount of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). The choice of solvent is critical and may require preliminary screening.
-
Salt Formation: Combine the two solutions. Stir the mixture, and if necessary, heat gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one of the enantiomers should preferentially crystallize due to lower solubility. Cooling in an ice bath can further promote crystallization. The crystallization time can range from hours to days.[11]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water. Add a base (e.g., sodium hydroxide (B78521) or ammonia) to neutralize the tartaric acid and liberate the free amine.
-
Extraction: Extract the liberated enantiomer into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification and Isolation: Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the purified enantiomer.
Visualizations
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. How to Optimize Tartaric Acid Purity for Analytical Chemistry [eureka.patsnap.com]
- 4. ijnrd.org [ijnrd.org]
- 5. ajpaonline.com [ajpaonline.com]
- 6. benchchem.com [benchchem.com]
- 7. CN109738560B - Method for determining the content of optical isomers of tartaric acid - Google Patents [patents.google.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yu.edu [yu.edu]
- 10. WO2001047856A1 - Process for the recovery and recycle of this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: D-Tartaric Acid Impurity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying common impurities in commercial D-tartaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound can contain several impurities stemming from the manufacturing process and raw materials. The most commonly monitored impurities include stereoisomers (meso-tartaric acid and L-tartaric acid), precursors and byproducts (oxalic acid), inorganic salts (chlorides and sulfates), metal ions (calcium and heavy metals), and residual solvents.[1][2]
Q2: Why is it crucial to control the level of these impurities?
Q3: What are the typical specification limits for impurities in this compound?
A3: Specification limits for impurities in this compound are defined by various pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). These limits ensure the quality and safety of the product. A summary of typical limits is provided in the table below.
Data on Common Impurities
The following table summarizes common impurities found in commercial this compound and their typical specification limits according to pharmacopeial standards.
| Impurity | Typical Specification Limit | Analytical Method |
| Stereoisomeric Impurities | ||
| meso-tartaric acid | Not explicitly defined in all pharmacopeias, but controlled through specific rotation. | HPLC, Gas Chromatography, Mass Spectrometry[3][4] |
| Organic Impurities | ||
| Oxalic Acid | ≤ 350 ppm (Ph. Eur.)[2] | Limit Test (Calcium Chloride), HPLC |
| Inorganic Impurities | ||
| Chlorides (Cl) | ≤ 100 ppm (Ph. Eur.)[2] | Limit Test (Silver Nitrate) |
| Sulfates (SO₄) | ≤ 150 ppm (Ph. Eur.)[2] | Limit Test (Barium Chloride) |
| Calcium (Ca) | ≤ 200 ppm (Ph. Eur.)[2] | Limit Test (Ammonium Oxalate) |
| Heavy Metals (as Pb) | ≤ 10 ppm (Ph. Eur.)[1][2] | Colorimetric Method (Sulfide Precipitation) |
| Lead (Pb) | ≤ 2 ppm[5] | Atomic Absorption Spectroscopy |
| Arsenic (As) | ≤ 2 ppm[5] | Gutzeit Test or Instrumental Methods |
| Residue | ||
| Residue on Ignition | ≤ 0.1% (USP/NF)[2][6] | Gravimetric Analysis |
| Loss on Drying | ≤ 0.5% (USP/NF)[2][6] | Gravimetric Analysis |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the accurate determination of impurities.
Assay and Titratable Acidity (Titration)
This method determines the overall purity of this compound.
Principle: A known weight of the sample is dissolved in water and titrated with a standardized sodium hydroxide (B78521) solution to a phenolphthalein (B1677637) endpoint.
Procedure:
-
Accurately weigh about 2 g of previously dried this compound.
-
Dissolve the sample in 40 mL of purified water.
-
Add 2-3 drops of phenolphthalein indicator solution.
-
Titrate with 1 N sodium hydroxide solution until a persistent pink color is observed.[6]
-
Each mL of 1 N sodium hydroxide is equivalent to 75.04 mg of C₄H₆O₆.[6]
Limit Test for Oxalic Acid
Principle: This qualitative test relies on the insolubility of calcium oxalate (B1200264) in a neutral solution.
Procedure:
-
Dissolve 1.0 g of this compound in 10 mL of water.
-
Add 2 mL of calcium chloride test solution.[1]
-
Observe the solution. No turbidity should be produced.[1]
Limit Test for Chlorides
Principle: This test is based on the precipitation of silver chloride upon the addition of silver nitrate (B79036) to a sample containing chloride ions.
Procedure:
-
Weigh 1.0 g of the sample and dissolve it in 30-40 mL of water.
-
Add 1 mL of nitric acid and 1 mL of silver nitrate solution.
-
Dilute to 50 mL with water and allow to stand for 5 minutes, protected from light.
-
The opalescence of the sample solution should not be more intense than that of a standard solution prepared concomitantly.
Limit Test for Sulfates
Principle: This test involves the precipitation of barium sulfate (B86663) when barium chloride is added to a sample containing sulfate ions.
Procedure:
-
Dissolve 0.5 g of this compound in water.
-
Prepare a control solution with 0.50 mL of 0.005 mol/L sulfuric acid.[1]
-
Add barium chloride solution to both the sample and control solutions.
-
Compare the turbidity. The turbidity of the sample should not exceed that of the control.
Heavy Metals Test
Principle: Heavy metals are precipitated as their sulfides, and the color produced is compared to a lead standard.
Procedure:
-
Prepare a test solution with 2.0 g of this compound.
-
Adjust the pH to between 3.0 and 4.0.
-
Add freshly prepared hydrogen sulfide (B99878) water or sodium sulfide solution.
-
Prepare a standard solution using a known concentration of lead.
-
Compare the color of the test solution with the standard solution. The color of the test solution should not be darker than the standard.[1]
Troubleshooting Guides
HPLC Analysis of Organic Acids
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the pKa of tartaric acid (pKa1 = 2.98, pKa2 = 4.34). |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Column contamination. | Flush the column with a strong solvent. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Temperature variation. | Use a column oven to maintain a constant temperature. | |
| Air bubbles in the system. | Degas the mobile phase and purge the pump. | |
| No Peaks Detected | Incorrect wavelength setting. | For UV detection, ensure the wavelength is appropriate for tartaric acid (typically low UV, e.g., 210 nm). |
| The compound is not eluting from the column. | Use a more aqueous mobile phase for reversed-phase chromatography. |
Acid-Base Titration
| Issue | Possible Cause | Suggested Solution |
| Fading or Indistinct Endpoint | Incorrect indicator used. | Ensure phenolphthalein is used as the indicator. |
| Absorption of atmospheric CO₂. | Use freshly boiled and cooled water for sample and titrant preparation. | |
| Inaccurate Results | Incorrectly standardized titrant. | Standardize the sodium hydroxide solution against a primary standard (e.g., potassium hydrogen phthalate). |
| Air bubble in the burette tip. | Ensure the burette is properly filled and free of air bubbles before starting the titration. | |
| Misreading the burette volume. | Read the bottom of the meniscus at eye level. |
Visualizations
The following diagrams illustrate the logical workflow for identifying and quantifying impurities in this compound.
Caption: General workflow for this compound impurity analysis.
Caption: Troubleshooting decision tree for inaccurate analytical results.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Tartaric Acid BP Ph Eur EP JP IP USP NF FCC Food Grade Manufacturers [mubychem.com]
- 3. How to Optimize Tartaric Acid Purity for Analytical Chemistry [eureka.patsnap.com]
- 4. Chiral quantification of D-, L-, and meso-tartaric acid mixtures using a mass spectrometric kinetic method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mbkchemical.com [mbkchemical.com]
- 6. Tartaric Acid [drugfuture.com]
Influence of pH on the efficiency of D-tartaric acid as a resolving agent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of D-tartaric acid as a resolving agent. It focuses on the critical influence of pH on resolution efficiency and offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound for chiral resolution?
A1: Chiral resolution with this compound is based on the formation of diastereomeric salts. When this compound is reacted with a racemic mixture of a chiral base (e.g., an amine), it forms two diastereomeric salts: (R)-base-(D)-tartrate and (S)-base-(D)-tartrate. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization.[1][2]
Q2: How does pH influence the efficiency of chiral resolution with this compound?
A2: The pH of the solution is a critical parameter that directly impacts the ionization state of both the racemic compound and the this compound, which in turn affects the formation and solubility of the diastereomeric salts.[3] Optimal pH is crucial for maximizing the difference in solubility between the two diastereomeric salts, thereby achieving higher yield and enantiomeric excess (e.e.) of the desired enantiomer. An inappropriate pH can lead to the co-precipitation of both diastereomers or prevent crystallization altogether.
Q3: What is the typical pH range for a successful resolution using this compound?
A3: The optimal pH is highly dependent on the specific properties (pKa) of the racemic compound being resolved. Generally, the pH should be in a range where both the this compound and the chiral base are ionized to facilitate salt formation. For the resolution of a basic compound with this compound, the pH is often adjusted to be between the pKa of the chiral amine and the first pKa of this compound (pKa1 ≈ 2.98).
Q4: Can this compound be used to resolve acidic racemic mixtures?
A4: this compound is itself an acid and is therefore primarily used to resolve racemic bases. For the resolution of racemic acids, a chiral base such as brucine, strychnine, or a chiral amine would be used as the resolving agent.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - Inappropriate pH: The pH is outside the optimal range for diastereomeric salt formation and crystallization. - Solvent system is not optimal: The diastereomeric salts may be too soluble in the chosen solvent. - Concentration is too low: The solution may not be supersaturated. | - Optimize pH: Systematically vary the pH of the solution. Start with a pH between the pKa of your compound and the pKa1 of this compound. - Screen different solvents: Test a range of solvents or solvent mixtures to find one where the desired diastereomeric salt has low solubility and the other has high solubility. - Increase concentration: Concentrate the solution by evaporating some of the solvent. - Induce crystallization: Try scratch-seeding with a crystal of the desired diastereomer or cooling the solution. |
| Low Enantiomeric Excess (e.e.) | - Co-precipitation of diastereomers: The solubilities of the two diastereomeric salts are too similar under the current conditions. - Racemization: The target compound or the resolving agent may be racemizing under the experimental conditions (e.g., due to harsh pH or high temperature).[4] - Insufficient purification: The isolated crystals may be contaminated with the mother liquor containing the other diastereomer. | - Fine-tune pH: Even small adjustments in pH can significantly alter the relative solubilities of the diastereomers. - Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity. - Check for racemization: Analyze the stability of your starting material and this compound under the resolution conditions. Consider milder conditions if necessary. - Improve washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor. |
| Low Yield of Desired Enantiomer | - Suboptimal pH: The pH may favor the solubility of the desired diastereomeric salt. - Excessive washing: Washing the crystals with too much solvent can lead to significant product loss. - Incomplete crystallization: The crystallization time may be too short, or the final temperature too high. | - Adjust pH: Modify the pH to decrease the solubility of the desired diastereomeric salt. - Optimize washing: Use a minimal amount of cold solvent for washing. - Increase crystallization time/lower temperature: Allow more time for crystallization to occur and consider cooling the mixture to a lower temperature. |
Data Presentation
The following table provides illustrative data on how pH can affect the yield and enantiomeric excess (e.e.) for the resolution of a hypothetical racemic amine with this compound. Note: This data is for demonstration purposes and the optimal conditions for your specific compound will need to be determined experimentally.
| pH | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Desired Enantiomer (%) |
| 2.5 | 15 | 95 |
| 3.0 | 45 | 92 |
| 3.5 | 60 | 85 |
| 4.0 | 55 | 70 |
| 4.5 | 40 | 50 |
| 5.0 | 25 | 30 |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine using this compound
-
Dissolution: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Addition of this compound: In a separate flask, dissolve an equimolar amount of this compound in the same solvent.
-
Salt Formation: Slowly add the this compound solution to the amine solution with stirring.
-
pH Adjustment: Adjust the pH of the resulting solution to the desired value using a dilute acid (e.g., HCl) or base (e.g., NaOH). This is a critical step and should be done carefully while monitoring with a pH meter.
-
Crystallization: Allow the solution to stand at room temperature or in a controlled temperature environment to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved enantiomer.
-
Analysis: Determine the yield and enantiomeric excess of the product using appropriate analytical techniques such as chiral HPLC or polarimetry.
Mandatory Visualizations
Caption: Workflow of chiral resolution using this compound.
Caption: Influence of pH on diastereomeric salt formation and separation.
References
- 1. quora.com [quora.com]
- 2. Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01496D [pubs.rsc.org]
- 3. Research progress of tartaric acid stabilization on wine characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Enantiomeric Purity Analysis of D-Tartaric Acid by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative techniques for the enantiomeric purity analysis of D-tartaric acid. The following sections detail experimental protocols, present quantitative performance data, and offer insights into the principles of each method to assist in selecting the most suitable approach for your analytical needs.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers, offering high resolution and sensitivity. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral Ligand Exchange Chromatography (CLEC)
Principle: This technique involves a CSP coated or bonded with a chiral ligand, often a metal complex. The enantiomers of the analyte form transient diastereomeric complexes with the chiral ligand on the stationary phase, leading to their separation. For the analysis of tartaric acid, a common approach is to use a copper (II) complex.
Experimental Protocol:
-
Column: Astec® CLC-D (or equivalent ligand exchange column)
-
Mobile Phase: 3 mM Copper (II) Sulfate (B86663) in water, pH adjusted to 3.2 with sulfuric acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm[1]
-
Sample Preparation: Dissolve the tartaric acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
Polysaccharide-Based Chiral Chromatography
Principle: Polysaccharide-based CSPs, typically derived from cellulose (B213188) or amylose, are widely used for their broad applicability in chiral separations. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.
Experimental Protocol:
-
Column: Cellulose-based chiral column (e.g., CHIRALCEL® OJ-H)[2]
-
Mobile Phase: A mixture of n-hexane and an organic modifier (e.g., ethanol, isopropanol) containing a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be n-hexane/ethanol (90:10, v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 0.8 mL/min[2]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the tartaric acid sample in the mobile phase.
Alternative Methods for Enantiomeric Purity Analysis
While HPLC is a powerful tool, other techniques offer alternative or complementary approaches for determining the enantiomeric purity of this compound.
Chiral Capillary Electrophoresis (CE)
Principle: Chiral CE separates enantiomers in a capillary filled with a background electrolyte containing a chiral selector. The differential interaction of the enantiomers with the chiral selector as they migrate under the influence of an electric field leads to their separation.
Experimental Protocol:
-
Chiral Selector: Copper(II)-D-quinic acid complex in the background electrolyte.[3]
-
Background Electrolyte: 1 mM Copper (II) sulfate and 10 mM D-quinic acid, pH 5.0.[3]
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Voltage: -15 kV[3]
-
Temperature: 30 °C[3]
-
Detection: Direct UV at 250 nm.[3]
-
Sample Introduction: Hydrodynamic injection.
Gas Chromatography (GC) - Indirect Method
Principle: Direct enantiomeric separation of tartaric acid by GC is challenging due to its low volatility. Therefore, an indirect method involving derivatization with a chiral reagent is typically employed. The tartaric acid enantiomers are converted into diastereomers, which can then be separated on a standard achiral GC column.
Experimental Protocol:
-
Derivatization: Esterification of tartaric acid with a chiral alcohol (e.g., (+)-octan-2-ol) in the presence of an acid catalyst to form diastereomeric esters.
-
Column: Standard non-polar or medium-polarity capillary GC column (e.g., DB-5, HP-5).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping to 250 °C.
-
Injection: Split/splitless injector.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Polarimetry
Principle: Polarimetry is a non-separative technique that measures the rotation of plane-polarized light by a chiral substance in solution. The magnitude and direction of the rotation are proportional to the concentration of the enantiomer and its specific rotation. The enantiomeric excess (e.e.) can be calculated from the measured optical rotation.[4]
Experimental Protocol:
-
Instrument: Polarimeter.
-
Sample Preparation: Accurately weigh the tartaric acid sample and dissolve it in a suitable solvent (e.g., water) in a volumetric flask to a known concentration.
-
Measurement: Measure the optical rotation of the solution in a polarimeter cell of a known path length.
-
Calculation of Enantiomeric Excess (% e.e.): % e.e. = ([α]_observed / [α]_max) * 100 where:
-
[α]_observed is the specific rotation of the sample.
-
[α]_max is the specific rotation of the pure enantiomer.
-
Performance Comparison
The following tables summarize the quantitative performance of the different analytical methods for the enantiomeric purity analysis of this compound. Note: Direct comparative data for all parameters for tartaric acid is not always available in the literature. In such cases, typical performance characteristics for the technique are provided.
Table 1: Comparison of HPLC and CE Methods
| Parameter | Chiral Ligand Exchange HPLC | Polysaccharide-Based HPLC | Chiral Capillary Electrophoresis |
| Resolution (Rs) | > 1.5 (baseline separation typically achievable) | > 1.5 (baseline separation typically achievable)[2] | ~1.3 for tartaric acid[3] |
| Limit of Detection (LOD) | Low µg/mL to ng/mL range | Low µg/mL to ng/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | µg/mL range | µg/mL range | µg/mL range |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 5 - 20 minutes |
| Advantages | High resolution, robust, widely available | Broad applicability, excellent resolution | Fast analysis, low sample and solvent consumption |
| Disadvantages | Metal ions in mobile phase can be harsh on columns | More expensive columns, method development can be complex | Lower concentration sensitivity than HPLC, reproducibility can be a challenge |
Table 2: Comparison of GC and Polarimetry
| Parameter | Gas Chromatography (Indirect) | Polarimetry |
| Resolution (Rs) | Not directly applicable (separates diastereomers) | Not applicable (non-separative) |
| Limit of Detection (LOD) | ng/mL to pg/mL range (highly sensitive) | Dependent on specific rotation, typically in the % e.e. range |
| Limit of Quantitation (LOQ) | ng/mL range | Dependent on specific rotation, typically in the % e.e. range |
| Analysis Time | 20 - 60 minutes (including derivatization) | < 5 minutes per sample |
| Advantages | Very high sensitivity (especially with MS detection) | Fast, simple, non-destructive |
| Disadvantages | Requires derivatization, which can be complex and introduce errors | Non-separative (impurities can interfere), lower sensitivity for high purity samples |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for the enantiomeric purity analysis of this compound by HPLC.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate method for enantiomeric purity analysis.
References
- 1. Sigma-Aldrich [sigmaaldrich.com]
- 2. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]
- 3. Direct chiral resolution of tartaric acid in food products by ligand exchange capillary electrophoresis using copper(II)-D-quinic acid as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24952C [pubs.rsc.org]
Comparative study of D-tartaric acid and L-tartaric acid in chiral resolution
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Among the various methods available, classical resolution through the formation of diastereomeric salts remains a widely used and economically viable technique. Tartaric acid, with its readily available enantiopure forms—D-(-)-tartaric acid and L-(+)-tartaric acid—stands as a cornerstone resolving agent. This guide provides a comparative analysis of D- and L-tartaric acid in chiral resolution, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal resolving agent for their specific needs.
Principle of Chiral Resolution with Tartaric Acid
Chiral resolution using tartaric acid isomers relies on the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure form of tartaric acid.[1][2][3] This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[1][2] One diastereomer will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The resolved enantiomer can then be recovered from the purified diastereomeric salt by treatment with a base. A similar process can be applied to the mother liquor to isolate the other enantiomer.
Performance Comparison of D- and L-Tartaric Acid
The choice between D- and L-tartaric acid is critical and depends on the specific racemic compound being resolved. The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts formed. While a universal rule for which tartaric acid isomer is superior does not exist, empirical testing is key. Below is a summary of quantitative data from a study on the resolution of a racemic aminodiol (AD), which illustrates a direct comparison.
Table 1: Comparative Resolution of Racemic Aminodiol (AD) with D- and L-Tartaric Acid [4]
| Resolving Agent | Target Enantiomer | Yield (%) | Enantiomeric Excess (ee %) |
| d-Tartaric Acid | (S)-AD | 48.8 ± 2.4 | 90.7 ± 1.4 |
| l-Tartaric Acid | (R)-AD | Not directly reported | 94.3 (optical purity) |
Note: In this study, this compound was used to precipitate the (S)-AD enantiomer. Subsequently, l-tartaric acid was added to the mother liquor to crystallize the (R)-AD enantiomer.
In another example, the resolution of sertraline (B1200038) with both D- and L-tartaric acid showed that the diastereomeric salt formed with this compound is 1.6 times less soluble than the salt formed with L-tartaric acid, indicating that this compound would be the more effective resolving agent for isolating the (S,S)-sertraline enantiomer through crystallization.
The use of tartaric acid derivatives, such as dibenzoyl tartaric acid (DBTA) and ditoluoyl tartaric acid (DTTA), can often enhance the resolution efficiency by increasing the solubility difference between the diastereomeric salts.
Table 2: Performance of Tartaric Acid Derivatives in Chiral Resolution
| Racemic Compound | Resolving Agent | Enantiomeric Excess (ee %) | Reference |
| DL-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) | 91.20 | |
| N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 82.5 | [5] |
| N-methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 57.9 | [5] |
| N-methylamphetamine | (2R,3R)-tartaric acid (TA) | < 5 | [5] |
Experimental Protocols
Below is a generalized experimental protocol for the chiral resolution of a racemic amine using a tartaric acid isomer. This protocol is based on the resolution of α-methylbenzylamine with (+)-tartaric acid and can be adapted for other racemic bases.[1]
Key Experiment: Resolution of a Racemic Amine via Diastereomeric Salt Crystallization
Materials:
-
Racemic amine
-
D-(-)- or L-(+)-tartaric acid (1 equivalent)
-
Methanol (B129727) (or another suitable solvent)
-
50% Sodium hydroxide (B78521) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Dissolution of Resolving Agent: Dissolve the chosen tartaric acid isomer in a suitable amount of methanol in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.
-
Formation of Diastereomeric Salts: Slowly add the racemic amine to the tartaric acid solution. The reaction is often exothermic.
-
Crystallization: Allow the solution to cool to room temperature and then let it stand undisturbed for a period of time (e.g., overnight) to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomerically Enriched Amine: Dissolve the collected crystals in water and add a 50% sodium hydroxide solution until the solution is basic and the salt has completely dissolved.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (typically 3 portions).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the resolved amine.
-
Analysis: Determine the yield and enantiomeric excess of the resolved amine using appropriate analytical techniques (e.g., polarimetry, chiral HPLC, or NMR with a chiral shift reagent).
Visualizing the Workflow
The process of chiral resolution can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate the key stages.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Caption: Pathway for the recovery of a pure enantiomer from its diastereomeric salt.
Conclusion
Both D- and L-tartaric acid are highly effective and widely accessible resolving agents for the separation of racemic mixtures, particularly amines. The choice between the two isomers is compound-specific and must be determined experimentally. The efficiency of resolution is dictated by the solubility difference between the resulting diastereomeric salts. For challenging resolutions, derivatives of tartaric acid can offer improved performance. The provided experimental protocol and workflows offer a foundational guide for researchers to develop and optimize their chiral resolution processes. Careful execution and analysis are paramount to achieving high yields and enantiomeric purities in the final product.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of D-Tartaric Acid: Validated Titration Method vs. Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated acid-base titration method for the quantification of D-tartaric acid against common alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs, considering factors such as accuracy, precision, sensitivity, and sample throughput.
Method Comparison: Performance Characteristics
The selection of an analytical method is a critical decision in research and development. The following table summarizes the key performance characteristics of a validated titration method compared to High-Performance Liquid Chromatography (HPLC) and Enzymatic/Colorimetric Assays for the quantification of this compound.
| Parameter | Validated Titration Method | HPLC Method | Enzymatic/Colorimetric Assay |
| Principle | Neutralization reaction between the acidic protons of this compound and a standardized basic titrant. | Separation of this compound from other components in a sample based on its interaction with a stationary phase, followed by detection. | Specific enzymatic reaction or colorimetric chemical reaction with this compound, leading to a measurable signal (e.g., absorbance). |
| Specificity | Moderate to high (can be affected by other acidic or basic compounds in the sample matrix). An enantioselective precipitation step can enhance specificity for the D-isomer. | High (can resolve this compound from its L-isomer and other organic acids with appropriate chiral columns).[1] | High (assays are typically designed to be specific for tartaric acid, though some may react with both D- and L-isomers). |
| Accuracy | High (typically >99% for pure samples).[2][3] | High (recoveries often between 98% and 102%).[4] | Good to High (recoveries generally range from 90% to 110%). |
| Precision (%RSD) | Excellent (<1% for replicate analyses).[2][5] | Excellent (<2% is commonly achieved).[4] | Good (<5% is typical).[1] |
| Linearity Range | Wide, dependent on the concentration of the titrant. | Typically wide, for example, 80 to 120 µg/mL.[6] | Defined by the specific kit, for example, 0.15 to 11 g/L.[7] |
| Limit of Detection (LOD) | Higher compared to instrumental methods. | Can be very low, e.g., on the order of µg/mL.[1] | Dependent on the kit, for instance, approximately 108 mg/L.[7][8] |
| Limit of Quantification (LOQ) | Higher compared to instrumental methods. | Can be very low, enabling trace analysis. | Dependent on the kit and typically higher than HPLC. |
| Sample Throughput | Lower, as it is a manual or semi-automated technique. | Higher, especially with the use of an autosampler. | High, particularly with microplate-based assays. |
| Cost per Sample | Low. | High (instrument purchase and maintenance, solvent and column costs). | Moderate. |
| Enantioselectivity | Can be achieved through a chiral precipitation step prior to titration.[9] | Readily achievable with a chiral stationary phase.[1] | Generally not enantioselective unless specifically designed. |
Experimental Protocols
Validated Titration Method for this compound
This proposed method is based on established principles for the analysis of tartaric acid, incorporating an enantioselective precipitation step to isolate the D-isomer.
Principle: This method involves the selective precipitation of L-(+)-tartaric acid from a solution containing a racemic mixture of D- and L-tartaric acid. This is achieved by forming a less soluble diastereomeric salt with an optically active base. After removal of the L-tartrate precipitate, the remaining this compound in the filtrate is quantified by titration with a standardized solution of sodium hydroxide.
Reagents and Equipment:
-
This compound standard (≥99% purity)
-
L-(+)-Tartaric Acid
-
Racemic (DL)-Tartaric Acid
-
(+)-Cinchotoxine or other suitable chiral resolving agent[10]
-
Sodium Hydroxide (NaOH), 0.1 M standardized solution
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Analytical balance
-
Burette (Class A, 50 mL)
-
Volumetric flasks and pipettes (Class A)
-
Magnetic stirrer and stir bars
-
pH meter
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh approximately 1.5 g of the this compound sample and dissolve it in 100 mL of deionized water in a volumetric flask.
-
-
Enantioselective Precipitation (Resolution):
-
To the sample solution, add an equimolar amount of a chiral resolving agent, such as (+)-cinchotoxine.[10]
-
Stir the solution and allow it to stand to facilitate the precipitation of the less soluble diastereomeric salt of L-tartaric acid.
-
Filter the solution to remove the precipitate. The filtrate now contains the this compound.
-
-
Titration:
-
Pipette a known volume (e.g., 25 mL) of the filtrate into a beaker.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH used.
-
-
Calculation:
-
The concentration of this compound is calculated using the following formula: Concentration (g/L) = (V × M × F) / S Where:
-
V = Volume of NaOH titrant (L)
-
M = Molarity of NaOH (mol/L)
-
F = Molar mass of tartaric acid (150.09 g/mol )
-
S = Volume of the sample titrated (L)
-
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity (through the resolution step), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[3]
High-Performance Liquid Chromatography (HPLC) Method
Principle: This method utilizes a chiral stationary phase to separate the D- and L-enantiomers of tartaric acid, followed by detection using a UV detector.
Instrumentation and Conditions:
-
HPLC System: With a pump, autosampler, column oven, and UV detector.
-
Column: A chiral column suitable for the separation of organic acids (e.g., a column based on a polysaccharide derivative).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., acetonitrile).[4][11]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Controlled, for example, at 25°C.
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 10-20 µL.
Procedure:
-
Preparation of Standards and Samples: Prepare a series of standard solutions of this compound of known concentrations. Dissolve and dilute samples in the mobile phase.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Enzymatic/Colorimetric Assay
Principle: These assays are based on a specific chemical reaction where tartaric acid reacts with a chromogenic agent in the presence of a catalyst or a specific enzyme to produce a colored product. The intensity of the color, measured with a spectrophotometer, is proportional to the tartaric acid concentration.[12]
Procedure (General):
-
Follow the instructions provided with the specific commercial kit.
-
Typically, this involves mixing the sample with the provided reagents.
-
After an incubation period, the absorbance of the solution is measured at a specific wavelength (e.g., 520 nm).[12]
-
The concentration of tartaric acid is determined by comparing the absorbance of the sample to that of a standard of known concentration.
Visualized Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflow of the validated titration method and a logical comparison of the different analytical techniques.
Caption: Workflow for the validated titration of this compound.
Caption: Comparison of analytical methods for this compound.
References
- 1. Tartaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. usp.org [usp.org]
- 4. ijnrd.org [ijnrd.org]
- 5. scribd.com [scribd.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. rahrbsg.com [rahrbsg.com]
- 8. Tartaric Acid Assay Kit - Measure Tartaric Acid in Wine & Juice | Megazyme [megazyme.com]
- 9. oiv.int [oiv.int]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. Enzytec™ Color Tartaric acid - Food & Feed Analysis [food.r-biopharm.com]
A Comparative Guide to the Spectroscopic Characterization of D-Tartaric Acid: FTIR and XRD Analyses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) for the characterization of D-tartaric acid. It includes detailed experimental protocols, comparative data from scientific literature, and an overview of alternative analytical methods.
Introduction
This compound, a chiral dicarboxylic acid, is a critical component in the pharmaceutical industry for chiral resolutions and as an excipient. Its solid-state properties, including purity, polymorphism, and functional group arrangement, are crucial for drug efficacy, stability, and manufacturing processes. FTIR and XRD are powerful, non-destructive techniques that provide complementary information about the molecular and structural characteristics of this compound. FTIR elucidates the vibrational modes of functional groups, confirming chemical identity, while XRD provides a definitive fingerprint of the crystalline structure, essential for identifying polymorphs and assessing crystallinity.
Experimental Protocols
Detailed methodologies for conducting FTIR and XRD analyses on this compound are outlined below.
Fourier Transform Infrared (FTIR) Spectroscopy Protocol
This protocol is suitable for acquiring the infrared spectrum of a solid powder like this compound to identify its functional groups.
-
Methodology: Attenuated Total Reflectance (ATR-FTIR)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to eliminate interference from ambient CO₂ and water vapor.[1]
-
Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.[1]
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Do not overtighten.[1]
-
Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 45–100 scans to achieve a high signal-to-noise ratio.[1]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft, non-abrasive wipe.
-
-
Alternative Methodology: KBr Pellet Method
-
Sample Preparation: Mix approximately 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and collect the spectrum using similar acquisition parameters as for ATR-FTIR.
-
X-ray Diffraction (XRD) Protocol
This protocol details the steps for obtaining a powder XRD pattern of this compound, which serves as a unique fingerprint of its crystalline phase.
-
Methodology: Powder X-ray Diffraction (PXRD)
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the crystals in a mortar and pestle to reduce preferred orientation effects.
-
Mount the powder onto a sample holder. For sufficient sample (~200 mg), a standard holder can be used. For small quantities (a few mg), a low-background (zero-background) holder, typically made from a single crystal of silicon, is recommended.[2]
-
Carefully flatten the sample surface with a glass slide to ensure it is flush with the surface of the holder.[2]
-
-
Instrument Setup:
-
Position the sample holder in the diffractometer.
-
Set the X-ray generator parameters, which are typically 40 kV and 40 mA for a copper (Cu Kα) source.[2]
-
-
Data Acquisition:
-
Define the scanning range for 2θ (e.g., 5° to 50°), which generally covers the most characteristic peaks for organic compounds.
-
Set the step size (e.g., 0.02°) and the scan speed or counting time per step. For high-quality data suitable for detailed analysis, a variable count time scheme may be employed to improve the signal-to-noise ratio at higher 2θ angles.[3]
-
-
Data Analysis: Process the resulting diffractogram to identify peak positions (in degrees 2θ) and their relative intensities. This pattern can be compared to reference databases (e.g., JCPDS) for phase identification.
-
Data Presentation and Comparison
The following tables summarize the quantitative data obtained from FTIR and XRD analyses of tartaric acid.
Table 1: Characteristic FTIR Absorption Peaks for Tartaric Acid
The FTIR spectrum of tartaric acid displays characteristic peaks corresponding to its hydroxyl, carbonyl, and carboxyl functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |
| ~3410, ~3337 | O-H Stretching | Hydroxyl (-OH) | [4] |
| ~1741, ~1709 | C=O Stretching (Carbonyl) | Carboxylic Acid (-COOH) | [4][5] |
| ~1686 | C=O Stretching (H-bonded) | Carboxylic Acid (-COOH) | [5] |
| ~1443 | C-O-H Bending / COO⁻ Symmetric Stretch | Carboxylic Acid / Carboxylate | [5] |
Note: Peak positions can vary slightly due to sample preparation, hydration state, and intermolecular hydrogen bonding.[6]
Table 2: Characteristic XRD Peaks for Tartaric Acid
The powder XRD pattern provides a structural fingerprint. As enantiomers, D- and L-tartaric acid exhibit identical powder diffraction patterns and crystallize in a monoclinic system.[7][8][9]
| 2θ Angle (Degrees) | Relative Intensity | Reference(s) |
| 16.8 | Moderate | [10] |
| 20.2 | Strong | [10] |
| 20.6 | Strong | [10] |
| 28.9 | Moderate | [10] |
| 29.6 | Moderate | [10] |
| 31.8 | Weak | [10] |
| 31.9 | Weak | [10] |
| 33.1 | Weak | [10] |
| 39.2 | Weak | [10] |
Note: These peak positions are for L-tartaric acid but are directly applicable to this compound.[10] Intensities are qualitative and may vary with sample preparation.
Comparison with Alternative Characterization Techniques
While FTIR and XRD are primary techniques, other methods provide valuable complementary data.
| Technique | Information Provided | Comparison with FTIR/XRD |
| Differential Scanning Calorimetry (DSC) | Measures thermal properties such as melting point and decomposition temperature.[8][9] | Provides thermodynamic data not available from FTIR/XRD. Useful for studying polymorphism and thermal stability. |
| Thermogravimetric Analysis (TGA) | Determines changes in sample mass with temperature, indicating dehydration or decomposition events.[8] | Complements DSC by quantifying mass loss associated with thermal events. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of this compound and separates it from impurities or other isomers.[11][12] | Offers quantitative purity assessment, whereas FTIR and XRD are primarily for structural and functional group identification. |
| Gas Chromatography (GC) | Another separation technique used for purity analysis and identification, often after derivatization.[13] | Similar to HPLC, it provides quantitative data on purity and composition. |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of characterizing a this compound sample using both FTIR and XRD techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 2. mcgill.ca [mcgill.ca]
- 3. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]
- 9. researchgate.net [researchgate.net]
- 10. Binary Mixtures of Meloxicam and L-Tartaric Acid for Oral Bioavailability Modulation of Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Optimize Tartaric Acid Purity for Analytical Chemistry [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Resolving Agents: D-Tartaric Acid vs. Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a critical process known as chiral resolution, is a cornerstone of modern pharmaceutical development and fine chemical synthesis. The choice of an appropriate chiral resolving agent is paramount to the efficiency, yield, and economic viability of this process. This guide provides an objective comparison of two widely utilized chiral resolving agents, D-tartaric acid and mandelic acid, for the resolution of racemic bases. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal agent for their specific application.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a resolving agent is crucial for designing a successful resolution strategy. This compound is a naturally occurring, readily available C4-dihydroxy dicarboxylic acid, while mandelic acid is an aromatic alpha-hydroxy acid.[1][2] Their distinct structural features and properties, summarized in the table below, influence their interactions with racemic compounds and their solubility characteristics in various solvent systems.
| Property | This compound | Mandelic Acid |
| Molecular Formula | C₄H₆O₆[2] | C₈H₈O₃[1] |
| Molar Mass | 150.09 g/mol [2] | 152.15 g/mol [1] |
| Appearance | White crystalline powder[3] | White crystalline powder[1] |
| Melting Point | 172-174 °C[3] | 131-133 °C (for enantiomerically pure)[4] |
| pKa | pKa₁ = 2.89, pKa₂ = 4.40 (at 25 °C)[5] | 3.37 (at 25 °C)[4] |
| Solubility in Water | 1394 g/L (20 °C)[6] | Partially soluble[4] |
Performance in Chiral Resolution
The efficacy of a chiral resolving agent is primarily assessed by its ability to provide a high yield of the desired enantiomer with a high enantiomeric excess (ee). The selection of the resolving agent is often substrate-dependent and may require empirical screening of different agents and solvent systems to achieve optimal separation.
Below is a comparative summary of the performance of this compound and mandelic acid in the resolution of the model racemic compound, 1-phenylethylamine. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature; the data presented is compiled from various sources to provide a representative comparison.
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine |
| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol (B129727) | Not explicitly stated, but implies good recovery of the less soluble salt | >95% (after recrystallization)[7] |
| (±)-1-Phenylethylamine | D(-)-Mandelic Acid | Toluene (B28343) | 75-80% (overall yield of D(+)-amine)[8] | >95%[8] |
| (±)-1-Phenylethylamine | PEGylated-(R)-Mandelic Acid | Methanol | 82% (of the diastereomeric salt) | 83% (first cycle), 91% (second cycle)[9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific experiments. The following sections provide generalized protocols for the chiral resolution of a racemic amine using this compound and mandelic acid.
Resolution of (±)-1-Phenylethylamine using this compound
This protocol is adapted from established laboratory procedures for the resolution of racemic amines.[10]
1. Diastereomeric Salt Formation:
- Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.
- Cautiously add 6.1 mL of racemic (±)-1-phenylethylamine to the tartaric acid solution. The reaction is exothermic.
- Stopper the flask and allow the solution to stand undisturbed at room temperature for at least 24 hours to allow for the crystallization of the less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate.
2. Isolation of the Diastereomeric Salt:
- Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
- Dry the crystals on a filter paper and record the yield.
3. Liberation of the Free Amine:
- Partially dissolve the collected crystals in approximately 50 mL of water.
- Add 4-5 mL of a 50% aqueous NaOH solution until the solution is basic (test with pH paper). This will liberate the free amine from the tartrate salt.
- Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether (2 x 30 mL).
4. Purification and Analysis:
- Dry the combined ether extracts over anhydrous sodium sulfate.
- Decant the dried ether solution and remove the solvent using a rotary evaporator to obtain the resolved (S)-(-)-1-phenylethylamine.
- Determine the enantiomeric excess of the product using polarimetry or chiral chromatography.
Resolution of (±)-1-Phenylethylamine using D-Mandelic Acid
This protocol is based on a patented method for the resolution of racemic amines.[8]
1. Diastereomeric Salt Formation:
- In a suitable reaction vessel, combine the racemic D,L-alpha-phenethylamine with D(-)-mandelic acid in a molar ratio of approximately 1:1 in toluene as the solvent.
- Heat the mixture to facilitate the dissolution of the components and the formation of the diastereomeric salts.
- Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble D(+)alpha-phenethylamine-D(-)mandelate salt.
2. Isolation of the Diastereomeric Salt:
- Collect the precipitated salt by filtration and wash with a small amount of cold toluene.
- Dry the salt to a constant weight.
3. Liberation of the Free Amine:
- Suspend the isolated salt in water.
- Add a sufficient amount of a strong base, such as sodium hydroxide, to cleave the salt and liberate the free D(+)alpha-phenethylamine.
- Extract the liberated amine with an organic solvent, such as toluene.
4. Purification and Recovery:
- Wash the organic extract with water and then dry it over an appropriate drying agent.
- Remove the solvent by distillation under reduced pressure to yield the resolved D(+)alpha-phenethylamine.
- The enantiomeric purity can be determined by chiral gas chromatography or HPLC. The mandelic acid can be recovered from the aqueous layer by acidification and extraction.
Visualizing the Process
To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for chiral resolution.
Caption: The fundamental principle of chiral resolution.
Conclusion
Both this compound and mandelic acid are effective and widely used chiral resolving agents for racemic bases. This compound is often a more cost-effective option due to its natural abundance.[11] Mandelic acid, with its aromatic ring, can offer different steric and electronic interactions that may lead to better discrimination for certain substrates. The choice between these two acids will ultimately depend on the specific racemic compound to be resolved, the desired purity and yield, and economic considerations. Empirical screening of both resolving agents in various solvent systems is a recommended strategy to identify the optimal conditions for a successful and efficient chiral resolution.
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H6O6 | CID 439655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-(-)-Tartaric Acid | 147-71-7 [chemicalbook.com]
- 4. Mandelic acid | 611-71-2 [chemicalbook.com]
- 5. Tartaric acid - Wikipedia [en.wikipedia.org]
- 6. mainchem.com [mainchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. benchchem.com [benchchem.com]
Efficacy in Chiral Resolution: (+)-Di-p-toluoyl-D-tartaric acid versus D-tartaric acid
In the realm of chiral chemistry, the separation of enantiomers from a racemic mixture is a critical step in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of the efficacy of two commonly used chiral resolving agents: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) and its parent compound, D-tartaric acid. The selection of an appropriate resolving agent is paramount for achieving high enantiomeric purity and yield.
Principle of Chiral Resolution
Chiral resolution by diastereomeric salt formation relies on the reaction of a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral resolving agent (an acid). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomer can be recovered from the purified diastereomeric salt.
Quantitative Performance Comparison
The efficacy of a chiral resolving agent is primarily evaluated based on the yield and the enantiomeric excess (ee) of the resolved product. The following table summarizes experimental data for the resolution of various racemic compounds using D-DTTA and this compound.
| Racemic Compound | Resolving Agent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (R,S)-Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | 38% (of R-enantiomer) | 99.5% | [1][2] |
| dl-Leucine | (+)-Di-p-toluoyl-D-tartaric acid | - | 91.20% (for D-D salt) | |
| rac-N-methylamphetamine | (+)-Di-p-toluoyl-D-tartaric acid | - | 57.9% | |
| (S)-Amlodipine | This compound | 48.8% | 90.7% | [3] |
| rac-N-methylamphetamine | This compound | - | < 5% ("practically unsuitable") |
The data indicates that (+)-Di-p-toluoyl-D-tartaric acid is often more effective in achieving high enantiomeric excess. The bulky p-toluoyl groups in D-DTTA can enhance the steric and electronic interactions within the diastereomeric salts, leading to greater differences in their crystal packing and solubility, which is a key factor for efficient separation. For instance, in the resolution of racemic N-methylamphetamine, D-DTTA proved to be significantly more effective than this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral resolution. Below are representative experimental protocols for the resolution of racemic amines using this compound and a general protocol for the use of (+)-Di-p-toluoyl-D-tartaric acid.
Resolution of (R,S)-1-Phenylethylamine with this compound
Materials:
-
Racemic (R,S)-1-phenylethylamine
-
(+)-D-Tartaric acid
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
Salt Formation: Dissolve 7.6 g of (+)-D-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.
-
To the tartaric acid solution, cautiously add 6.1 mL of racemic α-methylbenzylamine over approximately one minute. The mixture will generate heat.
-
Stopper the flask and allow the solution to stand undisturbed at room temperature until the next laboratory period to allow for the crystallization of the diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the resulting prismatic crystals by suction filtration and wash them with a small amount of ice-cold methanol.
-
Liberation of the Free Amine: Partially dissolve the collected crystals in 20 mL of water. Slowly add 3 to 4 mL of 50% NaOH solution until the salt completely dissolves and the solution is basic.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with three 10 mL portions of diethyl ether.
-
Purification: The combined ether extracts can be dried and the solvent evaporated to yield the resolved amine. Further purification can be achieved by distillation.[4]
General Protocol for Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric acid
A typical procedure involves the dissolution of the racemic amine and the resolving agent in a suitable solvent, followed by crystallization of the less soluble diastereomeric salt.
Procedure Outline:
-
Dissolution: The racemic amine and a molar equivalent of (+)-Di-p-toluoyl-D-tartaric acid are dissolved in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) with heating to achieve a clear solution.
-
Crystallization: The solution is slowly cooled to room temperature, and then often further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
-
Recovery of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the free amine, which is subsequently extracted with an organic solvent.
Visualization of the Chiral Resolution Process
The following diagrams illustrate the key steps in the chiral resolution process.
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
Caption: Logical Steps in Chiral Resolution.
Conclusion
Both (+)-Di-p-toluoyl-D-tartaric acid and this compound are valuable resolving agents. However, the derivatized form, D-DTTA, often demonstrates superior performance in achieving high enantiomeric purity. This enhanced efficacy is attributed to the structural modifications that lead to more pronounced differences in the physicochemical properties of the resulting diastereomeric salts. The choice between these two resolving agents will ultimately depend on the specific substrate being resolved, as well as considerations of cost and availability. For challenging resolutions where high enantiomeric purity is critical, (+)-Di-p-toluoyl-D-tartaric acid is frequently the preferred choice.
References
- 1. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Comparative Guide to the Absolute Quantification of D-Tartaric Acid
For researchers, scientists, and drug development professionals requiring precise and accurate measurement of D-tartaric acid, selecting the appropriate analytical methodology is critical. This guide provides a comprehensive comparison of leading techniques for the absolute quantification of this compound, with a focus on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We present supporting experimental data, detailed protocols, and visual workflows to aid in your decision-making process.
Method Performance Comparison
The choice of analytical technique for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of key performance characteristics for LC-MS/MS and alternative methods.
| Parameter | LC-MS/MS | HPLC-UV/Vis | Ion Chromatography (IC) | Enzymatic/Colorimetric Assay |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments. | Separation based on polarity using a stationary phase, followed by detection of UV absorbance of the carboxyl group. | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. | Reaction of tartaric acid with a specific enzyme or chemical reagent to produce a colored product that is measured spectrophotometrically. |
| Linearity (r²) | >0.999 | >0.999[1] | >0.987[2] | Not typically presented as r² |
| Limit of Detection (LOD) | As low as 0.1 µg/mL[3] | 0.03 - 3.31 µg/mL[4] | Low µg/L range[2] | ~108 mg/L[5] |
| Limit of Quantification (LOQ) | Typically slightly higher than LOD | 0.10 - 11.03 µg/mL[4] | Not explicitly stated | 0.15 g/L[5] |
| Accuracy (% Recovery) | High, especially with the use of isotopically labeled internal standards. | 82% - 110%[4] | Typically high | Good correlation with HPLC[6] |
| Precision (%RSD or %CV) | <5%[3] | <2.3% (repeatability), <5.0% (reproducibility)[4] | <2%[7] | Not explicitly stated |
| Chiral Specificity | Can be achieved with a chiral column. | Can be achieved with a chiral column or derivatization. | Not inherently chiral. | Generally not enantiomer-specific. |
| Sample Preparation | Simple dilution and filtration. May require solid-phase extraction (SPE) for complex matrices. | Simple dilution and filtration.[1] | Simple dilution and filtration.[8] | Minimal, often direct sample addition.[6] |
| Analysis Time | Typically 5-15 minutes. | 10-20 minutes.[4] | <20 minutes[7] | ~5-10 minutes[5][6] |
Experimental Protocols
Detailed methodologies are crucial for successful implementation and validation of any analytical method. Here, we provide outlines for the key techniques discussed.
LC-MS/MS for this compound
This method offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. Chiral separation is necessary to distinguish this compound from its L-enantiomer.
a) Sample Preparation (for Wine or Fruit Juice):
-
Dilute the sample 1:20 with deionized water.[7]
-
For complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary to remove interferences.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[8]
b) Liquid Chromatography:
-
Column: A chiral stationary phase column is required for enantiomeric separation (e.g., CHIRALPAK QN-AX).[9]
-
Mobile Phase: A typical mobile phase for chiral separation of acidic compounds is a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) with a controlled pH.[9]
-
Gradient: A gradient elution may be used to optimize the separation of tartaric acid isomers from other matrix components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.
c) Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for organic acids.
-
Multiple Reaction Monitoring (MRM): This highly selective technique is used for quantification. The precursor ion (Q1) for tartaric acid is m/z 149. The product ion (Q3) commonly monitored is m/z 87, corresponding to the loss of a carboxyl group and water.[10]
-
Collision Energy: This parameter needs to be optimized for the specific instrument to achieve optimal fragmentation of the precursor ion.
-
Internal Standard: Use of an isotopically labeled internal standard, such as ¹³C₄-tartaric acid, is highly recommended for the most accurate absolute quantification to compensate for matrix effects and variations in instrument response.
HPLC-UV/Vis
A robust and widely available technique, suitable for quantification at higher concentrations.
a) Sample Preparation:
-
Accurately weigh about 1.5 g of sample into a 100 mL volumetric flask.[1]
-
Add 50 mL of diluent (e.g., mobile phase) to dissolve the sample.[1]
-
Make up the volume to 100 mL with the diluent.[1]
-
Further dilute 2 mL of this solution to 50 mL with the diluent.[1]
-
Filter the final solution through a 0.45 µm filter before injection.[1]
b) HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic mobile phase of 0.01 M potassium dihydrogen phosphate (B84403) buffer adjusted to pH 2.6 with orthophosphoric acid is effective.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30 °C.
Ion Chromatography (IC)
Excellent for the analysis of organic acids in aqueous samples.
a) Sample Preparation:
-
Dilute wine or grape juice samples 50-fold with deionized water.[8]
-
Filter the diluted sample through a 0.45 µm filter before injection.[8]
b) IC Conditions:
-
Column: An anion-exchange column such as Dionex OmniPac PAX-500.[8]
-
Eluent: A gradient of a weak base, such as sodium hydroxide (B78521) or a carbonate/bicarbonate buffer, is typically used.
-
Detection: Suppressed conductivity detection.[7]
Enzymatic/Colorimetric Assay
A rapid and simple method suitable for high-throughput screening, though it may lack the specificity of chromatographic methods.
a) Sample Preparation:
-
Generally, samples can be used directly or after simple dilution. The concentration of tartaric acid in the cuvette should be within the linear range of the assay (e.g., 0.15 to 11 g/L).[5]
b) Assay Procedure (Example using a commercial kit):
-
Pipette sample, standard, and blank solutions into appropriate cuvettes or microplate wells.
-
Add Reagent A (containing a vanadium salt under acidic conditions).[6]
-
Incubate for a specified time (e.g., 10 minutes).[6]
-
Measure the absorbance at a specific wavelength (e.g., 520 nm).[6]
-
The concentration of tartaric acid is proportional to the absorbance change and is calculated against a standard curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the LC-MS/MS quantification of this compound and a general workflow for its analysis.
Caption: Workflow for LC-MS/MS quantification of this compound.
Caption: General workflow for the analysis of this compound.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Tartaric Acid Assay Kit - Measure Tartaric Acid in Wine & Juice | Megazyme [megazyme.com]
- 6. Enzytec™ Color Tartaric acid - Food & Feed Analysis [food.r-biopharm.com]
- 7. Assessing wine quality with IC | Metrohm [metrohm.com]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
A Comparative Structural Analysis of D- and L-Tartaric Acid Salts in Crystalline Form
A comprehensive guide for researchers and drug development professionals on the crystallographic distinctions between salts of D- and L-tartaric acid, supported by experimental data and detailed methodologies.
Tartaric acid, a chiral dicarboxylic acid, exists as two enantiomers, D-(-)-tartaric acid and L-(+)-tartaric acid, which are mirror images of each other. The distinct stereochemistry of these enantiomers plays a crucial role in the formation and properties of their crystalline salts, a factor of paramount importance in the pharmaceutical industry for applications such as chiral resolution and the development of stable, well-defined active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the crystal structures of D- and L-tartaric acid salts, presenting key crystallographic data, detailed experimental protocols for their characterization, and a visual representation of the analytical workflow.
Crystallographic Data Summary
The fundamental differences in the crystal packing and conformation of D- and L-tartaric acid salts are elucidated through single-crystal X-ray diffraction. The following tables summarize the key crystallographic parameters for the pure acids and a selection of their salts, highlighting the variations in their crystal systems, space groups, and unit cell dimensions.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| L-(+)-Tartaric Acid | Monoclinic | P2₁ | 6.1757 | 5.9211 | 7.7084 | 90 | 100.434 | 90 | [1] |
| D-(-)-Tartaric Acid | Orthorhombic | P2₁2₁2₁ | 5.0003 | 5.9383 | 19.9866 | 90 | 90 | 90 | [2] |
Table 1: Crystallographic Data for Pure D- and L-Tartaric Acid. This table presents the fundamental crystallographic parameters for the enantiomerically pure forms of tartaric acid.
| Salt | Enantiomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| (S,S)-Sertraline Tartrate | L-tartrate | Monoclinic | C2 | - | - | - | - | - | - |
| (S,S)-Sertraline Tartrate | D-tartrate | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - |
Table 2: Comparative Crystallographic Data for Diastereomeric Salts. This table illustrates how the choice of tartaric acid enantiomer can lead to the formation of diastereomeric salts with distinct crystal structures. Note: Specific unit cell parameters for these salts require sourcing from dedicated crystallographic databases.
Experimental Protocols
The determination and comparison of the crystal structures of D- and L-tartaric acid salts involve a series of well-defined experimental procedures.
Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or cooling crystallization methods.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the tartaric acid salt has moderate solubility. Common solvents include water, ethanol, and methanol, or mixtures thereof.
-
Saturation: A saturated or slightly supersaturated solution of the salt is prepared at an elevated temperature.
-
Slow Cooling/Evaporation: The solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly over a period of several days to weeks. This slow process encourages the formation of large, well-ordered single crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[3][4]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays (typically from a Mo or Cu source).[4] The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain precise bond lengths, bond angles, and torsion angles.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal properties and stability of the crystalline salts.
-
DSC: This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and enthalpies of fusion.
-
TGA: This technique measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition behavior. For instance, studies have shown that the thermal decomposition of L- and D-tartaric acid occurs at approximately 443.0 K and 443.2 K, respectively.[5][6]
Experimental Workflow
The logical progression of a comparative crystal structure analysis of D- and L-tartaric acid salts can be visualized as follows:
Figure 1. A flowchart illustrating the key stages in the comparative crystal structure analysis of D- and L-tartaric acid salts.
Conclusion
The chirality of D- and L-tartaric acid profoundly influences the crystal packing and solid-state properties of their respective salts. This comparative guide highlights the importance of detailed crystallographic analysis in understanding these differences. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, enabling the rational design and development of crystalline materials with desired physicochemical properties. The distinct crystal structures arising from the use of different tartaric acid enantiomers underscore the critical role of stereochemistry in crystal engineering and drug formulation.
References
- 1. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H6O6 | CID 439655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Metabolism of D(-)- and L(+)-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo metabolism of the two main enantiomers of tartaric acid: the naturally occurring L(+)-tartaric acid and the "unnatural" D(-)-tartaric acid. The information presented herein is supported by experimental data from various studies, offering insights into their absorption, distribution, metabolism, and excretion.
Executive Summary
L(+)-tartaric acid, being the common natural form found in fruits like grapes, has been more extensively studied than its D(-) enantiomer. In vivo studies reveal significant differences in the metabolic fate of these two isomers, largely influenced by species and the crucial role of the gut microbiota. While both isomers can be absorbed, a substantial portion of orally ingested tartaric acid is metabolized by intestinal flora. Evidence suggests that D(-)-tartaric acid may be eliminated more rapidly in humans than the L(+) form. At high doses, the racemic DL-tartaric acid has shown higher toxicity in rats compared to the pure L(+) form, which is attributed to the lower solubility of its calcium salt and potential for renal accumulation.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the in vivo metabolism of D(-)- and L(+)-tartaric acid from studies in various species. It is important to note that direct comparative studies measuring all pharmacokinetic parameters for both isomers in the same experiment are limited.
| Parameter | L(+)-Tartaric Acid | D(-)-Tartaric Acid (from DL-Tartaric Acid) | Species | Study Notes | Reference |
| Urinary Excretion (% of oral dose) | 15-20% | Data not consistently reported, but suggested to be more rapidly eliminated in humans. | Human | A significant portion is metabolized by gut bacteria. | [1] |
| Plasma Half-life (initial phase) | ~3 hours | Not explicitly stated, but plasma concentrations of radioactivity from DL-[14C]tartrate declined biphasically with a longer initial half-life. | Rat | Administered as monosodium L(+)-[14C]tartrate. | |
| Renal Retention (µg/g tissue at 6h) | 1287 ± 118 | 11202 ± 4469 | Rat | High dose study (2.73 g/kg/day). Retention of the DL-form is likely due to the precipitation of calcium DL-tartrate. |
Experimental Protocols
In Vivo Metabolism Study in Rats
A common experimental design to assess the in vivo metabolism of tartaric acid isomers involves the following steps:
-
Animal Model: Male Wistar rats are often used and are acclimatized in metabolic cages, which allow for the separate collection of urine and feces.[2][3][4][5][6]
-
Dosing: The tartaric acid isomer (e.g., monosodium L(+)-[14C]tartrate or DL-[14C]tartrate) is administered orally via gavage or parenterally. Doses can vary depending on the study's objectives.
-
Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-6h, 6-24h, 24-48h) for several days. Blood samples can be drawn at various time points to determine plasma concentrations. At the end of the study, tissues of interest (e.g., kidneys, bone) can be collected for analysis of compound accumulation.
-
Sample Analysis: The concentration of the tartaric acid isomer and its metabolites in biological samples (urine, feces, plasma, tissues) is determined. This often involves techniques like liquid scintillation counting for radiolabeled compounds and chromatographic methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for separating and quantifying the isomers.[7][8][9][10][11]
Metabolic Pathways and Experimental Workflow
The metabolic pathways of L(+)- and D(-)-tartaric acid are influenced by both host and microbial enzymes. The diagrams below illustrate the known and proposed pathways, as well as a typical experimental workflow.
Metabolic pathways of L(+)- and D(-)-tartaric acid.
Experimental workflow for tartaric acid metabolism studies.
Detailed Comparison of In Vivo Metabolism
Absorption
Both L(+)- and D(-)-tartaric acid can be absorbed from the gastrointestinal tract, though the extent of absorption can vary between species. A significant portion of orally ingested tartaric acid, however, remains in the intestinal lumen and becomes available for microbial metabolism.[12]
Distribution
Following absorption, tartaric acid is distributed in the body. Studies in rats using radiolabeled DL-tartaric acid have shown uptake and retention of radioactivity in blood cells, kidneys, and bones.[13] The retention in the kidneys was significantly higher for the DL-form compared to the L(+)-form, which is a key factor in the observed higher toxicity of the racemic mixture at high doses.[13]
Metabolism
The metabolism of tartaric acid is heavily dependent on the gut microbiota.[1][12] Many species of gut bacteria possess the enzymatic machinery to degrade both L(+)- and D(-)-tartaric acid.[14][15][16][17][18] For L(+)-tartaric acid, after absorption, a minor degree of host metabolism may occur, leading to the formation of carbon dioxide. The metabolic pathway for D(-)-tartaric acid in mammals is less clear, with the primary route of metabolism appearing to be through microbial degradation in the gut.[14]
Excretion
The primary route of excretion for absorbed tartaric acid that is not metabolized is through the urine.[12] In humans, approximately 15-20% of ingested L(+)-tartaric acid is excreted unchanged in the urine.[1] While direct comparative data is scarce, some reports suggest that D(-)-tartaric acid is more rapidly eliminated from the human body than L(+)-tartaric acid.[19] The non-absorbed portion of tartaric acid and its microbial metabolites are excreted in the feces.
Conclusion
The in vivo metabolism of D(-)- and L(+)-tartaric acid exhibits notable differences, primarily driven by the extensive metabolism of both isomers by the gut microbiota and potential differences in renal handling. L(+)-tartaric acid, the natural isomer, has been more thoroughly investigated, and at high doses, the racemic mixture containing D(-)-tartaric acid has demonstrated greater potential for renal toxicity in animal models. Further direct comparative studies are needed to fully elucidate the pharmacokinetics and complete metabolic pathways of D(-)-tartaric acid in mammals. This information is crucial for a comprehensive safety assessment, especially considering the potential use of synthetic tartaric acid in various applications.
References
- 1. Human Metabolome Database: Showing metabocard for Tartaric acid (HMDB0000956) [hmdb.ca]
- 2. 1H-NMR-based metabolic profiling of rat urine to assess the toxicity-attenuating effect of the sweat-soaking method on Radix Wikstroemia indica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpp.com [ijpp.com]
- 5. researchgate.net [researchgate.net]
- 6. View of Recommendations for Urine and Urinary Bladder Collection in Chemical Carcinogenesis Assays with Rodents | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 7. Tartaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. How to Optimize Tartaric Acid Purity for Analytical Chemistry [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. CN109738560B - Method for determining the content of optical isomers of tartaric acid - Google Patents [patents.google.com]
- 12. Metabolism of L(+)-and D(-)-tartaric acids in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Byproducts of inflammatory radical metabolism provide transient nutrient niches for microbes in the inflamed gut - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. Microbial degradation of complex carbohydrates in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Chiral Analysis of Tartaric Acid Stereoisomers by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of the stereoisomeric composition of chiral molecules is paramount. Tartaric acid, with its two stereogenic centers, presents as three stereoisomers: the enantiomeric pair (R,R)-(+)-tartaric acid and (S,S)-(-)-tartaric acid, and the achiral meso-tartaric acid. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive method for the chiral analysis of these stereoisomers. This guide provides an objective comparison of common NMR-based methods for the chiral analysis of tartaric acid, supported by experimental data and detailed protocols.
In an achiral solvent, enantiomers are indistinguishable by NMR as they exhibit identical chemical shifts. To overcome this, two primary strategies are employed: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). CDAs react with the enantiomers to form diastereomers, which have distinct NMR spectra. CSAs form transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Comparison of Chiral Analysis Methods
The following table summarizes the performance of different NMR-based methods for the chiral analysis of tartaric acid stereoisomers. The key performance metric is the chemical shift difference (Δδ), which indicates the degree of separation between the signals of the different stereoisomers.
| Method | Chiral Auxiliary | Analyte Proton | Spectrometer Frequency (MHz) | Solvent | Observed Δδ (ppm) | Reference |
| Chiral Solvating Agent | Enantiopure Supramolecular Cage | α-pyridine protons of the cage | Not Specified | Not Specified | ~0.15 | [1] |
| Chiral Derivatizing Agent | (S)-(-)-1-Phenylethylamine | Methine (CH) of tartaric acid moiety | 270 | Acetonitrile-d3 | Not explicitly stated, but diastereomers resolved | Not explicitly stated in snippets |
Note: The Δδ value for the chiral solvating agent method is an estimation based on the provided spectra in the reference. Specific quantitative data for the chiral derivatizing agent method with (S)-(-)-1-phenylethylamine was not available in the provided search results.
Experimental Protocols
Chiral Solvating Agent Method: Enantiopure Supramolecular Cage
This method utilizes an enantiopure supramolecular cage (CSC) that encapsulates the tartaric acid enantiomers, leading to distinct chemical shifts for the cage's protons depending on the encapsulated guest.
Materials:
-
Enantiopure Supramolecular Cage (as described in the reference)
-
Tartaric acid sample (racemic or enantiomerically enriched)
-
Appropriate deuterated solvent (e.g., as used in the reference)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the enantiopure supramolecular cage in the chosen deuterated solvent at a known concentration.
-
Prepare a solution of the tartaric acid sample in the same deuterated solvent.
-
In an NMR tube, mix a specific volume of the supramolecular cage stock solution with a specific volume of the tartaric acid solution. The optimal molar ratio of cage to analyte should be determined empirically.
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify the signals of the supramolecular cage that show splitting in the presence of the tartaric acid enantiomers (e.g., the α-pyridine protons as indicated in the reference).
-
Integrate the separated signals corresponding to the complexes with each enantiomer to determine the enantiomeric excess (ee) of the tartaric acid sample.
Chiral Derivatizing Agent Method: (S)-(-)-1-Phenylethylamine
This method involves the reaction of tartaric acid with a chiral amine to form diastereomeric amides, which can then be distinguished by NMR.
Materials:
-
Tartaric acid sample
-
(S)-(-)-1-Phenylethylamine (enantiomerically pure)
-
A suitable coupling agent (e.g., DCC, EDC)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile-d3)
-
Deuterated solvent for NMR analysis (e.g., acetonitrile-d3)
-
Standard laboratory glassware for organic synthesis
-
NMR tubes
Procedure:
-
In a clean, dry reaction flask, dissolve the tartaric acid sample in the anhydrous solvent.
-
Add the coupling agent to activate the carboxylic acid groups.
-
Add enantiomerically pure (S)-(-)-1-phenylethylamine to the reaction mixture. The stoichiometry should be carefully controlled to ensure complete derivatization.
-
Allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction to isolate the diastereomeric amide products. This may involve filtration to remove byproducts and solvent evaporation.
-
Dissolve the resulting diastereomeric amides in a suitable deuterated solvent for NMR analysis.
-
Acquire the ¹H NMR spectrum.
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers (e.g., the methine protons of the tartaric acid moiety).
-
Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original tartaric acid sample.
Visualizing the Workflow
The general workflow for the chiral analysis of tartaric acid stereoisomers by NMR spectroscopy is illustrated below.
Caption: Workflow for NMR chiral analysis of tartaric acid.
Conclusion
The chiral analysis of tartaric acid stereoisomers by NMR spectroscopy is a versatile and reliable technique. The choice between using a chiral solvating agent or a chiral derivatizing agent will depend on the specific requirements of the analysis, including sample availability, the need for sample recovery, and the desired level of accuracy. The use of novel chiral solvating agents, such as supramolecular cages, shows great promise for rapid and direct analysis, even in complex matrices. Further development and characterization of new chiral auxiliaries will continue to enhance the capabilities of NMR spectroscopy in the field of stereoisomer analysis.
References
Safety Operating Guide
Proper Disposal Procedures for D-Tartaric Acid
Ensuring the safe and compliant disposal of D-Tartaric acid is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from spill cleanup to final disposal. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound can cause serious eye damage and skin irritation.
| PPE Requirement | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Respiratory Protection | NIOSH-approved respirator for dusts if ventilation is inadequate or dust is generated. |
| Protective Clothing | Laboratory coat and closed-toe shoes. |
Disposal of Uncontaminated this compound
For unused or uncontaminated this compound, several disposal options are available. The primary approach should always follow the waste management hierarchy: Reduce, Reuse, Recycle, and then Dispose.
-
Recycling/Redistribution : If the chemical is in its original, unopened container and is no longer needed, consider offering it to other research groups or through a chemical surplus program.
-
Licensed Waste Disposal : Contact a licensed professional waste disposal company to handle the material. This is the most common and recommended method for chemical waste.[1][2]
-
Incineration : The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Landfill : In some jurisdictions, this compound may be buried in an approved landfill.[3]
Note : All disposal methods must be in strict accordance with local, state, and federal regulations.[4][5]
Spill Cleanup and Disposal
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Ventilate the Area : If the spill occurs indoors, ensure adequate ventilation.
-
Contain the Spill : Prevent the spill from spreading and ensure it does not enter drains, sewers, or waterways.[1][3][6][7]
-
Use Dry Cleanup Procedures : Avoid generating dust.[3][4] Use a scoop or shovel to carefully transfer the spilled solid into a suitable container.[6][7]
-
Containerize Waste : Place the spilled material and any contaminated cleaning materials into a clean, dry, and properly labeled container with a secure lid.[3][6][7]
-
Dispose of Waste : The container with the spilled material should be treated as chemical waste and disposed of through a licensed waste disposal service.
Experimental Protocol: Neutralization of this compound Waste Solution
For aqueous solutions of this compound, neutralization is a common procedure to render the waste less hazardous before final disposal. This protocol outlines the steps for safe neutralization in a laboratory setting.
Objective : To neutralize an acidic this compound solution to a pH between 6.0 and 8.0 for safe disposal.
Materials :
-
This compound solution
-
Weak base (e.g., 5% Sodium Bicarbonate solution or Sodium Carbonate solution)
-
Large beaker (at least twice the volume of the acid solution)
-
Stir bar and magnetic stir plate
-
pH meter or pH indicator strips
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Ice bath
Procedure :
-
Preparation : Work in a well-ventilated area, preferably within a fume hood. Place the beaker containing the this compound solution in an ice bath to dissipate any heat generated during neutralization.
-
Dilution : If the concentration of the this compound solution is high, dilute it by slowly adding it to a large volume of cold water. A final concentration of around 5% is recommended.
-
Neutralization :
-
Begin stirring the diluted this compound solution.
-
Slowly add the 5% sodium bicarbonate or sodium carbonate solution to the stirring acidic solution. Add the base in small increments to control the reaction, as effervescence (release of CO2 gas) will occur.
-
Monitor the pH of the solution frequently using a pH meter or pH strips.
-
-
Endpoint : Continue adding the weak base until the pH of the solution is stable within a neutral range (pH 6.0 - 8.0).
-
Final Disposal :
-
Once neutralized, the resulting salt solution (sodium tartrate) can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials (e.g., heavy metals).[6]
-
Always consult your institution's specific guidelines and local regulations before disposing of any neutralized solution into the sanitary sewer system.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 3. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 4. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 5. lamothe-abiet.com [lamothe-abiet.com]
- 6. Lab methods [zoology.ubc.ca]
- 7. geneseo.edu [geneseo.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling D-Tartaric Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of D-Tartaric acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, the use of appropriate personal protective equipment is mandatory to prevent exposure and ensure safety.
Eye and Face Protection:
-
Safety Glasses: Chemical safety glasses with side shields are the minimum requirement.[1]
-
Goggles: Chemical safety goggles should be worn, especially when there is a risk of dust generation.[1]
-
Face Shield: In addition to goggles, a face shield should be used when handling large quantities or when there is a significant risk of splashing or dust dispersal.
Skin Protection:
-
Gloves: Wear protective gloves. Nitrile rubber gloves are a suitable option.[2] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[2]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[3] A lab coat or other body-covering clothing is recommended.[4]
Respiratory Protection:
-
In well-ventilated areas: If adequate ventilation is available and dust formation is minimal, respiratory protection may not be required.
-
In case of inadequate ventilation or dust generation: A NIOSH-approved respirator should be worn.[3][5] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges should be used.[2]
Occupational Exposure Limits
While this compound does not have a specific substance-based occupational exposure limit from major regulatory bodies, it is often regulated as "Particulates Not Otherwise Regulated" (PNOR) or "Nuisance Dust." Adherence to these general dust limits is essential to minimize respiratory irritation.
| Regulatory Body | Exposure Limit Type | Value (Total Dust) | Value (Respirable Fraction) |
| OSHA (USA) | Permissible Exposure Limit (PEL) | 15 mg/m³[4][6] | 5 mg/m³[4][6] |
| ACGIH (USA) | Threshold Limit Value (TLV) - TWA | 10 mg/m³ (as Particulates (Insoluble or Poorly Soluble) [NOS])[4][7] | 3 mg/m³ (as Particulates (Insoluble or Poorly Soluble) [NOS]) |
| California OSHA | Permissible Exposure Limit (PEL) | 10 mg/m³ | 5 mg/m³ |
| NIOSH (USA) | Recommended Exposure Limit (REL) | No specific limit established | No specific limit established |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect containers for damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[6]
-
Keep containers tightly closed to prevent moisture absorption and dust release.
2. Handling and Use:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.
-
Avoid generating dust during handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling.[1]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and restrict access.
-
Alert the appropriate emergency response team.
-
Ensure adequate ventilation.
-
Follow the cleanup procedure for minor spills using appropriate respiratory protection.
-
Disposal Plan
All waste materials should be handled in accordance with local, state, and federal regulations.
-
Unused Material: If the material is uncontaminated, consider recycling if possible. Otherwise, it should be disposed of as chemical waste.
-
Contaminated Material and Spill Residues:
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through a licensed professional waste disposal service.[2]
-
Do not dispose of this compound down the drain.
-
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
